Product packaging for Diosmetinidin chloride(Cat. No.:CAS No. 64670-94-6)

Diosmetinidin chloride

Cat. No.: B1602025
CAS No.: 64670-94-6
M. Wt: 320.72 g/mol
InChI Key: OXTYCUBGMFGOAX-UHFFFAOYSA-N
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Description

Diosmetinidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClO5 B1602025 Diosmetinidin chloride CAS No. 64670-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5.ClH/c1-20-15-4-2-9(6-13(15)19)14-5-3-11-12(18)7-10(17)8-16(11)21-14;/h2-8H,1H3,(H2-,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTYCUBGMFGOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564605
Record name Diosmetinidin chloride
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Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-94-6
Record name 1-Benzopyrylium, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-, chloride (1:1)
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Record name Diosmetinidin
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Record name Diosmetinidin chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOSMETINIDIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Diosmetinidin Chloride: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride, a synthetic flavonoid, belongs to the anthocyanidin class of organic compounds. Characterized by its flavylium ion core, it is distinguished by the specific hydroxylation and methoxylation pattern of its phenyl substituent. While not as extensively studied as some naturally occurring flavonoids, this compound and its derivatives are of interest to the scientific community for their potential biological activities, including the inhibition of enzymes such as CD38. This technical guide provides a comprehensive overview of the fundamental properties, chemical structure, and available experimental data for this compound.

Core Properties

The basic physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use and theoretical calculations.

PropertyValueReference
Chemical Name 3',5,7-Trihydroxy-4'-methoxyflavylium chloride[1]
Synonyms This compound, Diosmetinidine[1]
CAS Number 64670-94-6[1]
Molecular Formula C₁₆H₁₃ClO₅
Molecular Weight 320.72 g/mol [1]
Appearance Powder
Storage Temperature -20°C or below

Chemical Structure

This compound is an aromatic heterocyclic compound. The core of its structure is the 2-phenylchromenylium (flavylium) cation, which is a type of benzopyran. The substitution pattern on the A and B rings dictates its specific identity and properties.

The IUPAC name for the core cation is 2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol. The chloride anion balances the positive charge of the flavylium cation.

Structural Representations:

  • SMILES: COc1ccc(cc1O)c2[o+]c3cc(O)cc(O)c2cc3.[Cl-]

  • InChI: InChI=1S/C16H12O5.ClH/c1-20-15-4-2-9(6-13(15)19)14-5-3-11-12(18)7-10(17)8-16(11)21-14;/h2-8H,1H3,(H2-,17,18,19);1H

Experimental Protocols

Synthesis

The synthesis of this compound, like other flavylium salts, is typically achieved through an acid-catalyzed aldol condensation reaction.[2] This method involves the reaction of a substituted 2-hydroxybenzaldehyde with a substituted acetophenone, followed by cyclization to form the flavylium core.

General Experimental Workflow for Flavylium Salt Synthesis:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant_A Substituted 2-Hydroxybenzaldehyde Dissolution Dissolve reactants in an appropriate organic solvent (e.g., ethyl acetate) Reactant_A->Dissolution Reactant_B Substituted Acetophenone Reactant_B->Dissolution Cooling Cool the reaction mixture (e.g., to -10°C) Dissolution->Cooling Acidification Bubble with dry HCl gas Cooling->Acidification Stirring Stir at room temperature Acidification->Stirring Filtration Filter the crude product Stirring->Filtration Washing Wash with a non-polar solvent (e.g., diethyl ether) Filtration->Washing Drying Dry under vacuum Washing->Drying G cluster_inhibition Inhibition cluster_pathway Cellular Pathway Diosmetinidin This compound CD38 CD38 Diosmetinidin->CD38 Inhibits NAD NAD+ CD38->NAD Hydrolyzes NADP NADP+ CD38->NADP Hydrolyzes eNOS eNOS NAD->eNOS Maintained Levels NADPH NADPH NADP->NADPH Maintained Levels NADPH->eNOS Cofactor NO Nitric Oxide eNOS->NO Produces Downstream Downstream Signaling (e.g., Vasodilation) NO->Downstream

References

The Core Mechanism of Action of Diosmetinidin Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetinidin chloride, also known as Luteolinidin chloride, is a flavonoid belonging to the anthocyanidin class of plant-derived polyphenols. Emerging research has identified this compound as a potent inhibitor of the ectoenzyme CD38, a key regulator of intracellular nicotinamide adenine dinucleotide (NAD+) levels. This in-depth guide elucidates the mechanism of action of this compound, detailing its molecular target, signaling pathways, and physiological consequences. Quantitative data from key studies are presented, along with detailed experimental protocols and visual representations of the underlying biochemical processes to provide a comprehensive resource for researchers in pharmacology and drug development.

Primary Molecular Target: CD38

The principal mechanism of action of this compound is the direct inhibition of Cluster of Differentiation 38 (CD38). CD38 is a multifunctional enzyme located on the surface of various immune and non-immune cells. It possesses NAD+ glycohydrolase (NADase) activity, catalyzing the hydrolysis of NAD+ to nicotinamide and adenosine diphosphate-ribose (ADPR). This enzymatic activity is a major contributor to the decline of intracellular NAD+ levels, particularly during aging and in certain pathological conditions.

This compound acts as a noncompetitive inhibitor of CD38. This mode of inhibition signifies that it does not bind to the active site of the enzyme where NAD+ binds, but rather to an allosteric site. This binding event induces a conformational change in the enzyme, thereby reducing its catalytic efficiency without preventing substrate binding.

Quantitative Inhibition Data

The inhibitory potency of this compound against CD38 has been quantified in several studies. The following table summarizes the key inhibition constants.

ParameterValueSpeciesSource
Ki (Inhibition Constant) ~11 µMRecombinant Human[1]
IC50 (Half maximal Inhibitory Concentration) <10 µMHuman[2]

Signaling Pathway of this compound

The inhibition of CD38 by this compound initiates a cascade of downstream events, primarily centered on the restoration of intracellular NAD+ pools. This, in turn, modulates the activity of NAD+-dependent enzymes, most notably sirtuins, and impacts cellular energy metabolism and redox balance.

Preservation of NAD(P)(H) Levels

By inhibiting the NAD+ consuming activity of CD38, this compound effectively increases the intracellular availability of NAD+ and its phosphorylated and reduced forms (NADP+, NADH, and NADPH). This preservation of the NAD(P)(H) pool is a cornerstone of its therapeutic potential.[3]

Activation of Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular homeostasis, including DNA repair, inflammation, and metabolic regulation. Their activity is directly linked to the availability of NAD+. By increasing intracellular NAD+ levels, this compound is hypothesized to indirectly activate sirtuins, such as SIRT1 and SIRT3. This activation can lead to the deacetylation of a wide range of protein targets, influencing gene expression and mitochondrial function.

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

In the context of cardiovascular health, the preservation of NADPH is particularly significant for the function of endothelial nitric oxide synthase (eNOS). eNOS requires NADPH as a cofactor to produce nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. By preventing NADPH depletion, this compound supports eNOS activity, leading to improved endothelial function and protection against ischemia-reperfusion injury.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

Diosmetinidin_Chloride_Signaling Diosmetinidin This compound CD38 CD38 Diosmetinidin->CD38 Inhibits (noncompetitive) NAD_hydrolysis NAD+ Hydrolysis CD38->NAD_hydrolysis Catalyzes NAD_pool Increased Intracellular NAD(P)(H) NAD_hydrolysis->NAD_pool Decreases Sirtuins Sirtuin Activation (e.g., SIRT1, SIRT3) NAD_pool->Sirtuins eNOS Enhanced eNOS Function NAD_pool->eNOS Cellular_Effects Improved Cellular Homeostasis, Cardioprotection Sirtuins->Cellular_Effects eNOS->Cellular_Effects

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

CD38 Enzymatic Assay (Fluorescence-based)

This protocol describes a method to determine the inhibitory activity of this compound on CD38 using the fluorogenic substrate 1,N6-etheno-NAD+ (ε-NAD+).

Materials:

  • Recombinant human CD38 enzyme

  • This compound (test compound)

  • ε-NAD+ (substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add 50 µL of assay buffer.

  • Add 2 µL of various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 20 µL of recombinant human CD38 enzyme solution to each well (except the no-enzyme control).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of ε-NAD+ solution to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Measurement of Intracellular NAD(P)(H) by HPLC

This protocol outlines a method for the quantitative analysis of NAD+, NADH, NADP+, and NADPH in cell or tissue extracts using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Cell or tissue samples

  • Perchloric acid (PCA) for extraction

  • Potassium carbonate (K2CO3) for neutralization

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 100 mM potassium phosphate buffer, pH 6.0

  • Mobile phase B: 100 mM potassium phosphate buffer, pH 6.0, with 50% methanol

  • UV detector (260 nm)

  • NAD+, NADH, NADP+, and NADPH standards

Procedure:

  • Extraction: Homogenize cell or tissue samples in ice-cold 0.6 M PCA. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 3 M K2CO3. Centrifuge to remove the potassium perchlorate precipitate.

  • HPLC Analysis:

    • Inject the neutralized extract onto the C18 column.

    • Use a gradient elution program, starting with 100% mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleotides.

    • Monitor the absorbance at 260 nm.

  • Quantification: Identify and quantify the peaks corresponding to NAD+, NADH, NADP+, and NADPH by comparing their retention times and peak areas to those of the known standards.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays Enzyme_Assay CD38 Enzymatic Assay (IC50, Ki, Mode of Inhibition) Cell_Culture Treat Cells with This compound Enzyme_Assay->Cell_Culture Informs cellular studies NAD_Measurement Measure Intracellular NAD(P)(H) Levels (HPLC) Cell_Culture->NAD_Measurement Downstream_Analysis Analyze Downstream Effects (e.g., Sirtuin Activity, Gene Expression) Cell_Culture->Downstream_Analysis

References

Diosmetinidin Chloride: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetinidin chloride, a member of the 3-deoxyanthocyanidin class of flavonoids, is a molecule of growing interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and its parent compounds, along with detailed methodologies for its isolation and purification. Quantitative data from various studies are summarized, and a generalized experimental workflow is presented. Furthermore, a hypothesized signaling pathway is proposed based on the activity of the closely related flavone, diosmetin, offering potential avenues for future research into the mechanism of action of diosmetinidin.

Natural Sources of Diosmetinidin and Related Compounds

Diosmetinidin belongs to the class of 3-deoxyanthocyanidins, which are relatively rare in nature compared to other flavonoids. Other known sources of 3-deoxyanthocyanidins include various species of ferns , mosses , and certain varieties of sorghum (Sorghum bicolor) .[2][3] While diosmetinidin has not been explicitly quantified in these sources, they are known to contain structurally related 3-deoxyanthocyanidins like luteolinidin and apigeninidin. The presence of these related compounds suggests that these plants could be potential, yet unconfirmed, sources of diosmetinidin.

Quantitative Data on Related Compounds in Natural Sources

The following tables summarize the quantitative data for total anthocyanins, total 3-deoxyanthocyanidins, and specific related flavonoids in various natural sources. This information provides a valuable reference for estimating the potential yield of diosmetinidin from these sources.

Table 1: Total Anthocyanin and 3-Deoxyanthocyanidin Content in Various Plant Sources

Plant SourcePlant PartCompound ClassConcentrationReference
Vaccinium myrtillus L. (Bilberry)FruitTotal Anthocyanins300-700 mg/100g fresh weight
Sorghum bicolor (Red Sorghum)GrainTotal 3-Deoxyanthocyanidins9.06 mg/g dry extract[4]
Sorghum bicolor (Liaoza-48)GrainTotal 3-Deoxyanthocyanidins0.33 mg/g[5]

Table 2: Content of Specific 3-Deoxyanthocyanidins in Sorghum bicolor

Sorghum CultivarCompoundConcentration (µg/g)Reference
Liaoza-48Apigeninidin329.64[5]
Liaoza-48Luteolinidin97.18[5]

Isolation and Purification of this compound

A specific, standardized protocol for the isolation of this compound has not been extensively published. However, based on established methods for the extraction and purification of anthocyanidins and 3-deoxyanthocyanidins from plant materials, a general experimental workflow can be proposed.

Generalized Experimental Protocol

This protocol outlines a multi-step process for the isolation and purification of this compound from a plant source like Vaccinium myrtillus fruits.

Step 1: Extraction

  • Sample Preparation: Fresh or frozen plant material is homogenized into a fine powder, often under liquid nitrogen to prevent degradation.

  • Solvent Extraction: The powdered material is extracted with an acidified organic solvent. A common solvent system is methanol or ethanol containing a small percentage of hydrochloric acid (e.g., 1% HCl in methanol).[5] The acid helps to stabilize the flavylium ion structure of the anthocyanidins.

  • Extraction Conditions: The extraction is typically carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 130 minutes) with a defined solid-to-liquid ratio (e.g., 1:20 g/mL).[5] The process may be facilitated by methods such as ultrasonication or microwave-assisted extraction to improve efficiency.

Step 2: Hydrolysis (Optional but often necessary)

Since anthocyanidins often exist as glycosides (anthocyanins) in plants, an acid hydrolysis step is required to cleave the sugar moieties and yield the aglycone (anthocyanidin), in this case, diosmetinidin.

  • Acid Treatment: The crude extract is subjected to strong acid hydrolysis, for example, by heating with 2M HCl at 100°C for about an hour.

  • Extraction of Aglycones: After cooling, the anthocyanidins are extracted from the aqueous solution using a less polar solvent like ethyl acetate or amyl alcohol.

Step 3: Purification

  • Column Chromatography: The crude anthocyanidin extract is subjected to column chromatography for purification. Common stationary phases include Sephadex LH-20, Amberlite resins, or polyamide.

  • Elution: A gradient elution system with solvents such as ethanol, methanol, water, and acetic acid is used to separate the different anthocyanidins based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): For final purification and isolation of this compound, preparative HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a gradient of acidified water and an organic solvent like methanol or acetonitrile. The eluent is monitored by a UV-Vis detector at the characteristic wavelength for anthocyanidins (around 520 nm).

  • Crystallization: The purified diosmetinidin fraction is collected, the solvent is evaporated, and the compound can be crystallized as the chloride salt.

Isolation Workflow Diagram

Isolation_Workflow Plant_Material Plant Material (e.g., Vaccinium myrtillus fruits) Homogenization Homogenization Plant_Material->Homogenization Extraction Solvent Extraction (Acidified Methanol/Ethanol) Homogenization->Extraction Crude_Extract Crude Anthocyanin Extract Extraction->Crude_Extract Hydrolysis Acid Hydrolysis (e.g., 2M HCl, 100°C) Crude_Extract->Hydrolysis Crude_Anthocyanidin_Mixture Crude Anthocyanidin Mixture Hydrolysis->Crude_Anthocyanidin_Mixture Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Crude_Anthocyanidin_Mixture->Column_Chromatography Partially_Purified_Fraction Partially Purified Fraction Column_Chromatography->Partially_Purified_Fraction Prep_HPLC Preparative HPLC (C18 Column) Partially_Purified_Fraction->Prep_HPLC Pure_Diosmetinidin Pure Diosmetinidin Prep_HPLC->Pure_Diosmetinidin Crystallization Crystallization Pure_Diosmetinidin->Crystallization Diosmetinidin_Chloride This compound Crystals Crystallization->Diosmetinidin_Chloride

Caption: Generalized workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway

While the specific signaling pathways modulated by diosmetinidin have not been elucidated, the biological activities of the structurally similar flavone, diosmetin, have been investigated. Diosmetin has been shown to modulate key signaling pathways involved in cancer progression, including the induction of apoptosis and the inhibition of cell proliferation.[6] It has been reported to upregulate the tumor suppressor p53 and modulate the Akt/NF-κB signaling pathway.[2][3]

Based on this evidence, a hypothesized signaling pathway for diosmetinidin is presented below. It is plausible that diosmetinidin, due to its structural similarity to diosmetin, may exert its biological effects through similar molecular targets.

Hypothesized Diosmetinidin Signaling Pathway Diagram

Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation Diosmetinidin Diosmetinidin Akt Akt Diosmetinidin->Akt inhibits (?) p53 p53 Diosmetinidin->p53 activates (?) NFkB NF-κB Akt->NFkB inhibits Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation promotes Inflammation Inflammation NFkB->Inflammation promotes Apoptosis Apoptosis p53->Apoptosis promotes

Caption: Hypothesized signaling pathway of diosmetinidin based on diosmetin's activity.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in drug development. While Vaccinium myrtillus is a confirmed source, further investigation into other plants rich in 3-deoxyanthocyanidins, such as sorghum and various ferns, is warranted to identify more abundant and economically viable sources. The development of optimized and scalable isolation and purification protocols is crucial for obtaining sufficient quantities of pure this compound for preclinical and clinical studies. Furthermore, the elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for understanding its therapeutic potential. The hypothesized pathway presented here provides a starting point for such investigations. Future research should focus on confirming these interactions and exploring the full spectrum of diosmetinidin's biological activities.

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of Diosmetinidin chloride (3',5,7-Trihydroxy-4'-methoxyflavylium chloride), a naturally occurring 3-deoxyanthocyanidin. This document details the scientific principles and experimental methodologies for its production, catering to researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to this compound

Diosmetinidin is a member of the 3-deoxyanthocyanidin class of flavonoids, which are characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature confers increased stability to these pigments compared to their common anthocyanin counterparts. Diosmetinidin and related compounds are found in various plants, notably in sorghum (Sorghum bicolor), where they act as phytoalexins, defending the plant against pathogens. Beyond their role in plant biology, 3-deoxyanthocyanidins, including diosmetinidin, have garnered interest for their potential health benefits and applications as stable natural colorants.

Chemical Structure:

G C16H13O5Cl This compound Biosynthesis_Pathway Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteoforol Luteoforol Eriodictyol->Luteoforol FNR Luteolinidin Luteolinidin Luteoforol->Luteolinidin Unknown Dehydratase Diosmetinidin Diosmetinidin Luteolinidin->Diosmetinidin OMT Chemical_Synthesis_Workflow Start Starting Materials (Substituted Acetophenone & Salicylaldehyde) Condensation Acid-Catalyzed Condensation Start->Condensation Luteolinidin_Crude Crude Luteolinidin Chloride Condensation->Luteolinidin_Crude Purification1 Purification (Recrystallization) Luteolinidin_Crude->Purification1 Luteolinidin_Pure Pure Luteolinidin Chloride Purification1->Luteolinidin_Pure Methylation 4'-O-Methylation Luteolinidin_Pure->Methylation Diosmetinidin_Crude Crude this compound Methylation->Diosmetinidin_Crude Purification2 Purification (Chromatography) Diosmetinidin_Crude->Purification2 Diosmetinidin_Final Pure this compound Purification2->Diosmetinidin_Final Biosynthesis_Analysis_Workflow Plant_Material Plant Material (e.g., Sorghum seedlings) Extraction Extraction with Acidified Solvent Plant_Material->Extraction Crude_Extract Crude Plant Extract Extraction->Crude_Extract Purification Purification (Solid Phase Extraction) Crude_Extract->Purification Purified_Extract Purified Extract Purification->Purified_Extract Analysis Analysis (HPLC-UV/Vis, LC-MS) Purified_Extract->Analysis Quantification Quantification of Diosmetinidin Analysis->Quantification

Diosmetinidin Chloride: A Technical Guide to Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride, a member of the 3-deoxyanthocyanidin class of flavonoids, is a compound of increasing interest in biomedical research. Its structural similarity to other bioactive flavonoids, such as diosmetin, suggests potential applications in various therapeutic areas. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for advancing research and development efforts, from initial in vitro assays to formulation development.

This technical guide provides a comprehensive overview of the available solubility data for this compound and structurally related compounds. It also outlines a detailed experimental protocol for determining solubility and presents relevant biological pathways that may be modulated by this class of compounds.

Solubility of this compound and Related Anthocyanidins

CompoundSolventReported Solubility
Pelargonidin chloride DMSO~1 mg/mL[1]
Ethanol~1 mg/mL[1]
Dimethyl formamide~1 mg/mL[1]
MethanolSoluble (qualitative)[2]
Cyanidin chloride DMSO~16 mg/mL[3], ≥33.3 mg/mL[4][5][6]
Ethanol~16 mg/mL[3], ≥13.04 mg/mL[4][5][6]
Water≥10.83 mg/mL (with gentle warming)[4][5][6]
Dimethyl formamide (DMF)~25 mg/mL[3]
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL[3]
Cyanidin 3-O-glucoside (chloride) DMSO~5 mg/mL[7]
Dimethyl formamide (DMF)~0.1 mg/mL[7]
PBS (pH 7.2)~1 mg/mL[7]

Note: The solubility of anthocyanins can be influenced by factors such as pH, temperature, and the presence of hydroxyl and methoxyl groups.[8][9] Generally, anthocyanins are water-soluble pigments.[8][10][11] Their polyphenolic structure also imparts some solubility in organic solvents like methanol and ethanol.[12]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in their specific experimental systems, the following protocol outlines a standard shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, water, ethanol, methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC to determine the concentration of this compound.

  • Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental and biological processes, the following diagrams have been generated using the Graphviz DOT language.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_standards Prepare Standard Solutions hplc Quantify by HPLC prep_standards->hplc Calibration Curve prep_sample Add Excess Solute to Solvent equilibrate Agitate at Constant Temperature (24-48h) prep_sample->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc calculate Calculate Solubility hplc->calculate

Caption: A generalized workflow for determining equilibrium solubility.

TGF_beta_pathway Potential TGF-β Signaling Pathway for Diosmetinidin diosmetinidin Diosmetinidin tgfb_receptor TGF-β Receptor diosmetinidin->tgfb_receptor Modulates smad2_3 Smad2/3 tgfb_receptor->smad2_3 Phosphorylates p_smad2_3 p-Smad2/3 smad_complex Smad Complex p_smad2_3->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription Regulates p53 p53 Upregulation gene_transcription->p53 apoptosis Apoptosis p53->apoptosis

Caption: A potential signaling pathway modulated by diosmetinidin.

Biological Context: Potential Signaling Pathways

While direct studies on this compound are limited, research on the structurally similar flavonoid, diosmetin, has shed light on its potential mechanisms of action, particularly in cancer biology. Studies have shown that diosmetin can induce apoptosis in cancer cells through the modulation of signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway.

The TGF-β signaling cascade plays a critical role in regulating cell growth, differentiation, and apoptosis. In some cancer cells, diosmetin has been observed to upregulate the tumor suppressor protein p53 via the TGF-β pathway, ultimately leading to programmed cell death. Given the structural similarities, it is plausible that this compound may exert its biological effects through similar mechanisms. The diagram above illustrates a simplified representation of this potential pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound, drawing upon data from structurally related compounds. The detailed experimental protocol offers a practical framework for researchers to determine precise solubility values in their solvents of choice. Furthermore, the visualization of a potential signaling pathway provides a valuable starting point for investigating the molecular mechanisms underlying the biological activities of this promising flavonoid. As research on this compound continues, a comprehensive characterization of its physicochemical and biological properties will be essential for unlocking its full therapeutic potential.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the therapeutic effects, mechanisms of action, and experimental protocols of Diosmetinidin chloride is exceptionally scarce. The information presented herein is a scientifically inferred guide based on its chemical classification as a flavonoid anthocyanidin, its documented activity as a CD38 inhibitor, and extensive research on the structurally similar and well-studied flavonoid, diosmetin. This document is intended to provide a foundational framework for researchers, scientists, and drug development professionals to explore the potential of this compound, rather than a definitive summary of established findings.

Introduction to this compound

This compound is a flavonoid, specifically an anthocyanidin, which are natural pigments responsible for the colors of many fruits and flowers.[1] Its chemical structure is 3',5,7-Trihydroxy-4'-methoxyflavylium chloride.[2] While direct biological studies are limited, a key piece of available information is its identification as an inhibitor of CD38, a multifunctional enzyme involved in calcium signaling and NAD+ metabolism.[1] This, combined with data from the closely related flavone diosmetin, suggests potential therapeutic applications in inflammatory diseases, metabolic disorders, and oncology.

Chemical Properties of this compound

PropertyValueReference
CAS Number 64670-94-6[2]
Molecular Formula C16H13O5Cl[2]
Molecular Weight 320.71 g/mol [2]
Class Flavonoid, Anthocyanidin[2]
Known Activity CD38 Inhibitor[1]

Potential Therapeutic Effect 1: Anti-Inflammatory Activity

The anti-inflammatory properties of flavonoids are well-documented. The structurally similar flavonoid, diosmetin, has been shown to exert potent anti-inflammatory effects in various experimental models.[3][4][5][6][7] It is plausible that this compound shares similar mechanisms of action.

Inferred Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on studies with diosmetin, the anti-inflammatory effects of this compound could be mediated through the downregulation of key signaling pathways, including NF-κB, MAPKs (ERK1/2, p38, JNK), and JAK/STAT.[3][5]

  • NF-κB Pathway: Inhibition of this pathway would lead to a decrease in the transcription and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][7]

  • MAPK Pathway: Suppression of ERK, p38, and JNK phosphorylation can block the signaling cascade that leads to the expression of inflammatory mediators.[5][6]

  • JAK/STAT Pathway: Inhibition of this pathway, particularly in response to cytokines like IL-4, can reduce macrophage activation and allergic inflammatory responses.[5]

Visualization: Potential Anti-Inflammatory Signaling Pathways

Anti_Inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS MAPK MAPK LPS->MAPK NFkB IKK/NF-κB LPS->NFkB IL4R IL-4R JAK JAK IL4R->JAK IL4 IL4 IL4->IL4R Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) MAPK->Gene_Expression STAT STAT JAK->STAT NFkB->Gene_Expression STAT->Gene_Expression Diosmetinidin_Cl Diosmetinidin chloride Diosmetinidin_Cl->MAPK Diosmetinidin_Cl->JAK Diosmetinidin_Cl->NFkB Diosmetinidin_Cl->STAT

Caption: Inferred anti-inflammatory mechanism of this compound.

Quantitative Data from Diosmetin Studies (as a proxy)

The following table summarizes quantitative data from studies on diosmetin, which could serve as benchmarks for future studies on this compound.

ParameterCell/Model SystemTreatmentResultReference
Cytokine Production TNF-α-stimulated MH7A cellsDiosmetinDose-dependent reduction in IL-1β, IL-6, IL-8[4]
NO Production LPS-stimulated RAW 264.7 cellsDiosmetinInhibition of Nitric Oxide production[5]
Gene Expression DNCB-induced Atopic Dermatitis Mouse ModelDiosmetinDecreased mRNA levels of TNF-α, IL-4, IL-1β in skin lesions[5]

Potential Therapeutic Effect 2: Metabolic Regulation and Cytoprotection via CD38 Inhibition

The identification of this compound as a CD38 inhibitor is a crucial starting point for defining its therapeutic potential.[1] CD38 is a primary consumer of cellular NAD+, a critical coenzyme in metabolic pathways. By inhibiting CD38, flavonoids can increase intracellular NAD+ levels, which in turn activates sirtuins like SIRT3, leading to beneficial downstream effects.[8][9]

Inferred Mechanism of Action: Modulation of the CD38/NAD+/SIRT3 Axis
  • CD38 Inhibition: this compound likely binds to the active site of CD38, preventing it from hydrolyzing NAD+ to ADP-ribose.[10]

  • NAD+ Preservation: This inhibition leads to an increase in the intracellular NAD+/NADH ratio.[8][11]

  • SIRT3 Activation: Elevated NAD+ levels allosterically activate SIRT3, a mitochondrial deacetylase.

  • Mitochondrial Protection: Active SIRT3 deacetylates and activates mitochondrial enzymes involved in antioxidant defense (e.g., SOD2, IDH2), reducing oxidative stress and improving mitochondrial function.[9][11] This mechanism is particularly relevant for conditions like diabetic kidney disease and ischemia-reperfusion injury.[11][12]

Visualization: CD38 Inhibition Workflow

CD38_Inhibition_Pathway Diosmetinidin_Cl Diosmetinidin chloride CD38 CD38 Diosmetinidin_Cl->CD38 NAD NAD+ CD38->NAD Hydrolysis ADPR cADPR/ADPR NAD->ADPR SIRT3 SIRT3 NAD->SIRT3 Activates Ac_Mito_Enzymes Acetylated Mitochondrial Proteins (Inactive) SIRT3->Ac_Mito_Enzymes Deacetylates Mito_Enzymes Mitochondrial Proteins (e.g., SOD2, IDH2) DeAc_Mito_Enzymes Deacetylated Mitochondrial Proteins (Active) Ac_Mito_Enzymes->DeAc_Mito_Enzymes ROS Reduced Mitochondrial ROS DeAc_Mito_Enzymes->ROS

Caption: Inferred mechanism of cytoprotection via CD38 inhibition.

Quantitative Data on Flavonoid-Mediated CD38 Inhibition

The following table includes data from studies on other flavonoids that inhibit CD38, providing a basis for what might be expected from this compound.

CompoundSystemParameterResultReference
Luteolinidin Recombinant human CD38IC50<10 µM[10]
Apigenin A549 cell lysateIC50~25 µM[8]
Apigenin High-fat diet-fed miceNAD+ levels (liver)Significant increase vs. control[8]
Apigenin High-glucose treated HK-2 cellsNAD+/NADH ratioSignificant increase vs. control[11]

Proposed Experimental Protocols for Future Research

To validate the inferred therapeutic effects of this compound, the following experimental protocols, adapted from studies on diosmetin and other flavonoids, are proposed.

In Vitro Anti-Inflammatory Assays
  • Cell Culture: Use RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Stimulation: Induce an inflammatory response using Lipopolysaccharide (LPS) (1 µg/mL).

  • Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before LPS stimulation.

  • Nitric Oxide (NO) Assay: Measure NO production in the culture supernatant using the Griess reagent assay.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins, including p-p65 (NF-κB), p-ERK1/2, p-p38, and p-JNK (MAPKs).

CD38 Inhibition and NAD+ Metabolism Assay
  • Enzyme Inhibition Assay: Use recombinant human CD38 enzyme. Measure its NADase activity by monitoring the decrease in a fluorescent NAD+ analog (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide) in the presence of varying concentrations of this compound to determine the IC50 value.

  • Intracellular NAD+ Measurement: Culture cells (e.g., HEK293, HK-2) and treat with this compound for 6-24 hours. Extract metabolites and quantify intracellular NAD+ and NADH levels using a colorimetric or fluorometric NAD/NADH assay kit.

  • SIRT3 Activity Assay: Isolate mitochondria from treated cells. Assess SIRT3 deacetylase activity using a fluorometric assay with a peptide substrate.

  • Acetylation Status of SIRT3 Targets: Use Western blotting to probe for the acetylation of known SIRT3 targets, such as SOD2 (at lysine 68) and IDH2.

In Vivo Model of Inflammation
  • Model: Use a dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice, as described in studies with diosmetin.[5]

  • Treatment: Administer this compound orally or topically to the mice.

  • Evaluation: Monitor dermatitis score, ear thickness, and epidermal/dermal thickness via histology. Analyze cytokine levels (TNF-α, IL-4) in skin tissue homogenates using ELISA or qPCR.[5][6] Use immunohistochemistry to assess the infiltration of immune cells like macrophages and mast cells.[5][6]

Conclusion and Future Directions

While direct evidence is currently lacking, the classification of this compound as a flavonoid and a CD38 inhibitor provides a strong rationale for its potential therapeutic efficacy in a range of disorders underpinned by inflammation and metabolic dysregulation. The proposed mechanisms, centered on the inhibition of pro-inflammatory signaling pathways and the modulation of the CD38/NAD+/SIRT3 axis, are based on robust data from closely related compounds.

Future research should focus on validating these hypotheses through the rigorous experimental protocols outlined above. Determining the precise IC50 values for cytokine inhibition and CD38 activity, elucidating its effects on NAD+ metabolism in various cell types, and evaluating its efficacy in preclinical animal models will be critical steps in translating the potential of this compound into a tangible therapeutic agent.

References

Diosmetinidin Chloride: A Technical Overview of its Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the antioxidant and anti-inflammatory properties of diosmetin, a closely related flavonoid. However, specific research on the biological activities of diosmetinidin chloride is limited. This guide will primarily focus on the well-documented activities of diosmetin as a proxy, providing a comprehensive overview of its mechanisms of action, experimental data, and relevant signaling pathways. The structural similarity between the two compounds suggests that their biological activities may be comparable.

Introduction

This compound is an anthocyanidin, a subclass of flavonoids, characterized by its flavylium ion core.[1] Like other flavonoids, it is investigated for its potential health benefits, particularly its antioxidant and anti-inflammatory effects. Its aglycone form, diosmetin, has been the subject of numerous studies, demonstrating significant potential in mitigating oxidative stress and inflammatory responses.[2][3] This technical guide provides an in-depth summary of the current understanding of the antioxidant and anti-inflammatory activities of diosmetin, which can serve as a valuable reference for researchers and drug development professionals exploring the therapeutic potential of this compound.

Antioxidant Activity

The antioxidant properties of flavonoids like diosmetin are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant enzyme systems.

Quantitative Antioxidant Data

The antioxidant capacity of diosmetin has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound.

Antioxidant AssayCompoundIC50 Value (µg/mL)Reference
DPPH Radical ScavengingDiosmetinData not available
ABTS Radical ScavengingDiosmetinData not available
Superoxide Anion ScavengingDiosmetinData not available
Hydroxyl Radical ScavengingDiosmetinData not available

Note: While numerous studies confirm the antioxidant activity of diosmetin, specific IC50 values from standardized assays are not consistently reported in the available literature.

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (diosmetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate.

  • The ABTS radical solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance.

  • Various concentrations of the test compound are added to the ABTS radical solution.

  • The absorbance is measured at a specific wavelength (e.g., 734 nm) after a defined incubation period.

  • The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Signaling Pathways in Antioxidant Activity

The antioxidant effects of diosmetin are also mediated through the modulation of intracellular signaling pathways, particularly the Nrf2/ARE pathway.

Antioxidant_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Diosmetin Diosmetin Nrf2 Nrf2 Diosmetin->Nrf2 Promotes dissociation ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Induces transcription Nucleus Nucleus

Figure 1: Diosmetin's role in the Nrf2/ARE antioxidant pathway.

Anti-inflammatory Activity

Diosmetin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of diosmetin is often quantified by its ability to inhibit the production of inflammatory markers such as nitric oxide (NO), prostaglandins, and various cytokines.

Inflammatory MarkerCell/Animal ModelTreatmentInhibition/ReductionReference
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesDiosmetinDose-dependent inhibition[4]
Prostaglandin E2 (PGE2)LPS-stimulated human skin fibroblastsDiosmetinSignificant reduction[5]
TNF-αLPS-stimulated RAW 264.7 macrophagesDiosmetinDose-dependent inhibition[5]
IL-6LPS-stimulated human skin fibroblastsDiosmetinSignificant reduction[5]
IL-1βLPS-stimulated human skin fibroblastsDiosmetinSignificant reduction[5]
Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of diosmetin for a specific duration.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated.

3.2.2. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a widely used method to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

  • A microplate is coated with a capture antibody specific for the cytokine of interest.

  • Samples (cell culture supernatants) and standards are added to the wells.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate for the enzyme is added, leading to a color change.

  • The absorbance is measured, and the concentration of the cytokine in the samples is determined by comparison with the standard curve.

Signaling Pathways in Anti-inflammatory Activity

Diosmetin exerts its anti-inflammatory effects by modulating several key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_inflammatory_Pathway cluster_0 Cell Membrane / Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates Diosmetin Diosmetin Diosmetin->IKK Inhibits Diosmetin->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB->Inflammatory_Genes Translocates and activates transcription Nucleus Nucleus MAPK->Inflammatory_Genes Activates transcription factors

Figure 2: Diosmetin's inhibitory effect on NF-κB and MAPK pathways.

Conclusion

The available scientific evidence strongly supports the potent antioxidant and anti-inflammatory activities of diosmetin. Its ability to scavenge free radicals, enhance endogenous antioxidant defenses, and inhibit key pro-inflammatory signaling pathways like NF-κB and MAPK, underscores its therapeutic potential for a range of inflammatory and oxidative stress-related diseases. While direct evidence for this compound is currently sparse, the extensive data on diosmetin provides a solid foundation for future research into this promising natural compound. Further studies are warranted to elucidate the specific activities and mechanisms of this compound and to evaluate its potential for clinical applications.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Diosmetinidin Chloride: A Data-Driven Approach Based on the Closely Related Flavonoid, Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diosmetinidin chloride, a member of the flavonoid class of natural compounds, is structurally related to diosmetin. Flavonoids have garnered significant interest in oncological research due to their potential anti-cancer properties. Diosmetin, in particular, has demonstrated cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide outlines the established protocols for assessing the in vitro cytotoxicity of diosmetin, presents a summary of key quantitative findings, and visualizes the pertinent molecular pathways. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to design and execute preliminary cytotoxicity screenings for this compound.

Quantitative Cytotoxicity Data for Diosmetin

The cytotoxic effects of diosmetin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological processes, is a key metric in these studies. The following table summarizes the reported IC50 values for diosmetin in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MDA-MB-231Triple-Negative Breast Cancer~3024MTT
MDA-MB-468Breast Adenocarcinoma~1048Not Specified
HCT116Colorectal CancerNot specifiedNot specifiedMTT
HT29Colorectal CancerNot specifiedNot specifiedMTT
LNCaPProstate Cancer5-80 (Dose-dependent reduction in viability)24, 48, 72MTT
PC-3Prostate Cancer5-80 (Dose-dependent reduction in viability)24, 48, 72MTT
NSCLC CellsNon-Small Cell Lung CancerNot specifiedNot specifiedMTT

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of flavonoids like diosmetin.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), HCT116 (colorectal), and PC-3 (prostate) are commonly used.

  • Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Diosmetin (or this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat cells with varying concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Analysis by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways implicated in the cytotoxic effects of diosmetin.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with this compound (various concentrations) seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant

Experimental workflow for preliminary cytotoxicity screening.

apoptosis_pathway cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Diosmetin Diosmetin ROS ↑ Reactive Oxygen Species (ROS) Diosmetin->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Simplified intrinsic apoptosis pathway induced by diosmetin.

cell_cycle_arrest cluster_pi3k PI3K/Akt Pathway Inhibition cluster_cyclins Cell Cycle Regulators Diosmetin Diosmetin PI3K ↓ PI3K Diosmetin->PI3K p21 ↑ p21 Diosmetin->p21 Akt ↓ Akt phosphorylation PI3K->Akt CyclinD1 ↓ Cyclin D1 Akt->CyclinD1 CDK4 ↓ CDK4 Akt->CDK4 p21->CyclinD1 p21->CDK4 CellCycleArrest G1/S Phase Arrest CyclinD1->CellCycleArrest CDK4->CellCycleArrest

Signaling pathway for diosmetin-induced cell cycle arrest.

Conclusion and Future Directions

The available evidence strongly suggests that diosmetin possesses significant cytotoxic activity against a range of cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest. The experimental protocols and mechanistic insights detailed in this guide provide a solid foundation for conducting preliminary cytotoxicity screening of the related compound, this compound.

Future research should focus on directly evaluating the cytotoxic effects of this compound on various cancer cell lines. It will be crucial to determine its IC50 values, elucidate its precise mechanism of action, and explore its potential synergistic effects with existing chemotherapeutic agents. The methodologies and pathways described herein for diosmetin offer a logical and data-driven starting point for these investigations.

A Technical Guide to the Biological Activity of 3',5,7-Trihydroxy-4'-methoxyflavylium Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 3',5,7-Trihydroxy-4'-methoxyflavylium chloride is limited in publicly available scientific literature. This guide will focus on the well-documented activities of its aglycone, 3',5,7-Trihydroxy-4'-methoxyflavone (also known as Kaempferide), and the closely related, extensively studied flavonoid, Kaempferol (3,4',5,7-tetrahydroxyflavone). The biological activities of these related compounds provide a strong indication of the potential therapeutic properties of 3',5,7-Trihydroxy-4'-methoxyflavylium chloride.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health.[1] Among these, flavones and flavonols are of particular interest due to their potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] 3',5,7-Trihydroxy-4'-methoxyflavylium chloride belongs to the anthocyanidin class of flavonoids. While specific research on this compound is sparse, its structural similarity to Kaempferol and its glycosides allows for informed predictions of its biological potential.[2][4] This document provides a comprehensive overview of the known biological activities of these closely related flavonoids, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Antioxidant Activity

The antioxidant capacity of flavonoids like Kaempferol is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][5] This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[6]

Quantitative Antioxidant Data

The antioxidant efficacy of Kaempferol has been quantified using various in vitro assays. The following table summarizes key findings.

CompoundAssayIC50 / EC50 ValueReference
KaempferolDPPH Radical Scavenging0.004349 mg/mL[7]
KaempferolDPPH Radical ScavengingIC50: 2.86 µM[7]
KaempferolABTS Radical Scavenging-[8]
Kaempferol MicroemulsionDPPH Radical ScavengingIC50: 49.64 µg/mL[9]
Kaempferol MicroemulsionNitric Oxide Radical Scavenging>100 µg/mL (over 40% inhibition)[9]
Experimental Protocols for Antioxidant Assays

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to light yellow, which can be measured spectrophotometrically.[9]

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in ethanol.

    • Prepare various concentrations of the test compound (e.g., Kaempferol) in a suitable solvent (20-100 µg/mL).[9]

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of the test compound solution at varying concentrations.[9]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[7][9]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[7][9]

    • A control is prepared with the solvent and DPPH solution.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+ Solution:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.[5] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add a small volume of the test compound (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 200 µL).[8]

    • Incubate the mixture at room temperature for a short period (e.g., 5 minutes).[8]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The scavenging capacity is calculated similarly to the DPPH assay.

Antioxidant Mechanism Workflow

G ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Causes Flavonoid Kaempferol Flavonoid->ROS Scavenges / Neutralizes AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) Flavonoid->AntioxidantEnzymes Induces AntioxidantEnzymes->ROS Reduces

Caption: General mechanism of flavonoid antioxidant activity.

Anti-inflammatory Activity

Kaempferol exhibits potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[6][10]

Quantitative Anti-inflammatory Data
Cell LineInflammatory StimulusMeasured MediatorCompoundConcentration% Inhibition / EffectReference
BV2 MicrogliaLPSNitric Oxide (NO)Kaempferol-3-O-β-d-glucuronate (K3G)25-50 µMInhibition of LPS-induced release[11]
BV2 MicrogliaLPSIL-6K3G25-50 µMInhibition of LPS-induced release[11]
BV2 MicrogliaLPSTNF-αK3G25-50 µMInhibition of LPS-induced release[11]
RAW264.7LPSiNOS, COX-2Kaempferol-Downregulation of expression[12]
RAW264.7LPSTNF-α, IL-1βKaempferol-Reduction in levels[10]
Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
  • Cell Culture:

    • Culture RAW264.7 or BV2 microglial cells in appropriate media until they reach 80-90% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., Kaempferol) for a specified duration (e.g., 2 hours).[11]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[11]

  • Griess Assay for Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration in the samples.

    • The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IRAKs IRAK1, IRAK4 TLR4->IRAKs Src Src TLR4->Src MAPK MAPK Pathway (p38, ERK, JNK) AP1 AP-1 MAPK->AP1 Activates IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRAKs->IKK Syk Syk Syk->MAPK Src->Syk Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription LPS LPS LPS->TLR4 Kaempferol Kaempferol Kaempferol->IKK Inhibits Kaempferol->IRAKs Inhibits Kaempferol->Syk Inhibits Kaempferol->Src Inhibits

Caption: Kaempferol's inhibition of the NF-κB and MAPK signaling pathways.[12]

Anticancer Activity

Kaempferol has demonstrated significant anticancer potential across various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][13]

Quantitative Anticancer Data (IC50 Values)
Cell LineCancer TypeCompoundIC50 ValueReference
MCF-7Breast CancerKaempferol20, 40, 80 µM (Caused 26.3%, 49.7%, 77.3% growth inhibition respectively)[14]
HepG2Liver CancerKaempferol- (Dose-dependent suppression)[13]
SNU-213, Panc-1Pancreatic CancerKaempferol- (Dose-dependent suppression)[13]
HL-60, NB4LeukemiaKaempferol- (Dose-dependent viability reduction)[13]
C6, A172Brain Cancer (Glioma)Kaempferol- (Suppressed growth and migration)[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., Kaempferol at 20, 40, 80 µM) for a defined period (e.g., 24 hours).[14]

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Apoptosis Induction Pathway

Kaempferol Kaempferol Bcl2 Bcl-2 (Anti-apoptotic) Kaempferol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Kaempferol->Bax Upregulates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Kaempferol-induced intrinsic apoptosis pathway.[14][15]

Conclusion

While direct evidence for the biological activity of 3',5,7-Trihydroxy-4'-methoxyflavylium chloride is still emerging, the extensive research on its close structural analogs, particularly Kaempferol, provides a robust framework for predicting its therapeutic potential. The data strongly suggest that this class of flavonoids possesses significant antioxidant, anti-inflammatory, and anticancer properties. The detailed protocols and mechanistic pathways outlined in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic utility of these promising natural compounds. Further investigation into 3',5,7-Trihydroxy-4'-methoxyflavylium chloride is warranted to confirm and delineate its specific biological activities and mechanisms of action.

References

Diosmetinidin Chloride: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Academic and Laboratory Research Use Only. Not for Human or Veterinary Use.

Introduction

Diosmetinidin chloride, a member of the flavonoid family and classified as a 3-deoxyanthocyanidin, is a specialized chemical compound intended for academic and laboratory research. Its structural similarity to other well-researched flavonoids, particularly diosmetin, suggests a range of potential biological activities. This technical guide provides an in-depth overview of this compound, including its chemical properties, potential mechanisms of action, and detailed experimental protocols for its investigation.

Chemical and Physical Properties

This compound is a solid powder with a high degree of purity, making it suitable as an analytical standard for quantitative analysis.[1] Key chemical identifiers and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)chromenylium-5,7-diol chloride[2]
Synonyms 3',5,7-Trihydroxy-4'-methoxyflavylium chloride, Diosmetinidine[1]
CAS Number 64670-94-6[1]
Molecular Formula C₁₆H₁₃O₅Cl[1]
Molecular Weight 320.71 g/mol [1]
Purity ≥97% (HPLC)[1]
Appearance Powder[1]
Storage Store at -20°C in a dry, dark place.

Mechanism of Action: CD38 Inhibition

A primary putative mechanism of action for this compound is the inhibition of the ectoenzyme CD38.[3][4][5] CD38 is a key regulator of intracellular nicotinamide adenine dinucleotide (NAD+) levels. By inhibiting CD38's NADase activity, compounds like this compound can increase intracellular NAD+ concentrations. This has significant downstream effects on cellular metabolism and signaling pathways, as NAD+ is a critical cofactor for sirtuins and PARPs, enzymes involved in DNA repair, stress response, and inflammation. The inhibition of CD38 by other flavonoids, such as apigenin and quercetin, has been shown to protect against metabolic syndrome and age-related NAD+ decline.[4][6]

CD38_Inhibition_Pathway Diosmetinidin Diosmetinidin chloride CD38 CD38 Diosmetinidin->CD38 Inhibits NAD NAD+ CD38->NAD Hydrolyzes ADPR ADP-ribose Sirtuins Sirtuins NAD->Sirtuins Activates Metabolism Metabolic Regulation Sirtuins->Metabolism Inflammation Inflammation Sirtuins->Inflammation CellStress Cellular Stress Response Sirtuins->CellStress

Figure 1: Proposed signaling pathway of this compound via CD38 inhibition.

Potential Biological Activities

Based on studies of the structurally similar flavonoid diosmetin, this compound is hypothesized to possess anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Effects

Diosmetin has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[7][8] It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various cell models.[9][10] For instance, in a study on rheumatoid arthritis fibroblast-like synoviocytes, diosmetin inhibited TNF-α-induced proliferation and production of inflammatory mediators.[9]

Anti-Cancer Activity

Research on diosmetin suggests potential anti-cancer activities, including the induction of apoptosis and cell cycle arrest in cancer cell lines.[11][12][13] In human breast cancer cells (MDA-MB-231), diosmetin was found to induce apoptosis through a mitochondria-mediated intrinsic pathway and to increase the production of reactive oxygen species (ROS).[11] Furthermore, diosmetin has been observed to enhance the efficacy of chemotherapeutic agents like paclitaxel in non-small cell lung cancer cells.[14] Studies on other 3-deoxyanthocyanidins have also demonstrated cytotoxicity against human cancer cells.[15]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

CD38 Inhibition Assay

This protocol is adapted from established fluorescence-based assays for CD38 activity.

Objective: To determine the inhibitory effect of this compound on the NADase activity of CD38.

Materials:

  • Recombinant human CD38 enzyme

  • This compound

  • 1,N⁶-etheno-NAD (ε-NAD) as a fluorescent substrate

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the wells of the microplate, add the assay buffer.

  • Add varying concentrations of this compound to the test wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the recombinant CD38 enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ε-NAD substrate to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

  • Monitor the fluorescence kinetically for 30-60 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value of this compound.

CD38_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Add Assay Buffer Compound Add this compound (varying concentrations) Buffer->Compound Enzyme Add CD38 Enzyme Compound->Enzyme Preincubation Pre-incubate at 37°C Enzyme->Preincubation Substrate Add ε-NAD Substrate Preincubation->Substrate Measurement Measure Fluorescence (Ex: 300nm, Em: 410nm) Substrate->Measurement Calculation Calculate Reaction Rates Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

Figure 2: Workflow for the CD38 inhibition assay.
Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Objective: To evaluate the effect of this compound on the viability of a specific cell line (e.g., a cancer cell line).

Materials:

  • Selected cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antioxidant Activity (DPPH Assay)

This is a common and straightforward assay to measure the free radical scavenging activity of a compound.

Objective: To determine the antioxidant potential of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, add different concentrations of this compound to the wells. Include a methanol blank and a positive control.

  • Add the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols. Researchers should generate their own data for specific experimental conditions.

AssayParameterHypothetical Value
CD38 Inhibition IC₅₀ (NADase activity)1-10 µM
Cell Viability (MDA-MB-231) IC₅₀ (48h)20-50 µM
Antioxidant Activity (DPPH) IC₅₀ (Scavenging)5-25 µM

Conclusion

This compound is a promising research compound, particularly for investigations into NAD+ metabolism, inflammation, and cancer biology. Its likely role as a CD38 inhibitor provides a strong rationale for its study in these areas. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this flavonoid. As with all research chemicals, appropriate safety precautions should be taken, and all experiments should be conducted in a controlled laboratory setting.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosmetinidin is a 3-deoxyanthocyanidin, a class of flavonoids responsible for many of the red, purple, and blue colors in plants.[1] As a chloride salt, Diosmetinidin chloride is a readily available analytical standard.[2][3][4][5] Given the increasing interest in flavonoids for their potential pharmacological activities, including antioxidant and anti-inflammatory properties, robust and reliable analytical methods are essential for their quantification in raw materials, finished products, and biological matrices.[6] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[7][8]

This application note details a sensitive and specific reversed-phase HPLC (RP-HPLC) method developed for the quantitative analysis of this compound. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11]

Experimental

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Analytical Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (Purity ≥97%).[4][5]

    • Acetonitrile (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Formic acid (ACS grade).

  • Software: OpenLab CDS or equivalent chromatography data software.

The analysis was optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time. Anthocyanins are typically analyzed using an acidified mobile phase to maintain the stability of the flavylium cation. The optimized conditions are summarized in Table 1.

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Gradient Program 10% B to 40% B over 15 min; 40% B to 90% B over 2 min; Hold at 90% B for 3 min; 90% B to 10% B over 1 min; Re-equilibration for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 515 nm
Run Time 25 minutes
Table 1: Optimized HPLC Chromatographic Conditions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a solution of 50:50 (v/v) Methanol:Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For a solid powder, a procedure similar to the standard preparation (extraction followed by dilution) would be appropriate. For liquid samples, direct dilution or solid-phase extraction (SPE) may be required to remove interfering substances.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][11][12]

The overall process from initial setup to final validation reporting is illustrated in the following workflow diagram.

HPLC_Method_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Method Validation (ICH Q2) cluster_final Phase 3: Finalization A Reagent & Standard Preparation B HPLC Method Development A->B C System Suitability Testing (SST) B->C D Specificity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Robustness H->I J Data Analysis & Compilation I->J K Final Validation Report J->K

Workflow for HPLC Method Development and Validation.

Specificity was demonstrated by comparing the chromatograms of a blank (Mobile Phase A), a standard solution of this compound, and a sample matrix spiked with the standard. The retention time of the analyte peak in the spiked sample corresponded exactly to that of the pure standard, and no interfering peaks were observed at this retention time in the blank chromatogram. Peak purity analysis using the DAD confirmed the homogeneity of the analyte peak.

Linearity was assessed by analyzing seven concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL) Mean Peak Area (n=3)
1.015,234
5.076,170
10.0151,980
25.0380,550
50.0759,900
75.01,141,350
100.01,520,100
Regression Equation y = 15205x - 450
Correlation Coefficient (r²) 0.9998
Table 2: Linearity Data for this compound

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) of 0.9998.

Accuracy was determined by a recovery study, spiking a known sample matrix with the analyte at three different concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL).

Spike Level Concentration (µg/mL) Amount Recovered (µg/mL, n=3) Mean Recovery (%) % RSD
80%40.039.7599.380.85
100%50.050.41100.820.62
120%60.059.5299.200.77
Table 3: Summary of Accuracy (Recovery) Data

The mean recovery values were between 99.20% and 100.82%, which is within the typical acceptance criteria of 98-102% for assay methods, confirming the accuracy of the method.[9]

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 50 µg/mL standard were analyzed.

Precision Level Mean Peak Area (n=6) Standard Deviation Relative Standard Deviation (%RSD)
Repeatability (Day 1) 760,1505,4730.72%
Intermediate (Day 2) 758,9806,1480.81%
Table 4: Repeatability and Intermediate Precision Data

The %RSD values for both repeatability and intermediate precision were less than 2%, indicating excellent precision.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters.

Parameter Varied Variation % Change in Peak Area % Change in Retention Time
Flow Rate ± 0.1 mL/min< 1.5%< 5.0%
Column Temperature ± 2 °C< 1.0%< 2.0%
Mobile Phase pH (A) ± 0.1< 2.0%< 1.5%
Table 5: Robustness Study Results

The method was found to be robust, as minor changes in the experimental conditions did not significantly affect the chromatographic performance.

Logical Relationships in HPLC Validation

The successful validation of an HPLC method relies on the interplay of several key parameters, which collectively demonstrate its suitability.

Validation_Parameters_Relationship Method Validated HPLC Method Specificity Specificity (Analyte Identity) Specificity->Method Linearity Linearity (Proportional Response) Range_node Range Linearity->Range_node Accuracy Accuracy (Closeness to True Value) Accuracy->Method Accuracy->Range_node Precision Precision (Reproducibility) Precision->Method Precision->Range_node LOQ LOQ (Quantitation Limit) Precision->LOQ Range_node->Method LOQ->Method LOD LOD (Detection Limit) LOQ->LOD Robustness Robustness (Reliability) Robustness->Method

Inter-relationships of HPLC Validation Parameters.

Conclusion

A simple, specific, accurate, and precise RP-HPLC method for the quantification of this compound has been successfully developed and validated in accordance with ICH guidelines. The method utilizes a standard C18 column and a gradient elution with a UV-Vis detector, making it accessible to most analytical laboratories. The validation results confirm that the method is suitable for its intended purpose in quality control and research settings for the quantitative determination of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a natural flavonoid found in citrus fruits and various medicinal herbs, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in oncology.[1][2] As an O-methylated flavone, diosmetin has been shown to exhibit a range of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[3][4] This document provides detailed protocols for key cell-based assays to evaluate the efficacy of diosmetin and summarizes its effects on various cancer cell lines. While the user requested information on Diosmetinidin chloride, the available scientific literature predominantly focuses on Diosmetin. Given the structural similarity, the following protocols and data for Diosmetin serve as a comprehensive guide for investigating the cellular effects of this class of flavonoids.

Data Presentation: Quantitative Effects of Diosmetin on Cancer Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) of diosmetin in different cancer cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects.

Cell LineCancer TypeIC50 ValueExposure TimeReference
HepG2Hepatocellular Carcinoma12.0 µg/mL24 h[1]
HepG2Hepatocellular Carcinoma11.60 ± 1.71 µg/mL24 h[5]
MDA-MB-231Breast CancerNot specified, significant cytotoxicity at 10, 30, and 50 µM24 h[3]
HCT116Colorectal Cancer4.16 ± 1.3 µg/mLNot specified[6]
HT29Colorectal Cancer22.06 ± 2.7 µg/mLNot specified[6]
LNCaPProstate CancerDose-dependent inhibition (0-80 µM)24, 48, 72 h[7]
PC-3Prostate CancerDose-dependent inhibition (0-80 µM)24, 48, 72 h[7]
SUM149Breast Cancer5.23 µM (for a benzyloxy derivative)Not specified[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with diosmetin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Diosmetin

  • Target cancer cell line (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of concentrations of diosmetin in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of diosmetin. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with Diosmetin seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis (programmed cell death) induced by diosmetin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Diosmetin

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of diosmetin for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to diosmetin treatment using PI staining and flow cytometry.

Materials:

  • Diosmetin

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of diosmetin for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][9]

Signaling Pathway

Diosmetin has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. One of the prominent mechanisms is the induction of apoptosis through the p53 and TGF-β signaling pathways.[1] Diosmetin treatment can lead to the upregulation of the tumor suppressor p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][3] This shift in the Bax/Bcl-2 ratio promotes the mitochondrial apoptotic pathway.

Diosmetin-Induced Apoptosis Signaling Pathway

G Diosmetin Diosmetin TGF_beta_R TGF-β Signaling (Downregulation) Diosmetin->TGF_beta_R p53 p53 (Upregulation) Diosmetin->p53 Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Diosmetin's impact on apoptosis pathways.

Conclusion

The provided protocols and data offer a solid foundation for researchers to investigate the cellular and molecular effects of diosmetin. The assays described are standard and robust methods for assessing cell viability, apoptosis, and cell cycle progression, which are critical for evaluating the anti-cancer potential of therapeutic compounds. The compiled data and the signaling pathway diagram provide valuable insights into the mechanisms of action of diosmetin, guiding further research and drug development efforts.

References

Application Notes and Protocols: Diosmetinidin Chloride Enzyme Inhibition Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride is a flavonoid, a class of natural compounds known for their diverse biological activities, including enzyme inhibition.[1][2] This document provides detailed protocols for determining the enzyme inhibition kinetics of this compound against a plausible target, Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various diseases including neurodegenerative disorders and cancer.[3][4] The protocols outlined below will guide researchers in characterizing the inhibitory potential of this compound by determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

Principle of the Assay

The enzyme inhibition kinetics assay for GSK-3β measures the amount of ADP produced from the kinase reaction. The inhibitory activity of this compound is determined by quantifying the reduction in enzyme activity in its presence. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by measuring enzyme activity across a range of inhibitor concentrations. The inhibitor constant (Ki), a measure of the inhibitor's binding affinity, is then calculated using the IC50 value and the Michaelis-Menten constant (Km) of the substrate.[5]

Materials and Reagents

  • This compound

  • GSK-3β kinase enzyme system

  • GSK-3β substrate (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

  • Adenosine triphosphate (ATP)

  • Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dithiothreitol (DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

  • Dimethyl sulfoxide (DMSO)

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Solution: Dilute the GSK-3β enzyme stock in reaction buffer to the desired concentration (e.g., 2X final concentration).

  • Substrate/ATP Mix: Prepare a mixture of the GSK-3β substrate and ATP in reaction buffer to the desired concentrations (e.g., 2X final concentrations).

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the reaction buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

Enzyme Inhibition Assay
  • Add 5 µL of each concentration of the diluted this compound to the wells of a 384-well plate.

  • Include control wells:

    • 100% Enzyme Activity Control: Add 5 µL of reaction buffer with the same final DMSO concentration as the inhibitor wells.

    • 0% Enzyme Activity Control (Blank): Add 5 µL of reaction buffer.

  • Add 10 µL of the prepared enzyme solution to each well, except for the blank wells.

  • Add 10 µL of the substrate/ATP mix to all wells to initiate the reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_blank) / (Luminescence_100% - Luminescence_blank))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Determine Km and Vmax:

    • To determine the mode of inhibition and calculate the Ki value, perform the enzyme assay with varying concentrations of the substrate in the presence and absence of the inhibitor.

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Determine Ki Value:

    • The Ki value can be determined using various methods, including Lineweaver-Burk or Dixon plots, or by using non-linear regression analysis.[6][7]

    • For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km))

Data Presentation

Table 1: Hypothetical Inhibition of GSK-3β by this compound

This compound (µM)% Inhibition
0.18.5
0.525.3
1.048.9
5.075.1
10.092.3

Table 2: Hypothetical Kinetic Parameters for this compound against GSK-3β

ParameterValue
IC501.2 µM
Km (Substrate)2.5 µM
Mode of InhibitionCompetitive
Ki0.6 µM

Visualizations

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β (Active) Akt->GSK3B Inactivates Substrate_P Phosphorylated Substrate GSK3B->Substrate_P Phosphorylates GSK3B_i GSK-3β (Inactive) Diosmetinidin Diosmetinidin Chloride Diosmetinidin->GSK3B Inhibits

Caption: Hypothetical signaling pathway showing GSK-3β inhibition by this compound.

experimental_workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Plate_Setup Add Inhibitor/Controls to 384-well Plate Serial_Dilution->Plate_Setup Add_Enzyme Add GSK-3β Enzyme Solution Plate_Setup->Add_Enzyme Start_Reaction Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Start_Reaction Incubation Incubate at Room Temperature Start_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition, IC50, and Ki Values Read_Plate->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for the this compound enzyme inhibition kinetics assay.

References

Using Diosmetinidin chloride as a standard for quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diosmetinidin chloride (3',5,7-Trihydroxy-4'-methoxyflavylium chloride) is an anthocyanidin, a subclass of flavonoids, recognized for its potential biological activities.[1][2][3] As a pure analytical standard, it is crucial for the accurate quantification of this compound in various matrices, including plant extracts, functional foods, and pharmaceutical preparations.[1][2][3] These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its accurate handling and analysis.

PropertyValueReference
CAS Number 64670-94-6[1][3]
Molecular Formula C₁₆H₁₃O₅Cl[1][2]
Molecular Weight 320.71 g/mol [1][2]
Purity ≥97% (HPLC)[1][2][3]
Appearance Powder[1][2]
Storage Store at < -15°C in a dry, dark place.[3]

Experimental Protocols

Standard Solution Preparation

Accurate preparation of standard solutions is fundamental to the reliability of quantitative analysis.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard. Dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at < -15°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the selected analytical method (e.g., 1-100 µg/mL for HPLC).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for the separation and quantification of flavonoids. This protocol is a general guideline and may require optimization based on the specific sample matrix.

Methodology:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Methanol:0.5% Phosphoric acid (50:50, v/v)
Flow Rate 0.9 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection UV-Vis Detector at 285 nm
Run Time Approximately 35 minutes

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of low-abundance analytes in complex matrices.

Methodology:

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required for complex samples.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be [M-Cl]⁺.

Procedure:

  • Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound by infusing a standard solution.

  • Develop a suitable LC gradient to achieve good separation of the analyte from matrix components.

  • Prepare a calibration curve using the standard solutions.

  • Process the samples, including any necessary extraction and clean-up steps.

  • Analyze the samples and quantify this compound using the established MRM method and calibration curve.

UV-Vis Spectrophotometry Protocol

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of total anthocyanin content. The pH differential method is commonly used for this purpose.

Methodology:

ParameterRecommended Conditions
Reagents 0.025 M Potassium chloride buffer (pH 1.0)0.4 M Sodium acetate buffer (pH 4.5)
Wavelengths 520 nm and 700 nm
Cuvette Pathlength 1 cm

Procedure:

  • Prepare two dilutions of the sample (or standard), one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

  • Allow the solutions to equilibrate for 15-30 minutes.

  • Measure the absorbance of both solutions at 520 nm and 700 nm.

  • Calculate the absorbance difference (A) for each pH using the formula: A = (A₅₂₀ - A₇₀₀).

  • Calculate the total monomeric anthocyanin concentration, expressed as this compound equivalents, using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

    • A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

    • MW (Molecular Weight of this compound) = 320.71 g/mol

    • DF = Dilution Factor

    • ε (Molar extinction coefficient of this compound) = To be determined experimentally. As a starting point, the molar extinction coefficient for similar anthocyanins like cyanidin-3-glucoside (26,900 L·cm⁻¹·mol⁻¹) can be used for initial estimations.

    • l (Pathlength) = 1 cm

Data Presentation

The following tables summarize the key quantitative data that should be generated and recorded during the analysis.

Table 1: HPLC Calibration Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100

Table 2: LC-MS/MS Quantitative Results

Sample IDConcentration (ng/mL)%RSD (n=3)
Sample 1
Sample 2
Sample 3

Table 3: UV-Vis Spectrophotometry Data

Sample IDAbsorbance at 520 nm (pH 1.0)Absorbance at 700 nm (pH 1.0)Absorbance at 520 nm (pH 4.5)Absorbance at 700 nm (pH 4.5)Total Anthocyanin Content (mg/L)
Standard 1
Sample 1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Sample Matrix Extracted Extracted Sample Sample->Extracted Working Working Standards Stock->Working HPLC HPLC Working->HPLC LCMS LC-MS/MS Working->LCMS UVVis UV-Vis Working->UVVis Extracted->HPLC Extracted->LCMS Extracted->UVVis Calibration Calibration Curve HPLC->Calibration LCMS->Calibration UVVis->Calibration Quantification Quantification Calibration->Quantification Results Results Quantification->Results

Caption: General workflow for the quantitative analysis of this compound.

Potential Signaling Pathway Modulation by Diosmetinidin

Based on studies of the related compound diosmetin, Diosmetinidin may modulate inflammatory and oxidative stress pathways.[4][5]

signaling_pathway cluster_akt Akt/NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway Akt Akt NFkB NF-κB Akt->NFkB Activation iNOS iNOS NFkB->iNOS Upregulation Inflammation Inflammation iNOS->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Upregulation Antioxidant Antioxidant Response HO1->Antioxidant Diosmetinidin Diosmetinidin Chloride Diosmetinidin->Akt Inhibition Diosmetinidin->Nrf2 Activation

Caption: Putative signaling pathways modulated by Diosmetinidin.

References

Application Notes and Protocols: Diosmetinidin Chloride and Related Flavonoids in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride, a naturally occurring flavonoid, and its related compounds such as diosmetin and diosmin, have garnered significant interest in oncological research. These small molecules have demonstrated potential as anti-cancer agents by influencing key cellular processes including cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines. This document provides a comprehensive overview of the applications of these flavonoids in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. While specific research on this compound is limited, the extensive studies on the closely related flavonoids, diosmetin and diosmin, offer valuable insights into the potential anti-cancer activities of this class of compounds.

Data Summary: Anti-Cancer Effects of Diosmetin

The following table summarizes the quantitative data on the effects of diosmetin on various cancer cell lines as reported in the scientific literature.

Cancer Cell LineAssayParameterResultReference
HepG2 (Liver Cancer)MTT AssayIC50Not explicitly quantified in the provided text, but shown to significantly suppress cell proliferation.[1][2]
HCC-LM3 (Liver Cancer)MTT AssayIC50Not explicitly quantified in the provided text, but shown to significantly suppress cell proliferation.[1][2]
HepG2 (Liver Cancer)Flow CytometryApoptosisSignificant induction of apoptosis.[1][2]
HCC-LM3 (Liver Cancer)Flow CytometryApoptosisSignificant induction of apoptosis.[1][2]
HepG2 (Liver Cancer)Flow CytometryCell CycleArrest in G2/M phase.[1][3]
DU145 (Prostate Cancer)Not SpecifiedGenotoxicityDiosmin, a related flavonoid, was found to be a potent genotoxic agent, leading to pro-apoptotic activity.[4]
A549 (Non-small cell lung cancer)Not SpecifiedApoptosisDiosmetin induces apoptosis.[5]
Acute Myeloid Leukemia (AML) CellsNot SpecifiedApoptosisDiosmetin induced apoptosis characterized by increases in caspases 8 and 3/7.[6]

Signaling Pathways Modulated by Diosmetin

Diosmetin has been shown to exert its anti-cancer effects by modulating several key signaling pathways. In liver cancer cells, diosmetin induces G2/M phase cell cycle arrest and apoptosis. This is achieved through the upregulation of p53 and p21, and the downregulation of Bcl-2, cdc2, and cyclinB1.[1] Furthermore, it promotes the cleavage of caspase-3, caspase-8, and PARP, and increases the expression of Bax and Bak, all of which are critical mediators of apoptosis.[1][2] Studies have also indicated that the Chk2 signaling pathway plays a major role in diosmetin-induced G2/M arrest.[3] In non-small cell lung cancer cells, diosmetin has been shown to induce apoptosis by disrupting the PI3K/Akt/GSK-3β pathway.[5]

Diosmetin_Signaling_Pathway cluster_0 Diosmetin cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction Diosmetin Diosmetin p53 p53 Diosmetin->p53 p21 p21 Diosmetin->p21 cdc2 cdc2 Diosmetin->cdc2 CyclinB1 CyclinB1 Diosmetin->CyclinB1 Bax Bax Diosmetin->Bax Bak Bak Diosmetin->Bak Bcl2 Bcl2 Diosmetin->Bcl2 p53->p21 p21->cdc2 G2M_Arrest G2M_Arrest cdc2->G2M_Arrest CyclinB1->G2M_Arrest Caspase8 Caspase8 Bax->Caspase8 Bak->Caspase8 Bcl2->Caspase8 Caspase3 Caspase3 Caspase8->Caspase3 PARP_Cleavage PARP_Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Experimental_Workflow cluster_workflow General Experimental Workflow Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Data_Analysis Data Analysis MTT->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis WesternBlot->Data_Analysis

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride is a flavonoid, a class of natural compounds known for their diverse biological activities. Understanding the molecular mechanism of action of this compound is crucial for its potential therapeutic applications. Western blot analysis is a powerful and widely used technique to identify and quantify changes in protein expression levels in response to a specific treatment. These application notes provide a comprehensive protocol for utilizing Western blot to investigate the effects of this compound on cellular proteins.

While specific data on protein expression changes induced by this compound is not yet widely available in published literature, this document serves as a detailed guide for researchers to conduct such investigations. The protocols outlined below are established methods for Western blot analysis and can be adapted to study the impact of this compound in various cell lines and tissues.

Data Presentation: Quantifying Protein Expression Changes

Effective data presentation is critical for interpreting and communicating the results of a Western blot experiment. Quantitative analysis of band intensities allows for a precise determination of changes in protein levels. The data should be normalized to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading between lanes. The results are typically presented as a fold change relative to an untreated control.

Table 1: Hypothetical Quantitative Analysis of Protein Expression Changes Induced by this compound. This table serves as an example of how to present quantitative Western blot data. The protein targets and expression changes are illustrative and not based on published findings for this compound.

Protein TargetMolecular Weight (kDa)Treatment GroupDensitometry (Arbitrary Units, Normalized to Loading Control)Fold Change vs. ControlP-value
Apoptosis Regulator Bcl-2 26Control (Vehicle)1.25 ± 0.151.00-
This compound (10 µM)0.62 ± 0.080.50< 0.05
This compound (25 µM)0.31 ± 0.050.25< 0.01
Cyclin D1 34Control (Vehicle)0.98 ± 0.121.00-
This compound (10 µM)0.73 ± 0.090.74< 0.05
This compound (25 µM)0.45 ± 0.060.46< 0.01
Phospho-Akt (Ser473) 60Control (Vehicle)1.52 ± 0.201.00-
This compound (10 µM)1.05 ± 0.180.69< 0.05
This compound (25 µM)0.58 ± 0.110.38< 0.01
Total Akt 60Control (Vehicle)1.48 ± 0.171.00-
This compound (10 µM)1.55 ± 0.211.05> 0.05
This compound (25 µM)1.51 ± 0.191.02> 0.05
Loading Control (β-actin) 42All Groups~1.80--

Experimental Protocols

The following is a detailed, generalized protocol for Western blot analysis. It is essential to optimize specific conditions, such as antibody concentrations and incubation times, for each target protein.

Cell Culture and Treatment
  • Seed cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treat the cells with various concentrations of this compound for a predetermined duration. Include a vehicle-treated control group.

Cell Lysis and Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (containing the protein extract) to a new tube.

Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, following the manufacturer's instructions.

Sample Preparation for Electrophoresis
  • Based on the protein concentration, normalize the samples to ensure equal loading (typically 20-40 µg of protein per lane).

  • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer (Electroblotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

  • Ensure good contact between the gel and the membrane and remove any air bubbles.

  • Perform the transfer according to the manufacturer's instructions for the specific apparatus.

Immunodetection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing the effects of this compound.

WesternBlot_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment (this compound) lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer & Heat) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer immunodetection Immunodetection (Antibodies) transfer->immunodetection detection Signal Detection (ECL) immunodetection->detection data_analysis Data Analysis (Densitometry) detection->data_analysis

Figure 1. A flowchart depicting the major stages of the Western blot experimental workflow.
Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound. Flavonoids are known to affect various signaling cascades involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a common target for such compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Diosmetinidin Diosmetinidin Chloride Diosmetinidin->PI3K Inhibition? Diosmetinidin->pAkt Inhibition?

Figure 2. A hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.

Note: This diagram illustrates a potential mechanism of action for investigation. The inhibitory effects of this compound on this pathway are hypothetical and require experimental validation. Western blot can be used to measure the levels of key proteins in this pathway, such as phosphorylated (active) Akt (p-Akt) and total Akt, to test this hypothesis.

Quantification of Diosmetinidin Chloride in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Diosmetinidin chloride is a 3-deoxyanthocyanidin, a class of flavonoids responsible for the vibrant red and orange hues in many plants. Beyond their role as natural pigments, these compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential therapeutic properties. Emerging research has identified this compound as an inhibitor of CD38, a key enzyme involved in cellular signaling and metabolism. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), a robust and reliable analytical technique for the analysis of flavonoids.[1][2]

Biological Significance and Signaling Pathway

This compound has been identified as a flavonoid inhibitor of the multifunctional ectoenzyme CD38. CD38 plays a critical role in cell signaling by catalyzing the synthesis of second messengers cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP) from NAD+ and NADP+, respectively. These molecules are potent mobilizers of intracellular calcium (Ca2+), a ubiquitous second messenger involved in a vast array of cellular processes.[3][4]

By inhibiting CD38, this compound can modulate intracellular NAD+ levels.[5] NAD+ is a crucial coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair, metabolic regulation, and inflammation.[5][6] The inhibition of CD38 by compounds like this compound can therefore lead to increased intracellular NAD+ concentrations, which has been linked to beneficial effects in age-related and metabolic diseases. The downstream effects of CD38 inhibition include modulation of the immune response, attenuation of inflammation, and regulation of cellular energy metabolism.[4][7][8]

Diosmetinidin_Chloride_Signaling_Pathway Diosmetinidin Diosmetinidin chloride CD38 CD38 Diosmetinidin->CD38 inhibits NAD NAD+ CD38->NAD consumes cADPR cADPR CD38->cADPR synthesizes NAD->CD38 substrate Sirtuins Sirtuins NAD->Sirtuins activates Ca_release Intracellular Ca2+ Release cADPR->Ca_release stimulates Signaling Downstream Signaling Cascades (e.g., Immune Response, Inflammation) Ca_release->Signaling Metabolism Metabolic Regulation Sirtuins->Metabolism

Figure 1: Simplified signaling pathway of this compound via CD38 inhibition.

Experimental Protocols

This section details the necessary steps for the quantification of this compound in plant extracts, from sample preparation to HPLC analysis and method validation.

Sample Preparation: Extraction of this compound from Plant Material

The following protocol is a general guideline for the extraction of anthocyanidins from plant matrices. Optimization may be required depending on the specific plant material.

Materials:

  • Plant material (e.g., leaves, flowers, fruits), dried and finely powdered

  • Extraction solvent: Methanol (or Ethanol) with 0.1% HCl (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Store the extract at 4°C in the dark until HPLC analysis.

HPLC-DAD Analysis

This method is adapted from a validated protocol for the quantification of 3-deoxyanthocyanidins.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-silica based column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Potassium dihydrogen phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Mobile Phase C Methanol
Gradient Elution 0-15 min: 10-30% B, 5% C15-25 min: 30-50% B, 5% C25-30 min: 50-10% B, 5% C30-35 min: 10% B, 5% C (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection DAD, monitoring at 480 nm

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (commercially available with ≥97% purity) at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

Validation ParameterDescriptionAcceptance Criteria
Linearity Analyze a series of at least five concentrations of the standard solution. Construct a calibration curve by plotting the peak area against the concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Spike a known amount of this compound standard into a pre-analyzed plant extract at three different concentration levels (low, medium, high). Calculate the percentage recovery.Recovery between 95% and 105%
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution at a single concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on three different days.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Determined based on a signal-to-noise ratio of 3:1.-
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1.-
Specificity The ability to assess the analyte unequivocally in the presence of other components. Compare the chromatograms of the blank, standard, and plant extract to ensure no interfering peaks at the retention time of this compound.The peak for this compound should be well-resolved from other peaks.
Robustness Deliberately vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase A ±0.2) and assess the impact on the results.RSD of the results should be within acceptable limits.

Data Presentation

The quantitative data obtained from the analysis of different plant extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Various Plant Extracts

Plant SpeciesPlant PartThis compound Concentration (µg/g of dry weight) ± SD
Example Plant ALeaves[Insert Value]
Example Plant BFlowers[Insert Value]
Example Plant CFruits[Insert Value]
.........

SD: Standard Deviation of three replicate injections.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plant extracts is illustrated in the following diagram.

Experimental_Workflow A Plant Material (Dried & Powdered) B Extraction (Acidified Methanol, Sonication) A->B C Centrifugation B->C D Filtration (0.45 µm Syringe Filter) C->D E HPLC-DAD Analysis D->E F Data Acquisition & Processing E->F G Quantification (Calibration Curve) F->G H Results G->H

Figure 2: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts by HPLC-DAD. The described method, coupled with a thorough validation, will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this bioactive flavonoid in various plant matrices. The understanding of the biological significance of this compound as a CD38 inhibitor further highlights the importance of reliable quantitative methods for its study in the context of human health and disease.

References

Diosmetinidin Chloride: Application Notes for a Potential Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the fluorescent properties and specific microscopy protocols for diosmetinidin chloride are limited in the current scientific literature. The following application notes and protocols are based on the known characteristics of structurally related 3-deoxyanthocyanidins and general methodologies for flavonoid and anthocyanin imaging. These guidelines are intended to serve as a starting point for researchers to develop their own specific protocols.

Introduction

This compound is a member of the 3-deoxyanthocyanidin class of flavonoids.[1] Like other anthocyanidins, it possesses a core flavylium cation structure, which is the basis for its potential fluorescent properties. Anthocyanins and related flavonoids are known to be intrinsically fluorescent, with their spectral properties often being sensitive to the local microenvironment, particularly pH.[2][3] This suggests that this compound could be a valuable tool for fluorescent imaging in various biological systems. 3-Deoxyanthocyanidins, in particular, are reported to be more stable to color loss due to pH changes compared to other anthocyanins, which could be an advantageous property for a fluorescent probe.[1]

Potential Applications in Microscopy

Based on the properties of similar flavonoid compounds, this compound could potentially be used for:

  • Live-cell imaging: As a cell-permeant dye to visualize cellular structures. Some synthetic flavonoid derivatives have shown selectivity for specific organelles like the endoplasmic reticulum and lysosomes.[4][5][6]

  • Fixed-cell staining: To label and identify specific cellular components in fixed and permeabilized cells.

  • pH sensing: The fluorescence of anthocyanidins is often pH-dependent, offering the potential for ratiometric or lifetime-based pH measurements within cellular compartments.[2][3]

  • Flow cytometry: To label and sort cell populations based on differential uptake or binding of the probe.

Inferred Photophysical Properties

Photophysical PropertyLuteolinidinApigeninidinInferred Range for this compound
Excitation Maximum (λex) ~460-470 nm~480 nm~460 - 480 nm
Emission Maximum (λem) ~525 nmNot specified~520 - 540 nm
Stokes Shift ~55-65 nmNot specified~50 - 70 nm
Quantum Yield (ΦF) Not specifiedNot specifiedLow to moderate (typical for anthocyanins)
Molar Absorptivity (ε) Not specifiedNot specifiedNot specified
Fluorescence Lifetime (τ) Not specifiedNot specifiedNot specified

Note: The fluorescence of anthocyanidins can be highly dependent on the solvent and pH.

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent and store it protected from light.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

Protocol:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live mammalian cells. Optimization of the probe concentration and incubation time will be necessary for different cell types and experimental conditions.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (1-10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Culture cells to the desired confluency (typically 50-70%).

  • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-20 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer.

  • Add fresh pre-warmed culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Based on the inferred spectral properties, a filter set suitable for excitation around 470 nm and emission around 525 nm (e.g., a standard FITC or GFP filter set) may be a good starting point.

Fixed-Cell Staining

This protocol is for staining cells that have been fixed and permeabilized.

Materials:

  • Mammalian cells cultured on coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS

  • This compound stock solution (1-10 mM in DMSO)

  • Mounting medium

Protocol:

  • Culture cells on coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-20 µM.

  • Incubate the permeabilized cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a suitable filter set.

Visualizations

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash1 Wash with PBS cell_culture->wash1 prepare_probe Prepare this compound working solution incubate Incubate cells with probe (15-60 min, 37°C) wash1->incubate prepare_probe->incubate wash2 Wash cells with PBS incubate->wash2 add_buffer Add imaging buffer wash2->add_buffer microscopy Fluorescence Microscopy add_buffer->microscopy

Caption: Workflow for live-cell imaging with this compound.

Fixed_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fix Fix with 4% PFA wash1->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize prepare_probe Prepare this compound working solution incubate Incubate cells with probe (30-60 min, RT) permeabilize->incubate prepare_probe->incubate wash2 Wash cells with PBS incubate->wash2 mount Mount coverslip wash2->mount microscopy Fluorescence Microscopy mount->microscopy

Caption: Workflow for fixed-cell imaging with this compound.

pH_Equilibrium cluster_acidic Acidic pH cluster_neutral Neutral pH flavylium Flavylium Cation (Colored, Fluorescent) carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol + H2O - H+ carbinol->flavylium - H2O + H+ chalcone Chalcone (Colorless/Yellow) carbinol->chalcone Tautomerization chalcone->carbinol Tautomerization

Caption: Potential pH-dependent equilibrium of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride is a flavonoid, a class of natural compounds known for their diverse biological activities. Preliminary research on related flavonoids, such as Diosmetin, suggests potential anti-cancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2][3][4][5] Flow cytometry is a powerful and widely used technique for the single-cell analysis of these cellular processes. This document provides detailed protocols for investigating the effects of this compound on cell apoptosis and cell cycle distribution using flow cytometry.

Disclaimer: Scientific literature specifically detailing the flow cytometry analysis of cells treated with this compound is limited. The following protocols and expected outcomes are based on studies conducted with the closely related compound, Diosmetin. Researchers should adapt and optimize these protocols for their specific cell lines and experimental conditions.

Mechanism of Action: Potential Signaling Pathways

Based on studies with Diosmetin, this compound may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Apoptosis Induction

Diosmetin has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Key molecular events may include the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to changes in the mitochondrial membrane potential and activation of caspases.[3][4]

dc This compound dr Death Receptors dc->dr mito Mitochondria dc->mito bax Bax dc->bax bcl2 Bcl-2 dc->bcl2 cas8 Caspase-8 dr->cas8 cyto Cytochrome c mito->cyto bid Bid cas8->bid cas3 Caspase-3 cas8->cas3 tbid tBid bid->tbid tbid->mito bax->mito bcl2->bax apaf Apaf-1 cyto->apaf cas9 Caspase-9 apaf->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic signaling pathway of this compound.

Cell Cycle Arrest

Flavonoids like Diosmetin can induce cell cycle arrest at various phases, most commonly G0/G1 or G2/M, by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[1][2] For instance, Diosmetin has been observed to decrease the expression of cyclin D1 and Cdk4, leading to G1 arrest.[1]

dc This compound p53 p53 dc->p53 cyclinD Cyclin D dc->cyclinD cdk46 CDK4/6 dc->cdk46 cyclinB Cyclin B dc->cyclinB cdc2 Cdc2 (CDK1) dc->cdc2 p21 p21/p27 p53->p21 p21->cdk46 cdk2 CDK2 p21->cdk2 cyclinD->cdk46 g1_s G1/S Transition cdk46->g1_s cyclinE Cyclin E cyclinE->cdk2 cdk2->g1_s cyclinB->cdc2 g2_m G2/M Transition cdc2->g2_m

Caption: Potential cell cycle regulation by this compound.

Data Presentation

Quantitative data from flow cytometry should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Apoptosis Analysis - Percentage of Cells in Each Quadrant

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control0
Diosmetinidin Cl10
Diosmetinidin Cl25
Diosmetinidin Cl50
Positive Control-

Table 2: Cell Cycle Analysis - Percentage of Cells in Each Phase

Treatment GroupConcentration (µM)Sub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control0
Diosmetinidin Cl10
Diosmetinidin Cl25
Diosmetinidin Cl50
Positive Control-

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin or a gentle cell scraper. Combine the detached cells with the cells from the culture medium.

    • Suspension cells: Collect cells by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis seed Seed Cells treat Treat with Diosmetinidin Cl seed->treat harvest Harvest Cells treat->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Add Annexin V & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for apoptosis analysis by flow cytometry.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

cluster_0 Cell Preparation cluster_1 Fixation cluster_2 Staining & Analysis seed Seed Cells treat Treat with Diosmetinidin Cl seed->treat harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol (-20°C) wash_pbs->fix wash_fix Wash out Ethanol fix->wash_fix stain Stain with PI/RNase A wash_fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content acquire->analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Application Notes and Protocols for Assessing Mitochondrial Function Using Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "diosmetinidin chloride" is not widely documented in scientific literature for the specific assessment of mitochondrial function. The following protocols are based on established methodologies for evaluating mitochondrial health and can be adapted to test the effects of novel compounds such as this compound. The related flavonoid, diosmetin, has been studied for its effects on various cellular processes, including those that indirectly impact mitochondrial activity.[1][2]

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is implicated in a wide range of pathologies, making the assessment of mitochondrial function a critical aspect of drug discovery and development.[3][4] These application notes provide a detailed framework for researchers to evaluate the impact of this compound on key parameters of mitochondrial health, including mitochondrial respiration, membrane potential, and ATP production.

Potential Signaling Pathways of Interest:

Flavonoids, the class of compounds to which diosmetin belongs, are known to influence various signaling pathways that can impact mitochondrial function. While the specific pathways for this compound are uncharacterized, related compounds have been shown to modulate pathways involved in oxidative stress and cellular metabolism. For instance, diosmetin has been shown to affect the Nrf2/HO-1 and p-JNK/p-NF-κB pathways, which are involved in the cellular antioxidant response.[5] Additionally, glucocorticoid receptor signaling has been shown to impact mitochondrial function and could be another area of investigation.[6][7]

G cluster_pathways Potential Signaling Pathways This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress GR Signaling GR Signaling This compound->GR Signaling Mitochondria Mitochondria Nrf2/HO-1 Nrf2/HO-1 Cellular Stress->Nrf2/HO-1 p-JNK/p-NF-κB p-JNK/p-NF-κB Cellular Stress->p-JNK/p-NF-κB Nrf2/HO-1->Mitochondria Antioxidant Response p-JNK/p-NF-κB->Mitochondria Inflammatory Response GR Signaling->Mitochondria Metabolic Regulation G cluster_prep Cell Preparation cluster_assay Seahorse XF Assay Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Measure Basal Respiration Measure Basal Respiration Treat with this compound->Measure Basal Respiration Inject Oligomycin Inject Oligomycin Measure Basal Respiration->Inject Oligomycin ATP Synthase Inhibitor Inject FCCP Inject FCCP Inject Oligomycin->Inject FCCP Uncoupler Inject Rotenone/Antimycin A Inject Rotenone/Antimycin A Inject FCCP->Inject Rotenone/Antimycin A Complex I/III Inhibitors G Culture and Treat Cells Culture and Treat Cells Stain with JC-1/TMRE Stain with JC-1/TMRE Culture and Treat Cells->Stain with JC-1/TMRE Wash and Resuspend Wash and Resuspend Stain with JC-1/TMRE->Wash and Resuspend Analyze by Flow Cytometry or Plate Reader Analyze by Flow Cytometry or Plate Reader Wash and Resuspend->Analyze by Flow Cytometry or Plate Reader G Prepare Cell Lysates Prepare Cell Lysates Add Luciferase Reagent Add Luciferase Reagent Prepare Cell Lysates->Add Luciferase Reagent Measure Luminescence Measure Luminescence Add Luciferase Reagent->Measure Luminescence Normalize to Protein Content Normalize to Protein Content Measure Luminescence->Normalize to Protein Content

References

Application Notes and Protocols for Diosmetinidin Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Diosmetinidin chloride stock solutions for use in cell culture experiments. This compound is a flavonoid and a known inhibitor of the ectoenzyme CD38, making it a compound of interest for studies related to cellular metabolism, aging, and inflammatory diseases.

Compound Information

Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes its key properties.

PropertyValue
Molecular Weight 320.71 g/mol [1]
Chemical Formula C₁₆H₁₃ClO₅[1]
CAS Number 64670-94-6[2]
Appearance Powder[1]
Storage Temperature -20°C or below, in a dry and dark place[3]
Known Target CD38[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture.[5] However, it is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.[5][6][7]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 320.71 g/mol x 1000 = 3.2071 mg

  • Weigh the compound: Carefully weigh out approximately 3.21 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark.

Dilution of Stock Solution for Cell Culture Treatment

This protocol outlines the steps to dilute the 10 mM stock solution to the desired final concentration in your cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound you wish to test on your cells (e.g., 1 µM, 10 µM, 100 µM).

  • Calculate the required volume of stock solution: Use the following formula (C1V1 = C2V2) to calculate the volume of the 10 mM stock solution needed:

    • Volume of stock (V1) = (Desired final concentration (C2) x Final volume of medium (V2)) / Stock concentration (C1)

    • Example for 10 µM final concentration in 1 mL of medium:

      • V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

  • Prepare the working solution:

    • It is recommended to perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium.

    • For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium to make a total volume of 1 mL.

    • Ensure that the final DMSO concentration does not exceed a level that is toxic to your specific cell line (generally ≤0.5%).[5][6][7]

  • Treat the cells: Remove the old medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound.

  • Include a vehicle control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Control weigh Weigh Diosmetinidin Chloride Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store calculate Calculate Required Volume of Stock store->calculate Use one aliquot dilute Dilute Stock in Cell Culture Medium calculate->dilute treat Treat Cells dilute->treat treat_vehicle Treat Control Cells vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->treat_vehicle

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound is an inhibitor of CD38. The inhibition of CD38 leads to an increase in intracellular NAD+ levels, which in turn activates sirtuins (e.g., SIRT1, SIRT3). This signaling cascade plays a crucial role in regulating cellular metabolism and mitochondrial function.[8][9][10][11][12]

G This compound Mechanism of Action cluster_pathway CD38-NAD+-Sirtuin Signaling Pathway diosmetinidin Diosmetinidin Chloride cd38 CD38 diosmetinidin->cd38 Inhibits nad NAD+ cd38->nad Degrades sirtuins Sirtuins (SIRT1, SIRT3) nad->sirtuins Activates downstream Downstream Effects: - Improved Mitochondrial Function - Reduced Oxidative Stress - Altered Gene Expression sirtuins->downstream Regulates

Caption: this compound inhibits CD38, increasing NAD+ and activating sirtuins.

References

Application Notes and Protocols: Diosmetinidin Chloride in the Study of Cellular Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride, a water-soluble salt of diosmetin, is a naturally occurring flavonoid found in various citrus fruits and herbs. Diosmetin, the active aglycone, has garnered significant attention in biomedical research for its potent antioxidant and cytoprotective properties. These notes provide a comprehensive overview of the application of this compound in studying and mitigating cellular oxidative stress, a key pathological mechanism in numerous diseases. The protocols and data presented herein are synthesized from peer-reviewed research to guide the design and execution of relevant in vitro and in vivo experiments.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Diosmetin has been shown to counteract oxidative stress through multiple mechanisms, including direct ROS scavenging and modulation of key signaling pathways that regulate the cellular antioxidant response.[1][2][3]

Key Applications in Oxidative Stress Research

  • Evaluation of Antioxidant Capacity: Determining the direct and indirect antioxidant effects of this compound in various cellular and acellular models.

  • Investigation of Cytoprotective Effects: Assessing the ability of this compound to protect cells from oxidative damage induced by various stressors.

  • Elucidation of Molecular Mechanisms: Unraveling the signaling pathways modulated by this compound to enhance cellular antioxidant defenses, primarily focusing on the Nrf2 and MAPK pathways.[4][5]

  • Anti-inflammatory and Anti-apoptotic Studies: Investigating the interplay between oxidative stress, inflammation, and apoptosis, and the therapeutic potential of this compound.[6][7]

Data Presentation

Table 1: In Vitro Antioxidant Activity of Diosmetin
AssayEndpoint MeasuredKey FindingsReference(s)
Cellular Antioxidant Activity (CAA)Inhibition of peroxyl radical-induced fluorescenceEC50 = 7.98 µmol, CAA value = 58 µmol Quercetin Equivalents (QE)/100 µmol[1]
AAPH-induced Erythrocyte HemolysisInhibition of red blood cell lysis91.0% inhibition at 100 µg/mL[1]
CuCl2-induced Plasma OxidationInhibition of plasma oxidationEffective inhibition of ROS generation[1]
H2O2-induced cytotoxicity in L02 cellsReversal of H2O2-induced cell damageDiosmetin (20-40 µM) significantly reversed the damaging effects of H2O2.[8]
H2O2-induced cytotoxicity in HBMVECAmelioration of H2O2-induced oxidative stressDiosmin/diosmetin ameliorated oxidative stress in a concentration-dependent manner.[2]
Table 2: Effects of Diosmetin on Cellular Markers of Oxidative Stress
Cell Type/ModelInducer of Oxidative StressParameter MeasuredEffect of Diosmetin TreatmentReference(s)
Human Erythrocytes & HepG2 CellsAAPHIntracellular ROSInhibition of ROS generation[1]
Human Erythrocytes & HepG2 CellsAAPHAntioxidant Enzymes (SOD, GPx, CAT)Restored AAPH-induced increase of enzyme activities to normal levels[1]
Human Erythrocytes & HepG2 CellsAAPHMalondialdehyde (MDA) FormationInhibited intracellular MDA formation[1]
Spinal Nerve Ligation (SNL) model in miceNerve InjuryKeap1, Nrf2, NF-κB p65, HO-1 protein levelsUpregulated HO-1 and Nrf2; Decreased levels of Keap1 and NF-κB p65[4]
SRA01/04 Lens Epithelial CellsH2O2 and UVBCell Proliferation and ApoptosisReduced H2O2- and UVB-induced proliferation inhibition and apoptosis[5]
Myocardial Ischemia (MI) model in neonatal ratsIschemiap-Nrf2/Nrf2 ratio, Apoptosis, Oxidative StressIncreased p-Nrf2/Nrf2 ratio; Reversed MI-induced increase in cardiac apoptosis and oxidative stress[6]
L02 CellsH2O2Nrf2, HO-1, NQO1 mRNA and protein expressionElevated mRNA and protein expression levels of Nrf2, HO-1, and NQO1[8]
Human Brain Microvascular Endothelial Cells (HBMVEC)H2O2SOD, CAT, GPx activity, MDA levelRestored the activity of cellular antioxidant enzymes and lowered the MDA level.[2][3]

Experimental Protocols

Protocol 1: Determination of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from studies investigating the cytoprotective effects of diosmetin against induced oxidative stress.[8]

Materials:

  • Cell line of interest (e.g., L02, HepG2, HBMVEC)

  • Cell culture medium and supplements

  • This compound (or Diosmetin)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Inducer of oxidative stress (e.g., H2O2, AAPH)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or 6-well plate (for flow cytometry) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to the oxidative stress inducer (e.g., 200 µM H2O2 for 2 hours). Include a control group without the inducer.

  • Staining with DCFH-DA: Wash the cells twice with PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate in the dark at 37°C for 30 minutes.

  • Measurement:

    • Plate Reader: Wash the cells twice with PBS. Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the fluorescence of the cell suspension using a flow cytometer.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the control group.

Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation

This protocol is based on studies demonstrating diosmetin's ability to modulate the Keap1-Nrf2 signaling pathway.[4][8]

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and extract total protein or nuclear/cytoplasmic fractions. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1) overnight at 4°C. Use anti-Lamin B1 as a nuclear loading control and anti-GAPDH as a cytoplasmic loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like diosmetin, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), initiating their transcription.[8][9][10][11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diosmetin Diosmetinidin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex Diosmetin->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Genes->Cellular_Protection

Caption: Diosmetin promotes Nrf2 nuclear translocation and activation.

Experimental Workflow for Assessing Cytoprotective Effects

The following diagram illustrates a typical workflow for investigating the protective effects of this compound against oxidative stress-induced cellular damage.

Experimental_Workflow Start Start: Cell Culture Pretreatment Pre-treatment with This compound Start->Pretreatment Induction Induction of Oxidative Stress Pretreatment->Induction Endpoint_Assays Endpoint Assays Induction->Endpoint_Assays ROS ROS Measurement (DCFH-DA) Endpoint_Assays->ROS Viability Cell Viability (MTT/CCK-8) Endpoint_Assays->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Endpoint_Assays->Apoptosis WesternBlot Western Blot (Nrf2, MAPK pathways) Endpoint_Assays->WesternBlot EnzymeActivity Antioxidant Enzyme Activity Assays Endpoint_Assays->EnzymeActivity Analysis Data Analysis & Interpretation ROS->Analysis Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis EnzymeActivity->Analysis

Caption: Workflow for evaluating this compound's cytoprotective effects.

Conclusion

This compound, through its active form diosmetin, is a valuable tool for studying cellular oxidative stress. Its ability to directly scavenge ROS and, more importantly, to activate the endogenous antioxidant defense system via the Nrf2 pathway makes it a compound of great interest for therapeutic development. The protocols and data presented here provide a framework for researchers to explore the multifaceted roles of this compound in combating oxidative stress and its associated pathologies.

References

Application of Diosmetinidin Chloride in NF-κB Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetinidin chloride, a derivative of the natural flavonoid diosmetin, is emerging as a potent modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic diseases, including inflammatory disorders, autoimmune diseases, and cancer. This compound offers a valuable tool for researchers studying the intricacies of NF-κB signaling and for professionals in drug development seeking novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the use of this compound in this context, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

This compound exerts its inhibitory effects on the NF-κB signaling pathway through a multi-targeted mechanism. In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by various inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Studies have shown that diosmetin, the parent compound of this compound, can effectively suppress this cascade. It has been observed to inhibit the phosphorylation of the IKK complex, thereby preventing the subsequent phosphorylation and degradation of IκBα.[1] This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of the active p65 subunit.[1] Consequently, the transcription of NF-κB target genes, including those for IL-6, TNF-α, and IL-1β, is significantly downregulated.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of Diosmetin on key markers of the NF-κB signaling pathway. The data has been compiled from various studies to provide a comparative overview.

Table 1: Effect of Diosmetin on Pro-inflammatory Cytokine Secretion

Cell TypeStimulantDiosmetin ConcentrationIL-6 Inhibition (%)TNF-α Inhibition (%)Reference
HUVECPMA50 µM~50%-[1]
MH7ATNF-α10 µMSignificant ReductionSignificant Reduction[4]
MH7ATNF-α20 µMSignificant ReductionSignificant Reduction[4]
MH7ATNF-α40 µMSignificant ReductionSignificant Reduction[4]
RAW264.7LPS20 µMSignificant Reduction-[5]

Table 2: Effect of Diosmetin on NF-κB Pathway Protein Phosphorylation and Expression

Cell Type/ModelStimulantDiosmetin ConcentrationEffect on p-IKKEffect on p-IκBαEffect on Nuclear p65Reference
Acute Hepatic Failure MiceLPS/D-GalN50 mg/kgInhibitionInhibitionReduced Expression[1]
Hypertensive RatsL-NAME20 mg/kg--Decreased Overexpression[2]
Hypertensive RatsL-NAME40 mg/kg--Decreased Overexpression[2]
HepG2 Cells-10 µMDownregulation-Downregulation[6]
HepG2 Cells-25 µg/mlDownregulation-Downregulation[6]
HaCaT CellsTNF-αDose-dependent-Reduced Protein ExpressionReduced Protein Expression[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates p-IKK p-IKK IKK->p-IKK Phosphorylation IkBa IκBα p-IKK->IkBa Phosphorylates p-IkBa p-IκBα IkBa->p-IkBa NFkB NF-κB (p65/p50) p-IkBa->NFkB Releases Proteasome Proteasome p-IkBa->Proteasome Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Diosmetinidin Diosmetinidin chloride Diosmetinidin->IKK Inhibits DNA κB sites NFkB_n->DNA Binds Genes Pro-inflammatory Genes (IL-6, TNF-α) DNA->Genes Transcription Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (with this compound) start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-IκBα) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis end End analysis->end Luciferase_Assay_Workflow start Start transfection 1. Transfect cells with NF-κB Luciferase Reporter Plasmid start->transfection seeding 2. Seed transfected cells into 96-well plates transfection->seeding treatment 3. Treat with this compound and/or stimulant (e.g., TNF-α) seeding->treatment lysis 4. Cell Lysis treatment->lysis reagent_add 5. Add Luciferase Substrate lysis->reagent_add measurement 6. Measure Luminescence (Plate Reader) reagent_add->measurement analysis 7. Data Analysis (Normalize to control) measurement->analysis end End analysis->end

References

Troubleshooting & Optimization

Improving the solubility of Diosmetinidin chloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Diosmetinidin chloride in their experiments, with a focus on improving its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, specifically a deoxyanthocyanidin, that has garnered research interest for its potential biological activities, including the inhibition of CD38. Like many flavonoids, this compound has limited solubility in neutral aqueous solutions, which can pose a challenge for its use in various biological assays. Achieving a stable, soluble preparation is crucial for obtaining accurate and reproducible experimental results.

Q2: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. For cell culture experiments, it is critical to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.

Q3: How does pH affect the solubility and stability of this compound?

The solubility and stability of this compound, like other anthocyanins, are highly dependent on pH.[1][2][3][4] Acidic conditions (low pH) generally favor the stability and solubility of the flavylium cation, which is the colored form of the molecule.[1][4] As the pH increases towards neutral and alkaline conditions, the molecule can undergo structural transformations, leading to a decrease in solubility and a change in color, often fading to colorless or shifting towards blue and purple hues before degradation.[1][3][4] For optimal stability, it is recommended to maintain a slightly acidic pH for aqueous solutions.

Q4: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?

Directly dissolving this compound in PBS (typically at a pH of 7.4) can be challenging and may result in precipitation. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level for your experiment. - Lower the final concentration of this compound. - Adjust the pH of the aqueous buffer to be slightly acidic (e.g., pH 6.0-6.5), if compatible with your experimental setup.
Color of the solution fades or changes over time. Instability of the this compound molecule at the pH of the aqueous buffer. Anthocyanins are known to be unstable at neutral or alkaline pH.[1][2][3][4]- Prepare fresh solutions immediately before use. - Store stock solutions and buffered solutions at low temperatures and protected from light. - If possible, perform the experiment in a slightly acidic buffer.
Inconsistent experimental results. Poor solubility or degradation of this compound leading to inaccurate concentrations.- Visually inspect your solutions for any signs of precipitation before each experiment. - Prepare a fresh dilution from the stock solution for each experiment. - Consider using a solubility-enhancing agent, such as cyclodextrins, if compatible with your assay.
Difficulty dissolving the powder, even in DMSO. The compound may require energy to overcome crystal lattice forces.- Gently warm the DMSO solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution.

Quantitative Solubility Data

The following table provides an estimated solubility of this compound in common buffers. Please note that these are approximate values and can be influenced by temperature and the presence of other solutes.

Buffer SystempHCo-solventEstimated Solubility (µM)
Phosphate-Buffered Saline (PBS)7.40.5% DMSO< 10
Phosphate-Buffered Saline (PBS)6.50.5% DMSO10 - 25
Tris-HCl7.40.5% DMSO< 10
Tris-HCl6.50.5% DMSO10 - 25
Citrate-Phosphate Buffer5.00.5% DMSO> 50

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder in a microcentrifuge tube. The molecular weight of this compound is 320.73 g/mol . For 1 ml of a 10 mM stock solution, you will need 3.21 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous buffer (e.g., PBS, Tris-HCl) pre-warmed to the experimental temperature

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 ml of a 10 µM working solution, you will need 1 µl of the 10 mM stock solution.

  • In a sterile microcentrifuge tube, add the required volume of the pre-warmed aqueous buffer.

  • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

  • Vortex the final solution for another 30 seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Diosmetinidin Chloride Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C in Aliquots dissolve->store dilute Dilute DMSO Stock into Buffer store->dilute 10 mM Stock prepare_buffer Pre-warm Aqueous Buffer prepare_buffer->dilute vortex_final Vortex for Homogeneity dilute->vortex_final use_immediately Use Immediately in Assay vortex_final->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? check_conc Is the final concentration too high? start->check_conc Yes no_precip Solution is likely stable. Proceed with experiment. start->no_precip No check_ph Is the buffer pH > 7? check_conc->check_ph No lower_conc Lower the final concentration check_conc->lower_conc Yes adjust_ph Use a slightly acidic buffer (pH 6.0-6.5) check_ph->adjust_ph Yes increase_dmso Increase co-solvent % (if possible) check_ph->increase_dmso No

Caption: Troubleshooting logic for this compound precipitation.

cd38_inhibition_pathway NAD NAD+ CD38 CD38 Enzyme NAD->CD38 ADPR ADP-ribose CD38->ADPR Hydrolysis cADPR cADP-ribose CD38->cADPR Cyclization Ca_release Intracellular Ca2+ Release cADPR->Ca_release Diosmetinidin Diosmetinidin Chloride Diosmetinidin->CD38 Inhibition

Caption: Simplified signaling pathway of CD38 inhibition by this compound.

References

Preventing Diosmetinidin chloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diosmetinidin Chloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting precipitation issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a type of flavonoid, specifically a 3-deoxyanthocyanidin, identified as an inhibitor of the enzyme CD38[1][2]. Its chemical formula is C₁₆H₁₃O₅Cl, with a molecular weight of approximately 320.73 g/mol [1][3][4]. It is typically supplied as a powder for research use[3].

Q2: Why does this compound precipitate in my cell culture medium? A2: The primary cause of precipitation is the low aqueous solubility of this compound, which is a common characteristic of flavonoid aglycones[5][6]. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity can cause the compound to fall out of solution[6][7].

Q3: What is the recommended solvent for preparing a stock solution of this compound? A3: The recommended solvent for preparing a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO)[6][8]. DMSO is effective at dissolving many hydrophobic compounds intended for cell culture experiments. Since pure DMSO is strongly bactericidal, filter sterilization of the stock solution is often not required; however, sterile handling techniques should always be used[9].

Q4: What is the maximum recommended final concentration of DMSO in cell culture? A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% or lower being preferable for most cell lines, especially sensitive primary cells[10][11]. It is critical to include a vehicle control (medium with the same final DMSO concentration) in your experiments to assess any effects of the solvent on cell behavior[8].

Q5: Should I filter the medium if I see a precipitate? A5: Filtering the medium to remove the precipitate is not recommended. This action will remove an unknown amount of the compound, leading to an inaccurate and lower-than-intended final concentration in your experiment[10]. This will compromise the reliability and reproducibility of your results. The correct approach is to address the underlying cause of the precipitation.

Q6: How do components of the cell culture medium affect solubility? A6: Several components in the medium can influence compound solubility:

  • pH: The pH of the medium, typically maintained between 7.2 and 7.4 by a CO₂/bicarbonate buffering system, is crucial for the solubility of pH-sensitive compounds[12][13].

  • Serum Proteins: Flavonoids are known to bind to proteins like albumin found in fetal bovine serum (FBS)[14][15]. This interaction can affect the compound's availability and solubility. If precipitation is an issue, consider reducing the serum concentration, but first validate the effect of this change on your specific cells[6].

  • Salts and Ions: High concentrations of certain ions, such as calcium and phosphate, can sometimes interact with compounds and lead to the formation of insoluble salts[16].

Q7: How can I determine the maximum soluble concentration of this compound in my specific cell culture system? A7: The most reliable method is to determine the kinetic solubility experimentally under your specific conditions. This can be done using a simple assay where a series of dilutions of your compound are prepared in the cell culture medium. These samples are then incubated and assessed for precipitation, either visually or with an instrument like a plate reader. A detailed method is provided in Protocol 2.[16]

Troubleshooting Guide

This guide provides solutions for common precipitation scenarios.

ScenarioProbable CauseRecommended Solution
Precipitate appears immediately upon adding the stock solution to the medium. 1. High Final Concentration: The target concentration exceeds the solubility limit of this compound in the medium.[6] 2. Improper Mixing: Adding the stock solution too quickly creates localized high concentrations, causing "solvent shock."[6][17] 3. Concentrated Stock Solution: Using a highly concentrated stock requires adding a very small volume that doesn't disperse quickly.[6]1. Lower the Final Concentration: Test a range of lower concentrations to find the solubility limit. 2. Improve Mixing Technique: Pre-warm the medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium.[6][18] 3. Use Serial Dilution: Prepare one or more intermediate dilutions of the stock solution in pre-warmed medium or DMSO before the final dilution. This gradual change in solvent environment helps maintain solubility.[8][18]
The medium becomes cloudy or a precipitate forms over time during incubation. 1. Compound Instability: The compound may be degrading or aggregating over the course of the experiment at 37°C.[16] 2. Interaction with Serum: Components in the serum may be interacting with the compound, leading to delayed precipitation.[6] 3. pH Shift: Cell metabolism can cause the pH of the medium to decrease, which may affect the solubility of the compound.[16][19] 4. Temperature Fluctuations: Unstable incubator temperatures can affect solubility.[10]1. Assess Compound Stability: Check for literature on the stability of this compound under your experimental conditions. 2. Reduce Serum Concentration: If your experiment allows, test a lower serum percentage or use a serum-free medium after confirming your cells can tolerate the change.[6] 3. Use Buffered Medium: Ensure the medium is adequately buffered (e.g., with HEPES) to maintain a stable pH. Confirm the incubator's CO₂ levels are correct.[16] 4. Ensure Stable Incubation: Verify the stability and calibration of your incubator.[6]

Quantitative Data Summary

ParameterValueReference
Molecular Weight ~320.73 g/mol [1][3]
Recommended Stock Solvent 100% DMSO[6][8]
Typical Stock Concentration 10 - 100 mM[18]
Recommended Final DMSO % ≤ 0.5% (ideally ≤ 0.1%)[10][11]
Powder Storage ≤ -15°C, dry and dark[20]
Stock Solution Storage -20°C or -80°C (in aliquots)[21]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM)

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder (MW: 320.73 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 320.73 g/mol = 0.0032073 g = 3.21 mg

  • Under sterile conditions, accurately weigh 3.21 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming to 37°C can be used if necessary to aid dissolution.[18]

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[10]

  • Store the aliquots at -20°C or -80°C, protected from light.[21]

Protocol 2: Determining the Maximum Soluble Concentration

Objective: To experimentally determine the highest concentration of this compound that remains soluble in a specific cell culture medium.[16]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (with serum, if applicable), pre-warmed to 37°C

  • Sterile 96-well flat-bottom plate

  • Sterile multichannel pipettes

Procedure:

  • Prepare Dilution Plate: In a 96-well plate (the "DMSO plate"), prepare serial dilutions of your this compound stock in DMSO. For example, to test final concentrations from 100 µM down to ~0.8 µM:

    • Add 10 µL of 10 mM stock to the first well.

    • Add 5 µL of DMSO to the subsequent wells.

    • Perform 2-fold serial dilutions by transferring 5 µL from the first well to the second, mix, then 5 µL from the second to the third, and so on.

  • Prepare Assay Plate: Add 198 µL of your pre-warmed cell culture medium to the wells of a new, sterile 96-well plate (the "Assay Plate").

  • Transfer Compound: Using a multichannel pipette, transfer 2 µL from each well of the DMSO plate to the corresponding wells of the Assay Plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix gently by pipetting up and down.

  • Include Controls:

    • Negative Control: 198 µL of medium + 2 µL of DMSO.

    • Blank: 200 µL of medium only.

  • Incubate and Observe: Cover the plate and incubate at 37°C. Visually inspect for any cloudiness or precipitate under a microscope immediately and after a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Determine Solubility Limit: The highest concentration that remains clear and free of visible precipitate is the maximum kinetic solubility under these conditions.

Protocol 3: General Procedure for Adding this compound to Cell Culture

Objective: To add this compound to cell cultures while minimizing the risk of precipitation.

Procedure:

  • Pre-warm the Medium: Ensure the cell culture medium to be used for the final dilution is pre-warmed to 37°C.[18]

  • Prepare Intermediate Dilution (Recommended): Instead of adding the concentrated 10 mM stock directly to your culture flask, prepare an intermediate dilution in pre-warmed medium.[8]

    • For example, to achieve a final concentration of 10 µM in a large volume, first dilute your 10 mM stock 1:100 in a small volume of medium to make a 100 µM intermediate solution. Add the stock dropwise while swirling.

  • Final Addition: Add the required volume of the intermediate solution to your cell culture plates or flasks to achieve the desired final concentration.

  • Mix Gently: Gently swirl the plate or flask to ensure even distribution of the compound.

  • Confirm DMSO Concentration: Always calculate the final DMSO percentage to ensure it is within the tolerated range for your cells (e.g., ≤ 0.1%).

Visualizations

Troubleshooting_Workflow cluster_time When does it occur? cluster_solutions Solutions start Precipitation Observed in Medium time_check Immediately upon dilution? start->time_check cause_immediate Probable Cause: - Concentration too high - Improper mixing (solvent shock) time_check->cause_immediate Yes cause_delayed Probable Cause: - Compound instability - Interaction with media components - pH shift over time time_check->cause_delayed No (Over time) solution_immediate 1. Lower final concentration 2. Pre-warm media to 37°C 3. Add stock dropwise while mixing 4. Use an intermediate dilution step cause_immediate->solution_immediate solution_delayed 1. Check compound stability 2. Reduce serum concentration (if possible) 3. Ensure stable pH (use HEPES) 4. Verify incubator temperature cause_delayed->solution_delayed

Caption: A workflow for troubleshooting this compound precipitation.

Solubility_Factors center This compound Solubility factor1 pH of Medium center->factor1 factor2 Temperature center->factor2 factor3 Final DMSO Concentration center->factor3 factor4 Mixing Technique (e.g., Dropwise Addition) center->factor4 factor5 Media Components (Serum, Salts) center->factor5 factor6 Stock Solution Concentration center->factor6

Caption: Key factors influencing compound solubility in cell culture media.

Signaling_Pathway NAD NAD+ CD38 CD38 Enzyme NAD->CD38 cADPR cADPR CD38->cADPR Hydrolysis ADPR ADPR CD38->ADPR Cyclase Diosmetinidin Diosmetinidin chloride Diosmetinidin->CD38 Inhibition

References

Troubleshooting Diosmetinidin chloride aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation issues with Diosmetinidin chloride in solution. The following information is based on the general behavior of flavonoid compounds, as specific aggregation data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a flavonoid, specifically a 3-deoxyanthocyanidin.[1] Its chemical formula is C16H13ClO5, and it has a molecular weight of approximately 320.72 g/mol .[1][2][3] It is provided as a powder and should be stored at <-15°C in a dry, dark place.[2][4] Like other flavonoids, it has potential applications in various research fields, including as an inhibitor of CD38.[5][6]

Q2: I'm observing inconsistent results in my bioassays with this compound. Could this be due to aggregation?

Yes, inconsistent results, such as unusually steep dose-response curves or a loss of activity under certain conditions, can be indicative of compound aggregation.[7] Flavonoids, in general, are known to be prone to forming aggregates in aqueous solutions, which can lead to non-specific inhibition of proteins and false-positive results in high-throughput screening (HTS) assays.[8][9][10]

Q3: What factors can influence the aggregation of this compound?

Based on studies of other flavonoids, several factors can significantly influence aggregation:[11]

  • Compound Concentration: Aggregation is a concentration-dependent phenomenon. Above a certain critical aggregation concentration (CAC), the compound is more likely to form aggregates.[8]

  • Buffer Conditions: The composition of the buffer, including pH and ionic strength, can dramatically affect the aggregation tendency of flavonoids.[11]

  • Solvent: The choice of solvent for dissolving the compound stock and the final assay buffer composition are critical.

  • Presence of Other Molecules: Proteins and detergents in the solution can either promote or inhibit aggregation.

Q4: How can I detect if this compound is aggregating in my experiment?

Several experimental techniques can be used to detect small molecule aggregation:

  • Dynamic Light Scattering (DLS): DLS is a common method used to detect the presence and size of aggregates in a solution.[12][13] An increase in light scattering intensity suggests the formation of aggregates.[11]

  • Enzyme-Based Assays: Using a well-characterized enzyme that is known to be sensitive to aggregators, such as AmpC β-lactamase, can serve as a counterscreen. Inhibition of such an enzyme that is reversed by the addition of a non-ionic detergent is a strong indicator of aggregation.[7][12]

  • Visual Inspection: In some cases, high concentrations of aggregates may be visible as turbidity or precipitate in the solution.

  • Microscopy: Techniques like scanning electron microscopy (SEM) can be used to visualize aggregates.[12]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

If you are having trouble dissolving this compound, consider the following:

  • Sonication: For difficult-to-dissolve compounds, brief sonication can help to break up particles and improve solubility.

  • Gentle Heating: Gentle warming of the solution may improve solubility, but be cautious as excessive heat can degrade the compound.

Issue 2: Suspected Aggregation in an Aqueous Assay Buffer

If you suspect aggregation is occurring after diluting your this compound stock solution into an aqueous buffer, here are some steps to mitigate the issue:

Adding a small amount of a non-ionic detergent to your assay buffer can often prevent or reverse aggregation.

Experimental Protocol:

  • Prepare your standard assay buffer.

  • Create a series of assay buffers containing varying concentrations of a non-ionic detergent (e.g., Triton X-100 or Tween-20). A typical starting concentration is 0.01% (v/v).

  • Run your experiment with this compound in the presence and absence of the detergent.

  • Compare the results. If the observed activity (e.g., inhibition) is significantly reduced in the presence of the detergent, it is a strong indication that the original activity was due to aggregation.[7]

Table 1: Recommended Concentration Ranges for Non-Ionic Detergents

DetergentRecommended Starting Concentration (v/v)Notes
Triton X-1000.01% - 0.1%A commonly used non-ionic detergent for mitigating aggregation.[7]
Tween-200.01% - 0.1%Another widely used non-ionic detergent.

The addition of a carrier protein, such as Bovine Serum Albumin (BSA), can help to prevent non-specific interactions caused by compound aggregation.[8]

Experimental Protocol:

  • Prepare your assay buffer with and without a decoy protein. A suggested starting concentration for BSA is 0.1 mg/mL.[8]

  • It is crucial to add the decoy protein to the buffer before introducing this compound.

  • Perform your assay and compare the results. A reduction in activity in the presence of BSA suggests that aggregation may have been the cause.

Table 2: Common Decoy Proteins

Decoy ProteinRecommended Starting ConcentrationKey Considerations
Bovine Serum Albumin (BSA)0.1 mg/mLShould be added to the assay before the test compound.[8]

The aggregation of flavonoids can be highly sensitive to the pH and ionic strength of the buffer.[11]

Experimental Protocol:

  • Prepare a range of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0) and ionic strengths (e.g., by varying the NaCl concentration).

  • Test the activity of this compound in each buffer condition.

  • If aggregation is the issue, you may observe a significant difference in activity between the different buffer conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential this compound aggregation.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Aggregation Mitigation & Confirmation cluster_3 Advanced Detection cluster_4 Outcome start Inconsistent Assay Results (e.g., steep dose-response) solubility Confirm Complete Dissolution of Stock Solution start->solubility visual Visually Inspect for Precipitate/Turbidity solubility->visual detergent Test with Non-Ionic Detergent (e.g., 0.01% Triton X-100) visual->detergent dls Perform Dynamic Light Scattering (DLS) Analysis visual->dls bsa Test with Decoy Protein (e.g., 0.1 mg/mL BSA) detergent->bsa If activity is detergent-sensitive no_aggregation Aggregation Unlikely detergent->no_aggregation If activity is not detergent-sensitive buffer Vary Buffer Conditions (pH, Ionic Strength) bsa->buffer If activity is BSA-sensitive aggregation_confirmed Aggregation Confirmed buffer->aggregation_confirmed If activity is buffer-dependent dls->aggregation_confirmed Aggregates Detected dls->no_aggregation No Aggregates Detected

A workflow for troubleshooting suspected compound aggregation.

Signaling Pathway Analogy for Aggregation leading to False Positives

The process by which compound aggregation leads to non-specific inhibition and false-positive results in an enzyme assay can be conceptualized as an interfering pathway.

Aggregation_Pathway cluster_0 True Inhibition Pathway cluster_1 Aggregation Interference Pathway Compound Diosmetinidin Chloride (Monomer) ActiveSite Enzyme Active Site Compound->ActiveSite Binds Aggregate Diosmetinidin Chloride Aggregate Compound->Aggregate Self-assembles (High Concentration) Enzyme Target Enzyme Adsorption Enzyme Adsorption to Aggregate Enzyme->Adsorption Inhibition Specific Inhibition ActiveSite->Inhibition Aggregate->Adsorption FalsePositive Non-Specific Inhibition (False Positive) Adsorption->FalsePositive

Conceptual pathways of true vs. aggregation-induced enzyme inhibition.

References

Technical Support Center: Optimizing Diosmetinidin Chloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Diosmetinidin chloride for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities.[1][2][3] While specific studies on this compound are limited, the closely related compound, diosmetin, is known to exhibit anticancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4] Diosmetin has been shown to activate the p53 tumor suppressor pathway and modulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4][5][6] It is plausible that this compound shares a similar mechanism of action.

Q2: How should I prepare a stock solution of this compound?

This compound is typically provided as a powder.[2][3] Due to the hydrophobic nature of many flavonoids, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.

Stock Solution Preparation:

  • Refer to the manufacturer's instructions for solubility information.

  • To prepare a 10 mM stock solution in DMSO, dissolve 3.21 mg of this compound (Molecular Weight: 320.71 g/mol ) in 1 mL of DMSO.[3]

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][7]

Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?

This is a common issue when working with compounds dissolved in DMSO.[8][9] The aqueous nature of cell culture media can cause hydrophobic compounds to precipitate out of solution.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%.[1][10][11] Ideally, the final DMSO concentration should be kept consistent across all experimental conditions, including vehicle controls.

  • Increase Final Volume: Dilute the stock solution in a larger volume of media to keep the compound concentration below its solubility limit in the aqueous environment.

  • Serial Dilutions: Instead of adding a very small volume of high-concentration stock directly to the final volume, perform serial dilutions in the cell culture medium.

  • Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media.

Q4: What is a good starting concentration range for this compound in a cytotoxicity assay?

A good starting point for a cytotoxicity assay (e.g., MTT, XTT) would be to perform a dose-response experiment with a wide range of concentrations, for example, from 0.1 µM to 100 µM. Based on studies with diosmetin, you may expect to see effects in the 10-50 µM range in various cancer cell lines.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no cellular response - Concentration is too low.- Compound has degraded.- Insufficient incubation time.- Cell line is resistant.- Increase the concentration of this compound.- Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.[7]- Optimize incubation time (e.g., 24, 48, 72 hours).- Test on a different, potentially more sensitive, cell line.
High cell death even at low concentrations - Compound is highly potent in your cell line.- Solvent (DMSO) toxicity.- Errors in dilution calculations.- Use a lower concentration range.- Perform a vehicle control to assess DMSO toxicity. Ensure the final DMSO concentration is below 0.5%.[1][11]- Double-check all calculations for stock and working solutions.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Instability of the compound in media.- Pipetting errors.- Ensure consistent cell numbers are seeded for each experiment.[13]- Standardize all incubation periods.- Prepare fresh working solutions for each experiment.- Calibrate pipettes and ensure proper mixing techniques.[13]
Precipitate formation in culture wells - Poor aqueous solubility of the compound.- High concentration of the compound.- See FAQ Q3 for detailed troubleshooting steps.[8][9][14]

Quantitative Data Summary

The following tables summarize quantitative data for the related compound diosmetin . This information can be used as a reference for designing experiments with this compound.

Table 1: Reported IC50 Values for Diosmetin in Various Cancer Cell Lines

Cell LineAssayIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)Not specified~30-50[4]
LNCaP (Prostate Cancer)Not specified~20[15]
PC-3 (Prostate Cancer)Not specified~20[15]
HTB-26 (Breast Cancer)Crystal Violet10-50[12]
HepG2 (Hepatocellular Carcinoma)Crystal Violet10-50[12]
HCT116 (Colorectal Cancer)Crystal Violet22.4[12]

Note: IC50 values can vary significantly between different studies and experimental conditions.

Table 2: Recommended Concentration Ranges for Diosmetin in In Vitro Assays

AssayConcentration Range (µM)Incubation TimeReference
Cell Viability (MTT/CCK-8)10 - 10024 - 72 hours[4]
Apoptosis (Annexin V/PI)10 - 5024 - 48 hours[4]
Cell Cycle Analysis10 - 5024 hours[4][15]
Western Blot20 - 506 - 24 hours[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate the IC50 value.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium and treat the cells with different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the number of apoptotic and necrotic cells after treatment with this compound.[16][17][18][19]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound for the chosen duration.

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.[16] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[16]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.[11][20]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Western Blotting

Objective: To analyze the expression of specific proteins (e.g., p53, cyclins, caspases) involved in the cellular response to this compound.[3][5][21][22][23]

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells to extract total protein.[3][21]

  • Determine the protein concentration of each lysate.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.[21]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[22]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation prep_stock Prepare this compound Stock Solution (in DMSO) determine_range Determine Preliminary Non-Toxic Concentration Range (e.g., MTT Assay) prep_stock->determine_range cytotoxicity Dose-Response Cytotoxicity Assay (e.g., MTT/XTT) determine_range->cytotoxicity Inform Concentration Selection apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Select Sub-lethal Concentrations cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle Select Sub-lethal Concentrations western_blot Western Blot Analysis cytotoxicity->western_blot ic50 Calculate IC50 Value cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression Levels western_blot->protein_exp

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_flowchart decision decision start Start: Inconsistent or Unexpected Results check_precipitate Check for Precipitate in Culture Medium start->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Precipitate Observed? precipitate_no No check_precipitate->precipitate_no Precipitate Observed? troubleshoot_solubility Troubleshoot Solubility (See FAQ Q3) precipitate_yes->troubleshoot_solubility check_dmso Check Final DMSO Concentration precipitate_no->check_dmso dmso_high > 0.5% check_dmso->dmso_high DMSO Concentration dmso_ok <= 0.5% check_dmso->dmso_ok DMSO Concentration reduce_dmso Reduce DMSO Concentration dmso_high->reduce_dmso check_controls Review Vehicle and Untreated Controls dmso_ok->check_controls controls_ok Controls Look Normal check_controls->controls_ok Control Results controls_bad Controls Show Issues check_controls->controls_bad Control Results optimize_params Optimize Assay Parameters (Concentration, Incubation Time) controls_ok->optimize_params troubleshoot_culture Troubleshoot General Cell Culture Issues (Contamination, Cell Health) controls_bad->troubleshoot_culture

Caption: Troubleshooting flowchart for in vitro assays with this compound.

p53_pathway diosmetin Diosmetin / this compound p53 p53 Activation diosmetin->p53 cyclinD1 Cyclin D1 Down-regulation p53->cyclinD1 cdk4 CDK4 Down-regulation p53->cdk4 bax Bax Up-regulation p53->bax bcl2 Bcl-2 Down-regulation p53->bcl2 g1_arrest G1/S Phase Arrest cyclinD1->g1_arrest cdk4->g1_arrest apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Purity Assessment of Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Diosmetinidin chloride samples. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a this compound sample?

A1: The primary methods for assessing the purity of this compound include a combination of chromatographic, spectroscopic, and classical analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the percentage purity and identifying organic impurities.[1][2][3][4][5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is used for impurity identification and confirmation of the parent compound's molecular weight.[7][8][9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying and quantifying impurities.[12][13][14] Elemental Analysis (EA) provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound. Finally, the chloride content can be determined by titration to ensure the correct salt form is present.

Q2: What is a typical acceptable purity level for a this compound reference standard?

A2: Commercially available analytical standards of this compound typically have a purity of ≥97% as determined by HPLC. However, the required purity level can depend on the specific application. For use as a quantitative standard in assays, a highly characterized standard with a precise purity value is necessary.

Q3: My HPLC chromatogram shows multiple small peaks besides the main this compound peak. What could these be?

A3: These additional peaks could represent several types of impurities:

  • Related substances: These are structurally similar compounds that may be starting materials, intermediates, or by-products from the synthesis of this compound.[15]

  • Degradation products: this compound, like many flavonoids, can be susceptible to degradation by light, heat, or pH extremes.[2][16] The additional peaks may be products of this degradation.

  • Isomers: The synthesis might produce isomers of this compound that have slightly different retention times on the HPLC column.

  • Residual solvents or reagents: Though less common to be detected by UV, some non-volatile reagents might be present.

Further investigation using LC-MS or NMR is recommended to identify the structure of these impurities.

Q4: The elemental analysis results for my sample are outside the acceptable range of ±0.4% of the theoretical values. What could be the cause?

A4: Discrepancies in elemental analysis can arise from several factors:

  • Presence of impurities: Organic or inorganic impurities will alter the elemental composition of the sample.

  • Residual solvents: The presence of solvents, even in small amounts, can significantly affect the hydrogen and carbon percentages. Drying the sample under vacuum may be necessary.

  • Hygroscopic nature of the sample: If the sample has absorbed water from the atmosphere, the oxygen and hydrogen content will be higher than expected.

  • Incorrect molecular formula: Ensure that the theoretical values are calculated based on the correct molecular formula, including any waters of hydration if applicable.

Q5: How can I confirm the presence and quantify the chloride counter-ion in my this compound sample?

A5: The chloride content can be confirmed and quantified using argentometric titration, such as the Mohr method or potentiometric titration.[17][18][19][20][21] These methods involve titrating a solution of the sample with a standardized silver nitrate solution. The endpoint is detected either by the formation of a colored precipitate (Mohr's method) or by a significant change in potential (potentiometric titration).[17][20]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) of the this compound peak. - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH with a small amount of acid (e.g., formic acid, phosphoric acid) to ensure the analyte is in a single ionic form.[3][5]- Use a new or different C18 column.[3]- Reduce the injection volume or the concentration of the sample.
Inconsistent retention times. - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.
Presence of unexpected peaks. - Sample degradation.- Contamination of the mobile phase or sample vial.- Prepare fresh samples and use a stability-indicating method if degradation is suspected.[2]- Use fresh, HPLC-grade solvents for the mobile phase and clean sample vials.
LC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Low signal intensity for this compound. - Inefficient ionization.- Ion suppression from the matrix or mobile phase additives.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). This compound, being a flavylium salt, should ionize well in positive ion mode.- Use a lower concentration of non-volatile buffers in the mobile phase. Formic acid is a good choice.[9]
Difficulty in identifying impurity peaks. - Low abundance of impurities.- Co-elution with the main peak.- Use a more sensitive MS detector or increase the sample concentration.- Optimize the chromatographic method to improve the resolution between the main peak and impurity peaks.
Inaccurate mass measurement. - Improper mass calibration of the instrument.- Perform a mass calibration of the mass spectrometer using a known standard.
NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad peaks in the 1H NMR spectrum. - Presence of paramagnetic impurities.- Sample aggregation.- Chemical exchange of labile protons (e.g., hydroxyl groups).- Purify the sample further if paramagnetic metals are suspected.- Try a different solvent or adjust the sample concentration.- For exchangeable protons, adding a drop of D2O can help to identify them as they will be replaced by deuterium and their signals will disappear.
Difficulty in assigning signals. - Complex spectrum due to overlapping signals.- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations.[13]
Presence of signals from residual solvents. - Incomplete drying of the sample or use of non-deuterated solvents.- Ensure the sample is thoroughly dried under vacuum. Use high-purity deuterated solvents for analysis. The chemical shifts of common laboratory solvents are well-documented and can be used to identify these peaks.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound by HPLC. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is typically used for flavonoid analysis.

    • Solvent A: Water with 0.1% formic acid.[9]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 70 30
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Anthocyanidins like this compound have a strong absorbance around 520-530 nm.[1] Monitoring at a lower wavelength (e.g., 280 nm) can also be done to detect other types of impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water with a small amount of acid) to obtain a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the identification of this compound and its potential impurities.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer Settings (Example for ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • Confirm the molecular weight of this compound (C16H13O5Cl, MW: 320.71). In positive ion mode, the expected molecular ion [M]+ would be for the flavylium cation (C16H13O5+, m/z 285.07).

    • Analyze the mass spectra of the impurity peaks to propose their molecular formulas and structures.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general procedure for acquiring NMR spectra for structural confirmation. A study has reported the solid-state 13C CP MAS NMR spectrum of this compound.[22]

  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Solvent: A deuterated solvent in which the sample is soluble, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6). A small amount of deuterated acid (e.g., TFA-d) may be added to improve solubility and sharpen the signals of hydroxyl protons.[14]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Experiments:

    • 1H NMR: Provides information about the number and types of protons in the molecule.

    • 13C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity between atoms and aid in the complete structural elucidation.[13]

  • Data Analysis: Compare the obtained spectra with known spectra of this compound or related flavonoids. The chemical shifts and coupling constants should be consistent with the proposed structure. The presence of impurity signals will indicate a lower purity.

Elemental Analysis (CHN)
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, N2) are separated and quantified.

  • Data Comparison:

    Element Theoretical % for C16H13O5Cl
    Carbon (C) 59.92%
    Hydrogen (H) 4.09%

    The presence of nitrogen would indicate N-containing impurities. The experimental values should be within ±0.4% of the theoretical values.

Chloride Content by Argentometric Titration
  • Principle: The chloride ions in the sample are titrated with a standardized solution of silver nitrate (AgNO3). The endpoint is detected when all chloride ions have precipitated as silver chloride (AgCl).

  • Reagents:

    • Standardized 0.1 M Silver Nitrate solution.

    • Potassium chromate indicator solution (for Mohr's method).[17][19]

  • Procedure (Mohr's Method):

    • Accurately weigh about 100-200 mg of the this compound sample and dissolve it in distilled water. The pH should be adjusted to be between 6.5 and 10.[19]

    • Add a few drops of potassium chromate indicator.

    • Titrate with the standardized silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.[19]

  • Calculation:

    • % Chloride = (Volume of AgNO3 (L) x Molarity of AgNO3 x 35.45 g/mol) / (Weight of sample (g)) x 100

    • The theoretical percentage of chloride in C16H13O5Cl is 11.05%.

Visualizations

Experimental_Workflow cluster_Purity_Assessment Purity Assessment of this compound Sample This compound Sample HPLC HPLC Analysis (% Purity, Impurity Profile) Sample->HPLC LCMS LC-MS Analysis (MW Confirmation, Impurity ID) Sample->LCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR EA Elemental Analysis (C, H, N %) Sample->EA Titration Argentometric Titration (Chloride Content) Sample->Titration Report Certificate of Analysis HPLC->Report LCMS->Report NMR->Report EA->Report Titration->Report

Caption: Overall workflow for the comprehensive purity assessment of this compound samples.

HPLC_Troubleshooting cluster_Troubleshooting HPLC Troubleshooting Logic Problem Poor Chromatographic Result PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH Yes NewColumn Use New Column PeakShape->NewColumn Yes ExtraPeaks Unexpected Peaks? RetentionTime->ExtraPeaks No CheckTemp Check Column Temperature RetentionTime->CheckTemp Yes Equilibrate Ensure Proper Equilibration RetentionTime->Equilibrate Yes FreshSample Prepare Fresh Sample ExtraPeaks->FreshSample Yes CleanSystem Clean System/Use Fresh Solvents ExtraPeaks->CleanSystem Yes

Caption: A logical workflow for troubleshooting common HPLC issues encountered during purity analysis.

References

Technical Support Center: Diosmetinidin Chloride and Related Flavonoid Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Diosmetinidin chloride" is not found in the current scientific literature. This guide focuses on Diosmetin , the aglycone of Diosmin, a closely related and well-researched flavonoid. The degradation pathways and stability issues of Diosmetin are likely to be highly relevant to the theoretical "this compound."

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Diosmetin under typical laboratory conditions?

A1: Diosmetin, like many flavonoids, is susceptible to degradation under certain conditions. Its stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Generally, it is more stable in acidic conditions and less stable in neutral to alkaline conditions. For routine storage, it is recommended to keep Diosmetin solutions in a cool, dark place and to use freshly prepared solutions for experiments.

Q2: What are the common degradation products of Diosmetin?

A2: Under forced degradation conditions (e.g., strong acid/base, oxidation, heat, photolysis), Diosmetin can degrade into smaller phenolic compounds. While specific degradation products are not extensively detailed in the provided search results, the degradation of flavonoids typically involves the cleavage of the C-ring, leading to the formation of phenolic acids and other related structures. The exact nature of the degradation products will depend on the specific stress conditions applied.

Q3: My HPLC analysis of Diosmetin shows multiple unexpected peaks. What could be the cause?

A3: The appearance of unexpected peaks in your HPLC chromatogram could be due to several factors:

  • Degradation: Your sample may have degraded due to improper storage or handling. Exposure to light, high temperatures, or non-optimal pH can lead to the formation of degradation products.

  • Impurity: The initial Diosmetin sample may contain impurities.

  • Mobile Phase Interaction: The mobile phase composition can sometimes interact with the analyte.

  • Column Issues: An old or improperly equilibrated column can lead to peak splitting or ghost peaks.

To troubleshoot, prepare a fresh sample, ensure proper storage conditions, and verify the quality of your solvents and HPLC column.

Q4: How can I develop a stability-indicating HPLC method for Diosmetin?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for Diosmetin, you would typically:

  • Perform forced degradation studies to generate degradation products.[1][2][3][4][5]

  • Use a high-resolution HPLC column, such as a C8 or C18, to achieve good separation.[6][7]

  • Optimize the mobile phase composition (e.g., methanol:water or acetonitrile:water with an acid modifier like acetic acid) to resolve Diosmetin from all degradation peaks.[7][8][9][10]

  • Validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[6][8][9]

Troubleshooting Guides

Issue 1: Rapid Degradation of Diosmetin in Solution
  • Symptom: A freshly prepared Diosmetin solution shows a rapid decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram over a short period.

  • Possible Causes:

    • High pH: The pH of your solvent system may be neutral or alkaline, which can accelerate flavonoid degradation.

    • Light Exposure: Flavonoids are often light-sensitive.

    • Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation.

  • Solutions:

    • Adjust pH: Prepare solutions in a slightly acidic buffer (e.g., with acetic acid) to improve stability.[7]

    • Protect from Light: Use amber vials or cover your glassware with aluminum foil.

    • Degas Solvents: Degas your solvents before use to remove dissolved oxygen.

    • Fresh Preparation: Prepare solutions fresh before each experiment.

Issue 2: Poor Resolution Between Diosmetin and Degradation Peaks in HPLC
  • Symptom: In your HPLC analysis, the peaks for Diosmetin and its degradation products are co-eluting or have very poor separation.

  • Possible Causes:

    • Suboptimal Mobile Phase: The solvent composition may not be suitable for separating compounds with similar polarities.

    • Inappropriate Column: The column chemistry may not be providing sufficient selectivity.

    • Gradient Not Optimized: If using a gradient elution, the slope may be too steep.

  • Solutions:

    • Mobile Phase Optimization:

      • Try different solvent ratios (e.g., vary the percentage of methanol or acetonitrile).[6][8][9][10]

      • Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to improve peak shape and resolution.[7]

    • Column Selection:

      • Experiment with a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).

    • Gradient Adjustment:

      • If using a gradient, try a shallower gradient to increase the separation time between peaks.

Experimental Protocols

Forced Degradation Study of Diosmetin

This protocol outlines a general procedure for conducting forced degradation studies on Diosmetin to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Diosmetin (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 30 minutes.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 2 hours.

  • Thermal Degradation: Keep the stock solution in a hot air oven at 100°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 48 hours or in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify the degradation peaks and calculate the percentage of degradation.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be used as a starting point for the analysis of Diosmetin and its degradation products.[7][8][9][10]

ParameterValue
Column C8 or C18 (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase Methanol:Water:Acetic Acid (55:43:2, v/v/v)[7]
Flow Rate 1.0 mL/min
Detection Wavelength 344 nm[7]
Injection Volume 20 µL
Column Temperature 43°C[7]

Quantitative Data Summary

The following table summarizes the typical validation parameters for a stability-indicating HPLC method for Diosmetin, based on literature values for similar flavonoids.[7][8][9]

ParameterTypical Range
Linearity (r²) > 0.999[7][8][9]
Concentration Range 10 - 300 ng/mL[7]
Recovery (%) 98 - 102%
Intra-day Precision (RSD%) < 2%[7]
Inter-day Precision (RSD%) < 3%[7]
Limit of Detection (LOD) ~0.01 µg/mL[8][9]
Limit of Quantitation (LOQ) ~0.03 µg/mL[8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Diosmetin Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of Diosmetin.

signaling_pathway cluster_inflammation Inflammatory Response LPS LPS Fibroblasts Skin Fibroblasts LPS->Fibroblasts stimulates IL6 IL-6 Fibroblasts->IL6 releases IL1b IL-1β Fibroblasts->IL1b releases COX2 COX-2 Fibroblasts->COX2 releases PGE2 PGE₂ Fibroblasts->PGE2 releases Diosmetin Diosmetin Diosmetin->IL6 inhibits Diosmetin->IL1b inhibits Diosmetin->COX2 inhibits Diosmetin->PGE2 inhibits

Caption: Diosmetin's inhibitory effect on inflammatory mediators in skin fibroblasts.[11]

References

Off-target effects of Diosmetinidin chloride in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential off-target effects of Diosmetinidin chloride in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a 3-deoxyanthocyanidin, a type of flavonoid.[1] While its complete target profile is still under investigation, flavonoids as a class are known to interact with a wide range of cellular targets, including protein kinases. This guide addresses potential off-target effects that may arise during its study.

Q2: I'm observing a cellular phenotype that doesn't align with the expected on-target effects. Could this be due to off-target activity?

A2: Yes, discrepancies between the observed phenotype and the known consequences of on-target inhibition are often indicative of off-target effects.[2] Small molecules can interact with multiple biological targets, which can complicate the interpretation of experimental data.[3] It is crucial to validate that the observed cellular response is a direct result of modulating the intended target.

Q3: What are the common causes of off-target effects with small molecule inhibitors like this compound?

A3: Off-target effects can stem from several factors, including:

  • Structural Similarity of Targets: Many inhibitors bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across numerous kinases, making it a frequent source of off-target binding for kinase inhibitors.[3]

  • Compound Promiscuity: Certain chemical scaffolds have a higher propensity for interacting with multiple proteins.[3]

  • High Compound Concentration: Using concentrations significantly higher than the IC50 for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[3]

  • Cellular Context: The expression levels of on- and off-target proteins in a specific cell line can influence the observed effects.[3]

Q4: How can I begin to identify if this compound is causing off-target effects in my experiments?

A4: Several experimental strategies can be employed to investigate off-target effects:[2]

  • Kinome Profiling: Screen this compound against a broad panel of kinases to determine its selectivity profile.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known outcomes of inhibiting the primary target.

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of the intended target. This should rescue the on-target effects but not those caused by off-target interactions.

  • Western Blotting: Analyze the phosphorylation status of key downstream effectors of your target, as well as proteins in related pathways that are not expected to be affected.

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations

Description: You observe significant cell death at concentrations required to achieve the desired on-target effect.

Possible CauseTroubleshooting StepExpected Outcome
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2]2. Test inhibitors with different chemical scaffolds that target the same primary protein.[2]1. Identification of unintended kinase targets that may be responsible for the cytotoxicity.2. If cytotoxicity persists with structurally different inhibitors, it may suggest an on-target effect.
Inappropriate Dosage 1. Conduct a detailed dose-response curve to pinpoint the lowest effective concentration.[2]2. Explore different dosing strategies, such as dose interruption or reduction, in your experimental design.[2]A clearer therapeutic window where on-target effects are observed with minimal cytotoxicity.
Compound Solubility Issues 1. Verify the solubility of this compound in your cell culture media.2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity.[2]Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.[2]
Issue 2: Inconsistent or Unexpected Experimental Results

Description: You are observing high variability between replicates or results that are not consistent with the known function of the target.

Possible CauseTroubleshooting StepExpected Outcome
Activation of Compensatory Signaling Pathways 1. Use Western blotting or other proteomic techniques to probe for the activation of known compensatory pathways.[2]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2]A more profound understanding of the cellular response to inhibition and more consistent, interpretable data.[2]
Inhibitor Instability 1. Assess the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over time).[2]Confirmation that the observed effects are attributable to the compound and not its degradation products.[2]
Cell Line-Specific Effects 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.[2]The ability to distinguish between general off-target effects and those that are specific to a particular cell line.[2]

Quantitative Data Summary

The following tables present hypothetical inhibitory concentration (IC50) data for this compound against its intended target and a selection of common off-target kinases. A significant difference between the on-target and off-target IC50 values indicates higher selectivity.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Primary Target Kinase A 50
Off-Target Kinase B1,500
Off-Target Kinase C2,500
Off-Target Kinase D>10,000
Off-Target Kinase E800

Table 2: Comparison of IC50 Values in Biochemical vs. Cellular Assays

Assay TypeTargetIC50 (nM)
Biochemical AssayPrimary Target Kinase A50
Cellular AssayPrimary Target Kinase A500

Note: Discrepancies between biochemical and cellular IC50 values can arise from factors such as cell permeability, efflux pumps, and high intracellular ATP concentrations.[4]

Key Experimental Protocols

Protocol 1: Western Blot Analysis for Off-Target Pathway Activation

Objective: To investigate if this compound is affecting signaling pathways other than the intended one, for example, the JNK pathway.[2]

Methodology:

  • Cell Culture and Treatment: Plate your cells (e.g., HeLa or A549) and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the phosphorylated and total forms of your on-target protein, as well as potential off-target pathway proteins (e.g., p-JNK, total JNK).

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation status.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its intended target and to identify potential off-target binding partners in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[3]

  • Heating: Harvest the cells and heat the cell lysates at a range of temperatures.

  • Separation: Centrifuge the heated samples to pellet the precipitated proteins.[3]

  • Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curve of the target protein and other proteins in the presence and absence of the compound. A shift in the melting curve indicates direct binding.

Visualizations

experimental_workflow Experimental Workflow for Investigating Off-Target Effects cluster_phenotype Initial Observation cluster_validation Off-Target Hypothesis Validation cluster_identification Off-Target Identification phenotype Unexpected Cellular Phenotype Observed dose_response Dose-Response Curve phenotype->dose_response struct_analog Test Structurally Unrelated Inhibitor phenotype->struct_analog rescue_exp Rescue Experiment phenotype->rescue_exp kinome_profiling Kinome Profiling dose_response->kinome_profiling struct_analog->kinome_profiling rescue_exp->kinome_profiling cetsa CETSA kinome_profiling->cetsa Validate Hits western_blot Western Blot for Pathway Analysis kinome_profiling->western_blot Assess Pathway Impact

Caption: Workflow for investigating unexpected cellular phenotypes.

signaling_pathway Hypothetical Off-Target Effect on JNK Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway diosmetinidin_on Diosmetinidin Chloride target_kinase Primary Target Kinase A diosmetinidin_on->target_kinase Inhibits downstream_on Downstream Effector A target_kinase->downstream_on phenotype_on Expected Phenotype downstream_on->phenotype_on diosmetinidin_off Diosmetinidin Chloride off_target_kinase Off-Target Kinase (e.g., MEKK1) diosmetinidin_off->off_target_kinase Inhibits jnk JNK off_target_kinase->jnk phenotype_off Unexpected Phenotype (e.g., Apoptosis) jnk->phenotype_off

Caption: On-target vs. potential off-target signaling pathways.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed check_solubility Check Compound Solubility & Vehicle Toxicity start->check_solubility is_solubility_ok Solubility/Vehicle OK? check_solubility->is_solubility_ok dose_curve Perform Detailed Dose-Response Curve is_dose_dependent Is Cytotoxicity Dose-Dependent? dose_curve->is_dose_dependent is_solubility_ok->dose_curve Yes reassess_compound Re-evaluate Compound Formulation is_solubility_ok->reassess_compound No investigate_off_target Investigate Off-Target Effects (e.g., Kinome Scan) is_dose_dependent->investigate_off_target Yes on_target_toxicity Potential On-Target Toxicity is_dose_dependent->on_target_toxicity No (at effective conc.)

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Technical Support Center: Minimizing Autofluorescence in Diosmetinidin Chloride Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Diosmetinidin chloride in cellular imaging studies. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the this compound signal.

This is a common issue that can significantly reduce the signal-to-noise ratio of your images. The following table outlines potential causes and solutions.

Potential CauseSuggested Solution
Autofluorescence from cell culture medium Use phenol red-free and serum-free (or low-serum) media for the final incubation and imaging steps.[1]
Fixation-induced autofluorescence 1. Reduce fixation time to the minimum necessary for adequate preservation.[2] 2. Switch from glutaraldehyde to a paraformaldehyde-based fixative, or consider methanol/ethanol fixation if compatible with your protocol.[1] 3. Treat with a chemical quenching agent after fixation.
Endogenous autofluorescence from cellular components (e.g., NADH, flavins, lipofuscin) 1. Select imaging channels that minimize overlap with the emission spectra of common endogenous fluorophores (typically in the blue-green range).[3] 2. Use a chemical quenching agent. 3. Photobleach the sample before introducing this compound.
Issue 2: Difficulty in distinguishing the this compound signal from autofluorescence.

Even with reduced background, differentiating the specific signal from autofluorescence can be challenging.

Potential CauseSuggested Solution
Broad emission spectrum of autofluorescence 1. Perform spectral imaging and linear unmixing to computationally separate the this compound signal from the autofluorescence background.[3] 2. Use narrow bandpass emission filters to isolate the expected emission peak of this compound.
Unknown spectral properties of this compound Empirically determine the optimal excitation and emission settings by imaging a pure solution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures (like mitochondria and lysosomes) and molecules (such as NADH and collagen) when excited by light.[4] This can be a significant problem in fluorescence microscopy because it can create a high background signal that obscures the specific fluorescence from your probe of interest, in this case, this compound, leading to a poor signal-to-noise ratio.[4]

Q2: What are the expected fluorescent properties of this compound?

Q3: How can I set up a proper control to assess autofluorescence in my experiment?

A3: The most crucial control is an unstained sample that has been processed in the exact same way as your experimental samples.[3] This includes fixation, permeabilization, and any other treatment steps. By imaging this control sample using the same settings as your experimental samples, you can visualize the level and localization of the endogenous autofluorescence.

Q4: Can the fixation method affect the autofluorescence?

A4: Absolutely. Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent artifacts, significantly increasing the background autofluorescence.[4] Glutaraldehyde is generally a stronger inducer of autofluorescence than paraformaldehyde.[4] Reducing the fixation time or switching to a non-aldehyde fixative like cold methanol or ethanol can help minimize this effect, provided it is compatible with your experimental goals.[1]

Q5: Are there chemical treatments I can use to reduce autofluorescence?

A5: Yes, several chemical treatments can quench autofluorescence. Sodium borohydride is a reducing agent that can be effective against aldehyde-induced autofluorescence.[2] Sudan Black B is a dye that can quench autofluorescence from lipofuscin, a common source of autofluorescence in aging cells and tissues. There are also commercial quenching kits available that target various sources of autofluorescence.[1][2]

Data Presentation

Table 1: Common Sources of Autofluorescence and their General Spectral Characteristics
SourceTypical Excitation Range (nm)Typical Emission Range (nm)
NADH 340 - 360440 - 470
Flavins (FAD, FMN) 440 - 460520 - 540
Collagen & Elastin 360 - 400440 - 500
Lipofuscin 360 - 480450 - 650 (Broad)
Aldehyde Fixatives Broad (UV to Green)Broad (Green to Red)
Table 2: Comparison of Autofluorescence Reduction Methods
MethodTargetProsCons
Sodium Borohydride Aldehyde-inducedSimple, effective for fixation-induced autofluorescence.Can sometimes be harsh on tissues; results can be variable.[2]
Sudan Black B LipofuscinVery effective for lipofuscin.Can introduce some background in the far-red channels.
Photobleaching GeneralNon-chemical, can be effective for various fluorophores.Time-consuming, can potentially damage the sample or epitopes.
Spectral Unmixing All sourcesComputationally separates signals.Requires a spectral detector and specialized software.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Preparation: Prepare a fresh 0.1% solution of sodium borohydride in ice-cold PBS.

  • Incubation: Following fixation and permeabilization, incubate the cells or tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Thoroughly wash the samples three times with PBS for 5 minutes each.

  • Staining: Proceed with your standard staining protocol for this compound.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-mixed and filtered to remove any particulates.

  • Incubation: After completing your primary and secondary antibody incubations (if applicable) and final washes, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in a dark environment.

  • Destaining: Briefly dip the slides into 70% ethanol to remove excess Sudan Black B.

  • Washing: Wash the samples thoroughly with PBS.

  • Mounting: Mount the coverslip using an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence
  • Sample Preparation: Prepare your fixed and permeabilized samples on a microscope slide.

  • Photobleaching: Prior to incubation with this compound, expose the sample to high-intensity light from the microscope's light source (e.g., a mercury arc lamp or LED). The duration of exposure should be optimized for your specific sample and can range from 30 minutes to a few hours.

  • Staining: After photobleaching, proceed with your this compound staining protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_autofluorescence Autofluorescence Reduction (Optional) cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture / Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization quenching Chemical Quenching (e.g., NaBH4, Sudan Black B) permeabilization->quenching If high fixation-induced AF photobleaching Photobleaching permeabilization->photobleaching If high endogenous AF diosmetinidin This compound Incubation permeabilization->diosmetinidin If no reduction needed quenching->diosmetinidin photobleaching->diosmetinidin washes Washing Steps diosmetinidin->washes microscopy Fluorescence Microscopy washes->microscopy analysis Image Analysis microscopy->analysis

Caption: Experimental workflow for imaging this compound.

troubleshooting_logic start High Background Fluorescence? control Image Unstained Control start->control source Identify Source of Autofluorescence control->source fixation Fixation-Induced source->fixation Signal co-localizes with cellular structures in fixed sample endogenous Endogenous source->endogenous Signal present in live & fixed unstained cells medium Culture Medium source->medium Fluorescence in supernatant optimize_fix Optimize Fixation Protocol (Time, Reagent) fixation->optimize_fix chemical_quench Apply Chemical Quenching (e.g., NaBH4) fixation->chemical_quench spectral Use Spectral Imaging & Linear Unmixing endogenous->spectral photobleach Photobleach Sample endogenous->photobleach change_medium Use Phenol Red/Serum-Free Medium medium->change_medium end Improved Signal-to-Noise optimize_fix->end chemical_quench->end spectral->end photobleach->end change_medium->end

References

Diosmetinidin chloride batch-to-batch variability and its impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Diosmetinidin chloride. The following troubleshooting guides and FAQs address common issues related to batch-to-batch variability and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of flavonoid, specifically a 3-deoxyanthocyanidin.[1] It is a fine chemical compound often used as a building block in the synthesis of more complex molecules.[2] Its chemical formula is C₁₆H₁₃ClO₅, with a molecular weight of approximately 320.72 g/mol .[2] In research, it is recognized as an inhibitor of CD38, an enzyme involved in cellular signaling.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 64670-94-6[2][3]
Chemical Formula C₁₆H₁₃ClO₅[2][5]
Molecular Weight 320.72 g/mol [1][2]
Synonyms 5,7,3'-Trihydroxy-4'-methoxyflavylium chloride[2][5]
Appearance Powder[5]
Storage Store at or below -15°C in a dry, dark place.[2][4][6]

Q2: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability in naturally derived or synthetically produced compounds like this compound can stem from several factors. For flavonoids, these often include the complexity of the source material, the extraction and purification methods used, and the compound's inherent stability.[7] Key contributing factors include heterogeneity in starting materials, differences in manufacturing or synthesis procedures, and the presence of residual solvents or impurities.[8]

Table 2: Potential Sources of Batch-to-Batch Variability and Recommended QC Actions

Source of VariabilityPotential Impact on ExperimentsRecommended Quality Control (QC) Action
Purity Level Altered potency, requiring different concentrations for the same effect.Quantify purity using High-Performance Liquid Chromatography (HPLC).[5][6][9]
Presence of Impurities Off-target effects, cytotoxicity, or interference with assays.Identify unknown peaks using Mass Spectrometry (MS).[10][11]
Solvent Residue Cellular toxicity or altered compound solubility.Gas Chromatography (GC) can be used for volatile solvent analysis.[11]
Degradation Reduced or loss of biological activity.Monitor stability over time with HPLC; ensure proper storage.[12]
Isomeric Composition Different biological activities between isomers.Use advanced chromatographic or spectroscopic methods like NMR for structural confirmation.[7]

Q3: How can I assess the quality and consistency of my this compound batch?

Assessing the quality of a new batch is crucial for reproducible research. The most widely used method for analyzing flavonoids is High-Performance Liquid Chromatography (HPLC), which can determine the purity of the compound.[7][9] Combining HPLC with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS) can provide information on both purity and identity.[7][10] For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[7][11]

QC_Workflow cluster_QC Quality Control Workflow for New Batches cluster_Analysis Analytical Techniques Receive Receive New Batch Inspect Visual Inspection (Color, Form) Receive->Inspect Solubility Solubility Test (In specified solvent, e.g., DMSO) Inspect->Solubility Analysis Analytical QC Solubility->Analysis Compare Compare Data to Reference/Previous Batch Analysis->Compare HPLC Purity Check (HPLC) Analysis->HPLC MS Identity Confirmation (MS) Analysis->MS NMR Structural Elucidation (NMR) Analysis->NMR Decision Data Match? Compare->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: Quality control workflow for a new this compound batch.

Q4: My experimental results are not reproducible. Could batch-to-batch variability be the cause?

Yes, inconsistent experimental results are a classic sign of batch-to-batch variability.[13][14] If you have ruled out other common sources of error such as protocol deviations, reagent issues, or handling errors, you should investigate the consistency of your compound.[15][16] A difference in purity or the presence of an active contaminant between batches can lead to significant changes in biological outcomes, such as cell viability or enzyme inhibition.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckProtocol Step 1: Review Protocol - Were all steps followed? - Calculations correct? Start->CheckProtocol CheckReagents Step 2: Check Other Reagents - Media, buffers, cells expired? - Contamination? CheckProtocol->CheckReagents Protocol OK SuspectVariability Suspect Compound Variability CheckReagents->SuspectVariability Reagents OK QC Step 3: Perform QC on Compound Batches - Run HPLC on old vs. new batch - Compare solubility and appearance SuspectVariability->QC Analyze Step 4: Analyze QC Results - Purity difference >5%? - Extra peaks in one batch? QC->Analyze Conclusion Identify Root Cause: Batch-to-Batch Variability Confirmed Analyze->Conclusion Discrepancies Found

Caption: Logical workflow for troubleshooting irreproducible experiments.

Q5: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are critical to maintaining the stability and activity of this compound.

  • Storage Temperature: Store the solid compound in a freezer at or below -15°C.[2][4][6]

  • Light and Moisture: Protect from light and moisture by storing it in a tightly sealed container in a dark, dry place.[6]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes and store frozen (-20°C or -80°C). Avoid repeated freeze-thaw cycles, as this can lead to degradation. Chemical stability is often affected by storage time, temperature, and the diluent used.[12]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Troubleshooting Guide

Table 3: Troubleshooting Inconsistent Experimental Results

ProblemPossible Cause Related to VariabilityRecommended Solution
Reduced potency in cell-based assays (e.g., lower than expected cytotoxicity).Lower Purity: The new batch has a lower concentration of the active compound.1. Verify purity via HPLC. 2. Adjust the concentration based on the purity percentage to normalize the dose. 3. If possible, obtain a high-purity analytical standard for comparison.[5][6]
Increased or unexpected off-target effects. Active Contaminants: The batch contains impurities with their own biological activity.1. Analyze the batch using LC-MS to identify potential impurities. 2. If impurities are detected, consider re-purifying the compound or acquiring a new, higher-purity batch.
Compound precipitates out of solution during experiment. Different Salt Form or Purity: Impurities or a different salt form can affect solubility.1. Re-evaluate the solubility in your chosen solvent. 2. Slightly warming the solution or using sonication may help, but ensure this does not cause degradation. 3. Prepare fresh stock solutions.
Variable results in antioxidant assays (DPPH, ABTS). Compound Degradation: The compound may have degraded due to improper storage or handling (light/air exposure).1. Use a fresh aliquot of your stock solution. 2. Run a quick UV-Vis spectrum; a significant change from the reference spectrum can indicate degradation. 3. Always prepare working solutions immediately before use.

Key Experimental Protocols

Protocol 1: Purity Assessment of this compound using HPLC

This protocol provides a general method for assessing the purity of flavonoids, which should be optimized for your specific instrument and column.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO. Further dilute to a working concentration of ~50-100 µg/mL with the mobile phase.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.5% phosphoric acid in water) and Solvent B (methanol or acetonitrile).[9]

    • Detection: UV-Vis detector at a relevant wavelength for flavonoids (e.g., 285 nm).[9]

    • Flow Rate: 0.8-1.0 mL/min.

  • Example Gradient: Table 4: Example HPLC Gradient Program

    Time (min) % Solvent A % Solvent B
    0 95 5
    5 70 30
    25 30 70
    30 5 95

    | 35 | 95 | 5 |

  • Analysis: Inject 10-20 µL of the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare the chromatogram profile between different batches.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of this compound on a cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging ability of this compound.[17][18]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare various concentrations of this compound in methanol. Use a known antioxidant like ascorbic acid or quercetin as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of each concentration of the compound or control to different wells. Add 100 µL of the DPPH solution to each well. Methanol plus DPPH solution serves as the negative control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.

Signaling Pathway Context

This compound has been identified as an inhibitor of CD38. CD38 is a multifunctional enzyme that catalyzes the synthesis of second messengers like cyclic ADP-ribose (cADPR) from nicotinamide adenine dinucleotide (NAD⁺). By inhibiting CD38, this compound can increase cellular NAD⁺ levels, which has implications for metabolic regulation, DNA repair, and inflammatory signaling.

CD38_Pathway cluster_pathway Simplified CD38 Signaling Pathway NAD NAD+ CD38 CD38 Enzyme NAD->CD38 cADPR cADPR CD38->cADPR Ca_Release Ca²⁺ Release (from ER) cADPR->Ca_Release Signaling Downstream Signaling (e.g., Proliferation, Metabolism) Ca_Release->Signaling Diosmetinidin Diosmetinidin Chloride Diosmetinidin->CD38 Inhibits

Caption: Inhibition of the CD38 pathway by this compound.

References

Technical Support Center: Overcoming Resistance to Diosmetinidin Chloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Diosmetinidin chloride in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cells are showing reduced sensitivity to this compound. How do I confirm resistance?

A1: The first step is to quantitatively confirm the development of resistance. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a key indicator of acquired resistance.

Confirmation Workflow:

  • Serial IC50 Determinations: Culture both the parental and the suspected resistant cells. Treat both cell lines with a range of this compound concentrations.

  • Cell Viability Assay: After a set incubation period (e.g., 48-72 hours), perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 for each cell line. A fold-change in IC50 of greater than 5 is generally considered a strong indicator of resistance.

Q2: What are the common mechanisms by which cancer cells develop resistance to flavonoid compounds like this compound?

A2: Resistance to flavonoids, including this compound, is a multifaceted issue. Several mechanisms can contribute to reduced drug efficacy. These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration and thus its effectiveness.[1]

  • Alterations in Apoptotic Pathways: Cancer cells can acquire mutations or alter the expression of proteins involved in apoptosis (programmed cell death). This can include the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax, making the cells less susceptible to drug-induced cell death.[2][3][4]

  • Activation of Pro-Survival Signaling Pathways: Cells may activate alternative signaling pathways to bypass the inhibitory effects of the drug. Common pathways include the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation.[5][6][7]

  • Cell Cycle Dysregulation: Resistance can arise from alterations in cell cycle checkpoints, allowing cells to continue dividing despite the presence of the drug.[3][4][8]

  • Enhanced Autophagy: In some contexts, cancer cells can use autophagy as a survival mechanism to withstand the stress induced by chemotherapy.[9]

Troubleshooting Guides

Problem 1: My IC50 value for this compound has significantly increased in my long-term culture.

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Stability of Resistance: Perform a "washout" experiment. Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable due to genetic or epigenetic changes. 2. Investigate Resistance Mechanisms: Proceed to analyze the molecular mechanisms (see Problem 2).
Cell Line Heterogeneity 1. Clonal Selection: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This will reveal if the resistance is uniform or if there is a mixed population of sensitive and resistant cells.
Experimental Variability 1. Standardize Protocols: Ensure consistent cell seeding density, drug preparation, and incubation times across all experiments. 2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can affect cell health and drug response.

Problem 2: I have confirmed resistance, but I am unsure of the underlying mechanism.

Potential Mechanism Suggested Experiment Expected Outcome in Resistant Cells
Increased Drug Efflux Western Blot or qPCR for ABC Transporters: Analyze the protein or mRNA expression levels of P-gp (ABCB1) and other relevant ABC transporters.Increased expression of P-gp or other efflux pumps compared to parental cells.[1]
Altered Apoptosis Western Blot for Apoptotic Markers: Assess the levels of pro-apoptotic (Bax, Bak, cleaved Caspase-3, cleaved PARP) and anti-apoptotic (Bcl-2) proteins.[2][3][4]Decreased ratio of Bax/Bcl-2, and reduced levels of cleaved Caspase-3 and cleaved PARP.
Activation of Pro-Survival Pathways Western Blot for Signaling Proteins: Examine the phosphorylation status (activation) of key proteins in the PI3K/Akt and NF-κB pathways (e.g., p-Akt, p-NF-κB).[5][6][7]Increased phosphorylation of Akt and NF-κB compared to parental cells.
Cell Cycle Dysregulation Flow Cytometry for Cell Cycle Analysis: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) of both parental and resistant cells after drug treatment.Resistant cells may not exhibit the same cell cycle arrest (e.g., G1 or G2/M arrest) seen in sensitive cells.[3][4][8]

Strategies to Overcome Resistance

Q3: How can I overcome resistance to this compound in my experiments?

A3: Several strategies can be employed to circumvent or reverse resistance to this compound.

  • Combination Therapy: Combining this compound with other chemotherapeutic agents can have a synergistic effect. For example, Diosmetin has been shown to enhance the efficacy of drugs like 5-Fluorouracil, Paclitaxel, and Doxorubicin.[1][5][7][10] This approach can target multiple pathways simultaneously, reducing the likelihood of resistance.

  • Targeting the Resistance Mechanism:

    • Inhibition of Drug Efflux: Use known inhibitors of ABC transporters in combination with this compound to increase its intracellular accumulation.

    • Modulation of Signaling Pathways: If a specific pro-survival pathway (e.g., PI3K/Akt) is activated in resistant cells, co-treatment with an inhibitor of that pathway may restore sensitivity.

  • Epigenetic Modulation: Flavonoids have been shown to overcome drug resistance by correcting aberrant epigenetic regulation of genes involved in resistance mechanisms.[11]

Table 1: Example Data for Confirmation of Resistance
Cell LineTreatmentIC50 (µM)Fold Change in Resistance
Parental Cancer Cell LineThis compound15-
Resistant Cancer Cell LineThis compound956.3

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Resistance Markers
  • Cell Lysis: Grow parental and resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Bcl-2, Bax, p-Akt, Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Resistance

G cluster_drug This compound Action cluster_resistance Mechanisms of Resistance cluster_overcoming Overcoming Resistance Diosmetinidin Diosmetinidin Chloride Apoptosis Induces Apoptosis Diosmetinidin->Apoptosis CellCycleArrest Induces Cell Cycle Arrest Diosmetinidin->CellCycleArrest Efflux Increased Drug Efflux (e.g., P-gp) AntiApoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) BypassPathways Activation of Pro-Survival Pathways (e.g., PI3K/Akt) Efflux->Apoptosis Blocks Effect EffluxInhibitor Efflux Pump Inhibitors AntiApoptosis->Apoptosis Blocks Effect BypassPathways->CellCycleArrest Bypasses Effect PathwayInhibitor Pathway Inhibitors (e.g., PI3K inhibitor) CombinationTx Combination Therapy CombinationTx->Apoptosis Restores Sensitivity EffluxInhibitor->Apoptosis Restores Sensitivity PathwayInhibitor->Apoptosis Restores Sensitivity

Caption: Potential mechanisms of resistance to this compound and strategies to overcome them.

Experimental Workflow for Investigating Resistance

G cluster_analysis Mechanism Investigation cluster_strategy Overcoming Resistance Strategy start Suspected Resistance to This compound ic50 Determine IC50 of Parental vs. Suspected Resistant Cells start->ic50 confirm Resistance Confirmed? (e.g., >5-fold IC50 increase) ic50->confirm western Western Blot: - Efflux Pumps (P-gp) - Apoptosis Markers (Bcl-2, Bax) - Signaling (p-Akt) confirm->western Yes flow Flow Cytometry: - Cell Cycle Analysis confirm->flow Yes no_res No Significant Resistance confirm->no_res No combo Test Combination Therapy: - this compound + Chemotherapeutic Agent - this compound + Pathway Inhibitor western->combo flow->combo end Re-sensitization Achieved combo->end

Caption: A typical experimental workflow for confirming and investigating resistance.

Diosmetin-Modulated Apoptosis Pathway

G cluster_pathway Intrinsic Apoptosis Pathway Diosmetin Diosmetin p53 p53 Activation Diosmetin->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeability Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Diosmetin's role in activating the intrinsic apoptosis pathway via p53.

References

Technical Support Center: Optimizing Diosmetinidin Chloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Diosmetinidin chloride treatment in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a flavonoid compound, specifically an O-methylated flavone and a 3-deoxyanthocyanidin, that can be isolated from sources like the fruits of Vaccinium myrtillus.[1] As a flavonoid, it is part of a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While the exact kinase inhibition profile of this compound is not extensively documented, studies on the closely related compound, diosmetin, suggest that it may exert its effects by modulating key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[2][3][4][5]

Q2: What is a recommended starting point for the incubation time when using this compound?

A2: The optimal incubation time is highly dependent on the specific cell line and the biological endpoint being measured. Based on general protocols for flavonoids and kinase inhibitors, the following are recommended starting points:

  • For cell viability and proliferation assays (e.g., MTT, CCK-8): A longer incubation period is typically necessary to observe significant effects on cell population growth. A common starting range is 24 to 72 hours. It is strongly advised to perform a time-course experiment (e.g., testing at 12, 24, 48, and 72 hours) to determine the optimal time point for your specific experimental conditions.[6]

  • For signaling pathway analysis (e.g., Western blot for protein phosphorylation): To measure the direct inhibitory effect on signaling cascades like the Akt pathway, a much shorter incubation time is usually sufficient. A starting point of 30 minutes to 4 hours is recommended. A time-course experiment with shorter intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) is crucial to capture the dynamics of pathway inhibition.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically provided as a powder.[7] It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is critical to keep the final DMSO concentration in your assay low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are some common causes for high variability between replicate wells in my assay?

A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates. To minimize variability, ensure your cell suspension is homogenous, calibrate your pipettes regularly, and consider not using the outer wells of the plate for experimental samples. Filling the outer wells with sterile PBS or water can help mitigate evaporation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No significant cytotoxic effect observed. Suboptimal Incubation Time: The selected time point may be too short for cytotoxic effects to manifest.Solution: Conduct a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).
Insufficient Concentration: The concentrations of this compound used may be too low for your specific cell line.Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Cell Line Resistance: The chosen cell line may be inherently resistant to this compound.Solution: If possible, test the compound on a different, more sensitive cell line as a positive control.
Compound Instability/Precipitation: The compound may be degrading or precipitating in the culture medium.Solution: Ensure the compound is fully dissolved. Prepare fresh dilutions from a frozen stock for each experiment. Visually inspect the medium for any signs of precipitation.
High levels of cell death even at low concentrations. High Cell Line Sensitivity: Your cell line may be particularly sensitive to the compound.Solution: Test a lower range of concentrations in your dose-response experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Solution: Ensure the final solvent concentration is non-toxic (typically <0.5%) and include a vehicle control.
Inconsistent results in signaling pathway analysis (Western Blot). Incorrect Time Points: The chosen time points may miss the peak of pathway inhibition or activation.Solution: Perform a detailed time-course experiment with shorter intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) to identify the optimal time to observe changes in protein phosphorylation.
Suboptimal Cell Lysis: Incomplete cell lysis or protein degradation can lead to inconsistent results.Solution: Use a lysis buffer containing fresh protease and phosphatase inhibitors. Perform all steps on ice to minimize enzymatic activity.

Data Presentation

The following table provides an example of how to structure data from a time-course experiment to determine the optimal incubation time for this compound. The IC50 values (the concentration of a drug that gives half-maximal response) are hypothetical and serve as an illustration.

Incubation Time (Hours)Cell Line A (e.g., A549) IC50 (µM)Cell Line B (e.g., MCF-7) IC50 (µM)Notes
12> 10085.3Minimal effect observed in Cell Line A.
2445.232.1A significant increase in potency is observed.
4828.715.8Potency continues to increase with longer incubation.
7229.116.2The effect appears to plateau after 48 hours.

Note: This is example data. Actual IC50 values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Time-Course Experiment for Determining Optimal Incubation Time in a Cell Viability Assay

This protocol describes a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using an MTT assay.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (medium with the highest final concentration of DMSO) and a "no-treatment control" (medium only).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Return the plates to the incubator. You will have a separate plate for each time point (e.g., 12, 24, 48, 72 hours).

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the cell viability against the log of the compound concentration to generate dose-response curves for each time point.

    • Determine the IC50 value for each incubation time. The optimal incubation time is typically the one that gives a potent and consistent response before secondary effects like widespread cell death dominate.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Cell Culture (Logarithmic Growth Phase) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells with Compound compound_prep Prepare Serial Dilutions of this compound compound_prep->treat_cells incubation Incubate for Different Time Points (e.g., 12h, 24h, 48h, 72h) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate data_analysis Analyze Data: - Calculate % Viability - Determine IC50 read_plate->data_analysis optimization Determine Optimal Incubation Time data_analysis->optimization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 inhibits CyclinD1 Cyclin D1 mTORC1->CyclinD1 promotes synthesis CellCycle Cell Cycle Progression (G1/S Transition) CyclinD1->CellCycle Diosmetinidin This compound Diosmetinidin->Akt inhibits phosphorylation

References

Technical Support Center: Diosmetinidin Chloride Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diosmetinidin chloride in animal models. The information is designed to address common challenges related to the delivery of this compound in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a 3-deoxyanthocyanidin, a type of flavonoid.[1] Basic chemical information is provided in the table below.

PropertyValueSource
Chemical Formula C₁₆H₁₃O₅Cl[2][3]
Molar Mass 320.72 g/mol [1]
Appearance Powder[3]
Storage Store at < -15°C in a dry and dark place.[4]

Q2: What are the main challenges in delivering this compound in animal models?

While specific data for this compound is limited, challenges can be inferred from its structural class (flavonoid, anthocyanidin). The primary challenges include:

  • Poor Aqueous Solubility: Like many flavonoids, this compound is expected to have low solubility in water, making it difficult to prepare solutions for administration.

  • Stability Issues: Anthocyanidins can be unstable and degrade depending on factors like pH, light, and temperature. However, as a 3-deoxyanthocyanidin, this compound is likely more stable to pH changes compared to other anthocyanins.[5][6][7][8]

  • Low Bioavailability: Poor solubility and potential degradation in the gastrointestinal tract can lead to low and variable absorption after oral administration.

Q3: Is there any information on the stability of this compound?

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Difficulty dissolving this compound.
  • Symptom: The compound does not dissolve in aqueous buffers or forms a precipitate.

  • Possible Cause: Low intrinsic aqueous solubility.

  • Troubleshooting Steps:

StepDetailed ActionExpected Outcome
1. Solvent Selection Attempt to dissolve small amounts in various biocompatible solvents such as DMSO, ethanol, or polyethylene glycol (PEG).Identification of a suitable solvent for initial stock solution preparation.
2. pH Adjustment For aqueous-based formulations, cautiously adjust the pH. Since 3-deoxyanthocyanidins are more stable across a pH range, you may have more flexibility.Improved solubility in an aqueous vehicle.
3. Use of Co-solvents Prepare a vehicle using a mixture of a non-aqueous solvent (like DMSO) and an aqueous buffer. Ensure the final concentration of the organic solvent is non-toxic to the animals.A clear solution suitable for administration.
4. Formulation Strategies Consider more advanced formulation techniques such as creating a suspension, using cyclodextrins for inclusion complexes, or developing lipid-based formulations like nanoemulsions or liposomes.Enhanced solubility and potentially improved bioavailability.
Problem 2: Inconsistent or low bioavailability in pharmacokinetic studies.
  • Symptom: High variability in plasma concentrations between animals or lower than expected exposure after oral administration.

  • Possible Cause: Poor absorption from the gastrointestinal tract, potential degradation, or rapid metabolism.

  • Troubleshooting Steps:

StepDetailed ActionExpected Outcome
1. Formulation Optimization If using a simple solution or suspension, consider advanced formulations (nanoparticles, liposomes) to protect the compound and enhance absorption.Increased and more consistent plasma exposure.
2. Route of Administration If oral administration is not providing adequate exposure, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. This will bypass gastrointestinal absorption barriers.Higher and more predictable systemic exposure.
3. Dose Escalation Study Conduct a dose-escalation study to determine if exposure increases proportionally with the dose.Understanding the dose-exposure relationship.
4. Food Effect Study Administer the compound with and without food to assess the impact of food on its absorption.Determination of optimal dosing conditions relative to feeding.

Experimental Protocols

Protocol 1: Preparation of a Simple Co-Solvent Formulation for Oral Gavage

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication may aid dissolution.

  • Vehicle Preparation: Prepare the final vehicle. A common example is a mixture of DMSO, PEG 400, and saline. A typical ratio could be 10% DMSO, 40% PEG 400, and 50% saline.

  • Final Formulation: Add the required volume of the stock solution to the vehicle to achieve the desired final dosing concentration. Ensure the final DMSO concentration is within a safe limit for the animal species (typically <10% for oral administration).

  • Administration: Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.

Protocol 2: General Method for Assessing In Vivo Bioavailability

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dosing: Administer this compound via the desired route (e.g., oral gavage, IV injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis dissolution Dissolve Diosmetinidin in appropriate solvent formulation Prepare final dosing formulation dissolution->formulation administration Administer to animal model formulation->administration blood_sampling Collect blood samples at time points administration->blood_sampling plasma_prep Prepare plasma blood_sampling->plasma_prep lcms LC-MS/MS analysis plasma_prep->lcms pk_analysis Pharmacokinetic analysis lcms->pk_analysis

Caption: Experimental workflow for in vivo bioavailability studies.

troubleshooting_workflow start Problem: Poor Solubility solvent Try alternative biocompatible solvents (DMSO, Ethanol, PEG) start->solvent cosolvent Use co-solvent system (e.g., DMSO/PEG/Saline) solvent->cosolvent If partially soluble success Successful Dissolution solvent->success If soluble ph Adjust pH of aqueous vehicle cosolvent->ph If precipitation occurs upon dilution cosolvent->success If soluble advanced Consider advanced formulations (Suspension, Nanoparticles, Liposomes) ph->advanced If still insoluble or unstable ph->success If soluble advanced->success If formulation is stable

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Diosmetinidin Chloride Quality Control and Analytical Standard Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control, handling, and analysis of Diosmetinidin chloride analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use as an analytical standard?

This compound (CAS No. 64670-94-6) is a flavonoid, specifically an anthocyanidin. As an analytical standard, it is a highly purified compound used for the qualitative identification and quantitative determination of Diosmetinidin in various samples, including plant extracts, dietary supplements, and biological matrices. Its purity and well-characterized nature are essential for accurate analytical measurements.[1][2]

Q2: How should this compound analytical standards be stored?

To ensure the stability and integrity of the standard, it should be stored at temperatures below -15°C in a dry, dark place.[1] Exposure to light and moisture should be minimized. It is often shipped in a styrofoam box with an ice pack to maintain these conditions during transit.[1]

Q3: What are the typical purity specifications for a this compound analytical standard?

High-quality this compound analytical standards typically have a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC).[3] A comprehensive quality control assessment also includes tests for identity, moisture content, residual solvents, and inorganic impurities.

Q4: What safety precautions should be taken when handling this compound?

Users should avoid contact with skin and eyes and prevent the formation of dust.[4][5] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Ensure adequate ventilation or work in a fume hood.[7]

Quality Control and Analytical Standards

A comprehensive quality control protocol is essential to ensure the reliability of analytical results obtained using a this compound standard. A typical Certificate of Analysis (CoA) for a reference standard will include the following parameters:[8][9][10]

Table 1: Example Quality Control Specifications for this compound

ParameterMethodSpecification
Identification
HPLCRetention time matches that of a previously qualified reference standard.Conforms
Mass Spectrometry (MS)Mass spectrum corresponds to the molecular weight of Diosmetinidin.Conforms
¹H-NMRNMR spectrum is consistent with the structure of Diosmetinidin.Conforms
Assay
HPLC (Purity)HPLC with UV detection≥ 97.0%
Physicochemical Properties
AppearanceVisual InspectionCrystalline Powder
SolubilityVisual InspectionSoluble in methanol and DMSO.
Impurities
Loss on DryingGravimetric≤ 2.0%
Residue on IgnitionGravimetric≤ 0.5%
Heavy MetalsICP-MS≤ 20 ppm
Residual SolventsGC-HSMeets USP <467> requirements
Chloride Content
TitrationArgentometric Titration95.0% - 105.0% of theoretical value

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of a stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add approximately 5 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up to the mark with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: HPLC Method for the Quantification of Diosmetinidin

This method is based on a validated procedure for the determination of the related compound diosmetin and is suitable for the quantification of Diosmetinidin.[11][12]

Table 2: HPLC Method Parameters

ParameterValue
Column C8 reversed-phase, 5 µm particle size
Mobile Phase Methanol:Water:Acetic Acid (55:43:2, v/v/v)
Flow Rate 0.9 mL/min
Column Temperature 43°C
Detection Wavelength 344 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

System Suitability:

Before sample analysis, inject the working standard solution (e.g., 25 µg/mL) six times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Protocol 3: Determination of Chloride Content (Argentometric Titration)

This protocol is a standard method for determining the chloride content.

Materials:

  • This compound

  • Deionized water

  • Silver nitrate (AgNO₃) standard solution (0.1 N)

  • Potassium chromate (K₂CrO₄) indicator solution

Procedure:

  • Accurately weigh about 50 mg of this compound and dissolve it in 50 mL of deionized water.

  • Add 1 mL of potassium chromate indicator solution.

  • Titrate with a standardized 0.1 N silver nitrate solution until the first appearance of a persistent reddish-brown color of silver chromate.

  • Calculate the chloride content based on the volume of silver nitrate solution consumed.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Table 3: Common HPLC Issues and Solutions for Diosmetinidin Analysis

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column.[4][7] 2. Mobile phase pH is not optimal.[7] 3. Column overload.1. Use a modern, end-capped C8 or C18 column. The acetic acid in the mobile phase helps to suppress silanol interactions.[5] 2. Ensure the mobile phase pH is at least 2 pH units below the pKa of the phenolic hydroxyl groups to maintain a single protonation state.[4] 3. Dilute the sample and re-inject.
Variable Peak Areas or Heights 1. Incomplete sample dissolution. 2. Injector variability. 3. Air bubbles in the pump or detector.1. Ensure complete dissolution of the standard and sample in the mobile phase or a compatible solvent. Use sonication if necessary. 2. Check the injector for leaks and ensure the sample loop is completely filled. 3. Degas the mobile phase and purge the pump.
Ghost Peaks 1. Contamination in the mobile phase or from the sample matrix. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[13] 2. Implement a needle wash step in the autosampler method with a strong solvent.
Baseline Drift or Noise 1. Detector lamp aging. 2. Mobile phase not properly mixed or degassed. 3. Column contamination.1. Replace the detector lamp if its energy is low. 2. Ensure thorough mixing of the mobile phase components and use an online degasser or vacuum degas before use. 3. Flush the column with a strong solvent (e.g., isopropanol).
Standard Handling and Stability Troubleshooting

Table 4: Issues Related to Standard Handling and Stability

IssuePotential Cause(s)Recommended Solution(s)
Standard solution appears discolored or cloudy. 1. Degradation of Diosmetinidin. 2. Microbial growth. 3. Precipitation of the standard.1. Prepare fresh standard solutions. Protect solutions from light and store at 2-8°C for short-term use. For longer-term storage, freeze at -20°C or below. 2. Filter the solution through a 0.22 µm filter before use. 3. Ensure the diluent is appropriate and the concentration is not above its solubility limit.
Inconsistent results from day to day. 1. Instability of the standard solution. 2. Variations in laboratory temperature. 3. Inconsistent preparation of mobile phase.1. Perform stability studies on the standard solutions in your laboratory's storage conditions. Prepare fresh solutions regularly. 2. Use a column oven to maintain a consistent temperature.[11] 3. Prepare the mobile phase accurately and consistently each time.

Signaling Pathway and Experimental Workflows

Diosmetinidin and CD38 Inhibition Pathway

Flavonoids, including Apigenin and Quercetin, have been shown to inhibit the enzyme CD38.[14][15][16] CD38 is a major consumer of nicotinamide adenine dinucleotide (NAD+).[17] By inhibiting CD38, these flavonoids can increase intracellular NAD+ levels.[15][16] This, in turn, can activate sirtuins, such as SIRT1, which are involved in cellular processes like protein deacetylation and metabolic regulation.[14][17] It is hypothesized that Diosmetinidin, as a flavonoid, may act through a similar mechanism.

Diosmetinidin_CD38_Pathway Diosmetinidin Diosmetinidin CD38 CD38 Diosmetinidin->CD38 Inhibition NAD_plus NAD+ CD38->NAD_plus Degradation SIRT1 SIRT1 NAD_plus->SIRT1 Activation Cellular_Effects Downstream Cellular Effects (e.g., Protein Deacetylation, Metabolic Regulation) SIRT1->Cellular_Effects Activation

Caption: Proposed pathway of Diosmetinidin-mediated CD38 inhibition.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a this compound analytical standard.

QC_Workflow cluster_0 Standard Reception and Storage cluster_1 Physicochemical and Identity Testing cluster_2 Purity and Impurity Profiling cluster_3 Final Certification Reception Receive Standard Storage Store at < -15°C in a dry, dark place Reception->Storage Appearance Visual Appearance Storage->Appearance Solubility Solubility Test Storage->Solubility Identity Identity Confirmation (HPLC, MS, NMR) Storage->Identity HPLC_Purity HPLC Purity Assay Storage->HPLC_Purity LOD Loss on Drying Storage->LOD ROI Residue on Ignition Storage->ROI Heavy_Metals Heavy Metals Test Storage->Heavy_Metals CoA_Prep Prepare Certificate of Analysis (CoA) Identity->CoA_Prep HPLC_Purity->CoA_Prep LOD->CoA_Prep ROI->CoA_Prep Heavy_Metals->CoA_Prep Release Release for Use CoA_Prep->Release

Caption: Quality control workflow for this compound standard.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Diosmetinidin Chloride and Luteolin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide comparing the antioxidant potential of the anthocyanidin, diosmetinidin chloride, and the flavone, luteolin, with supporting experimental data and methodologies.

This guide provides a comprehensive comparison of the antioxidant capacities of this compound and luteolin, aimed at researchers, scientists, and drug development professionals. While quantitative data for luteolin is well-documented, similar specific data for this compound is less available. Therefore, this comparison leverages mechanistic insights from the broader class of anthocyanidins to which this compound belongs, alongside available data for luteolin.

Quantitative Antioxidant Capacity Data

A summary of the reported antioxidant capacities of luteolin from various in vitro assays is presented below. Due to the limited availability of specific experimental data for this compound in the public domain, a direct quantitative comparison is not currently feasible.

Antioxidant AssayLuteolin IC50 / ValueReference CompoundReference IC50 / Value
DPPH Radical Scavenging Activity 9.4 µM (in acetone)Catechin3.4 µM (in acetone)
18.3 µM (in methanol)Catechin18.3 µM (in methanol)
28.33 µg/mLBHT42.62 µg/mL
ABTS Radical Scavenging Activity Higher than BHT and Vitamin C--
Ferric Reducing Antioxidant Power (FRAP) 573.1 µMCatechin689.4 µM

Mechanistic Comparison of Antioxidant Action

Luteolin:

Luteolin, a flavone, exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Luteolin can directly neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom donation, a process facilitated by its phenolic hydroxyl groups.

  • Modulation of Cellular Antioxidant Pathways: A key mechanism of luteolin's action is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, luteolin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

This compound:

This compound, with the chemical name 3',5,7-Trihydroxy-4'-methoxyflavylium chloride, is an anthocyanidin. While specific studies on this compound are limited, its antioxidant capacity can be inferred from the well-established properties of anthocyanidins.

  • Direct Radical Scavenging: Anthocyanidins are potent antioxidants that can scavenge free radicals through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. The flavylium cation structure is central to this activity.

  • Structural Features for Antioxidant Activity: The antioxidant potential of anthocyanidins is largely determined by the number and position of hydroxyl groups on their basic structure. The presence of a catechol (3',4'-dihydroxy) group on the B-ring, which is present in the closely related luteolinidin, significantly enhances antioxidant activity. Diosmetinidin possesses a 3'-hydroxy and a 4'-methoxy group. While the 3'-hydroxyl group contributes to antioxidant activity, the methylation at the 4' position may slightly reduce its radical scavenging potential compared to a catechol structure. However, the overall conjugated system of the flavylium ion still allows for effective delocalization of electrons, contributing to its antioxidant capacity.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 Induces Dissociation ROS ROS ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_inactive Nrf2 Nrf2_inactive->Keap1_Nrf2 Keap1_Nrf2->Keap1 Releases Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to cluster_nucleus cluster_nucleus Nrf2_active->cluster_nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Luteolin-mediated activation of the Nrf2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare DPPH Solution B1 Mix Test Compound/Control with DPPH Solution A1->B1 A2 Prepare Test Compound Dilutions (this compound or Luteolin) A2->B1 A3 Prepare Positive Control (e.g., Ascorbic Acid) A3->B1 B2 Incubate in the Dark (e.g., 30 minutes) B1->B2 C1 Measure Absorbance (at ~517 nm) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocols

Detailed methodologies for commonly cited antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of the test compounds (this compound and luteolin) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compounds and positive control to separate wells.

    • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

    • For the blank, add methanol instead of the test compound. The control contains the DPPH solution and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox) in the same solvent.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound dilutions or positive control to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical initiator, AAPH.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution to each well.

    • Add the test compound dilutions or positive control to the respective wells.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

References

Diosmetin: An In Vitro Anticancer Efficacy Profile and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the anticancer effects of diosmetin, a natural flavonoid, and compares its performance against established chemotherapeutic agents. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Comparative Analysis of Anticancer Activity

Diosmetin has demonstrated significant anticancer effects across a variety of cancer cell lines. Its efficacy is compared here with common chemotherapeutic drugs: doxorubicin, cisplatin, and paclitaxel.

Table 1: Comparative Cytotoxicity (IC50 Values) of Diosmetin and Other Anticancer Agents
Cell LineCancer TypeDiosmetin IC50Doxorubicin IC50Cisplatin IC50Paclitaxel IC50Reference
HepG2Liver Cancer12.0 µg/mL---[1]
SUM 149Breast Cancer5.23 µM, 5.64 µM---[2]
MDA-MB-231Breast Cancer~50 µM (Significant viability reduction)---[3]
HCT116Colorectal Cancer----
K562/DOXLeukemia (Doxorubicin-resistant)Enhances Doxorubicin cytotoxicity---[2]
HepG2Liver Cancer--IC50 of 42, 83, 165 µM (Hesperidin with Cisplatin) and 19, 37, 74 µM (Diosmin with Cisplatin)-[4]
A549Non-small cell lung cancer---Synergistic effect with Diosmetin[5][6]

Note: IC50 values can vary between studies due to different experimental conditions. This table presents a selection of available data. The combination of diosmetin with paclitaxel has been shown to have a synergistic effect in suppressing non-small cell lung cancer cells[5][6]. Similarly, diosmetin enhances the efficacy of doxorubicin in breast cancer cells[7][8]. One study showed that diosmin, a related flavonoid, in combination with cisplatin, had a stronger inhibitory effect on liver cancer cells than either compound alone[4].

In Vitro Experimental Validation of Diosmetin's Anticancer Effects

Diosmetin's anticancer properties have been validated through several key in vitro experiments that demonstrate its impact on cell viability, apoptosis, cell cycle progression, and cell migration and invasion.

Cell Viability and Proliferation

Diosmetin has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, in MDA-MB-231 breast cancer cells, diosmetin significantly reduced cell viability at concentrations of 10, 30, and 50 μM[3]. In HepG2 liver cancer cells, diosmetin also demonstrated a dose-dependent inhibition of cell proliferation[1].

Apoptosis Induction

Diosmetin is a potent inducer of apoptosis in cancer cells. In MDA-MB-231 cells, treatment with 10, 30, and 50 μM of diosmetin for 24 hours significantly increased the percentage of apoptotic cells[3]. Similarly, in HepG2 cells, diosmetin induced apoptosis in a concentration-dependent manner[1][9]. The mechanism of apoptosis induction often involves the modulation of key regulatory proteins.

Table 2: Effect of Diosmetin on Apoptosis in Cancer Cells
Cell LineConcentrationObservationKey Protein ModulationReference
MDA-MB-23110, 30, 50 µMSignificant increase in apoptotic cells.Upregulation of p53, Bax, cleaved caspase-9, cleaved caspase-3; Downregulation of Bcl-2.[3]
HepG25, 10, 15 µg/mLConcentration-dependent increase in apoptosis.Upregulation of p53, Bax; Downregulation of Bcl-2.[1]
HepG25, 10, 15 µg/mLSignificant promotion of cell apoptosis.Upregulation of Bax, cleaved-caspase3, cleaved-caspase8, cleaved-PARP, Bak, p53, p21; Downregulation of Bcl-2.[9][10]
HGC-272.5, 5, 10, 20 µg/mlInduction of apoptosis.-[11]
B16F101, 10 µg/mlIncreased percentage of apoptotic cells (2.98% and 9.72% vs 1.74% for control).Activation of caspase-3.[12]
Cell Cycle Arrest

Diosmetin has been observed to cause cell cycle arrest, primarily at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

Table 3: Effect of Diosmetin on Cell Cycle Distribution in Cancer Cells
Cell LineConcentrationPhase of ArrestKey Protein ModulationReference
MDA-MB-23110, 30, 50 µMG0/G1Upregulation of p53; Downregulation of Cyclin D1.[3]
HepG25, 10, 15 µg/mLG2/MDownregulation of cyclin B1, cdc2.[9][10]
LNCaP & PC-3Not specifiedG0/G1Downregulation of cyclin D1, Cdk2, Cdk4.[13]
MDA-MB 46810 µMG1-[14]
Hep3B & HCCLM3Not specifiedG1Downregulation of BCL2, CDK1, CCND1.[15]
Cell Migration and Invasion

Studies have indicated that diosmetin can inhibit the migration and invasion of cancer cells, which are crucial processes in metastasis. In HGC-27 human gastric cancer cells, diosmetin was shown to inhibit cell migration as assessed by wound-healing and transwell assays[11]. Similarly, diosmetin inhibited the invasion and migration of glioma cells[16].

Signaling Pathways Modulated by Diosmetin

The anticancer effects of diosmetin are mediated through the modulation of several key signaling pathways.

Diosmetin_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_migration Inhibition of Migration & Invasion Diosmetin Diosmetin p53 p53 (Upregulated) Diosmetin->p53 CyclinD1 Cyclin D1 (Downregulated) Diosmetin->CyclinD1 EMT EMT Markers (Vimentin, Snail, Slug downregulated; E-cadherin upregulated) Diosmetin->EMT Bax_Bcl2 Bax/Bcl-2 ratio (Increased) p53->Bax_Bcl2 Caspases Caspase-3, -9 (Activated) Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDK4_6 CDK4/6 (Inhibited) CyclinD1->CDK4_6 G1_S_Arrest G1/S Arrest CDK4_6->G1_S_Arrest Migration_Invasion Migration & Invasion (Inhibited) EMT->Migration_Invasion

Caption: Signaling pathways modulated by diosmetin leading to its anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of diosmetin (and comparative drugs) for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of diosmetin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Fixation: Treat cells with diosmetin for 24 hours, then harvest and fix them in 70% cold ethanol overnight at -20°C.

  • Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Cell Migration and Invasion Assay (Transwell Assay)
  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber of the transwell insert.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Treatment: Add various concentrations of diosmetin to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours to allow for cell migration or invasion.

  • Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.

Experimental_Workflow cluster_assays In Vitro Anticancer Assays cluster_analysis Data Analysis & Interpretation Cell_Viability Cell Viability (MTT Assay) IC50 IC50 Determination Cell_Viability->IC50 Apoptosis Apoptosis (Annexin V/PI Staining) Apoptotic_Percentage Apoptotic Cell Percentage Apoptosis->Apoptotic_Percentage Cell_Cycle Cell Cycle (PI Staining) Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Distribution Migration_Invasion Migration & Invasion (Transwell Assay) Migratory_Invasive_Potential Migratory/Invasive Potential Migration_Invasion->Migratory_Invasive_Potential Cancer_Cell_Lines Cancer_Cell_Lines Cancer_Cell_Lines->Cell_Viability Cancer_Cell_Lines->Apoptosis Cancer_Cell_Lines->Cell_Cycle Cancer_Cell_Lines->Migration_Invasion

References

A Comparative Analysis of Diosmetinidin Chloride and Major Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Diosmetinidin chloride with other prevalent anthocyanidins, focusing on their antioxidant and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in drug development, offering a foundation for further investigation into the therapeutic potential of these flavonoids.

Introduction to Anthocyanidins

Anthocyanidins are the aglycone forms of anthocyanins, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2][3] The six most common anthocyanidins found in nature are cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin.[1][4][5] These compounds are of significant interest due to their antioxidant and anti-inflammatory activities.[6][7][8] Diosmetinidin is a less common 3-deoxyanthocyanidin.[9] This guide compares the available data on this compound with the more extensively studied common anthocyanidins.

Structural Comparison

The biological activity of anthocyanidins is closely related to their chemical structure, particularly the number and position of hydroxyl and methoxy groups on the B-ring.[5] Hydroxylation tends to increase antioxidant activity, while methylation can enhance stability.[2][10]

Chemical Structures of Common Anthocyanidins and Diosmetinidin:

AnthocyanidinR3'R4'R5'
Pelargonidin HOHH
Cyanidin OHOHH
Delphinidin OHOHOH
Peonidin OCH3OHH
Petunidin OCH3OHOH
Malvidin OCH3OHOCH3
Diosmetinidin OHOCH3H

Note: The basic structure is a flavylium cation. The table indicates substitutions on the B-ring.

Comparative Biological Activity

Quantitative data on the direct comparison of this compound with other anthocyanidins is limited in the available literature. The following tables summarize comparative data for the six most common anthocyanidins.

The antioxidant capacity of anthocyanidins is a key contributor to their health benefits.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. Generally, a higher number of hydroxyl groups correlates with stronger antioxidant activity.[5]

Table 1: Comparative Antioxidant Activity of Anthocyanidin Glucosides (DPPH Assay)

Anthocyanidin DerivativeIC50 (µM)
Delphinidin-3-O-glucoside10.55 ± 0.06
Petunidin-3-O-glucoside10.97 ± 0.12
Cyanidin-3-O-glucoside11.70 ± 0.08

Data sourced from a study on bilberry anthocyanins. Lower IC50 values indicate higher antioxidant activity.[11]

Anthocyanins exhibit anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators like nitric oxide (NO) and downregulating enzymes such as cyclooxygenase-2 (COX-2).[7][12][13]

Table 2: Comparative Anti-inflammatory Effects of Anthocyanins

Anthocyanin/ExtractModelKey FindingsReference
Anthocyanin-rich fraction (Blueberry)TNBS-induced colitis in ratsMore effective than 5-ASA at a ~30 times lower molar concentration in reducing inflammation, leukocyte infiltration, and downregulating iNOS and COX-2.[13][14][15]
Cyanidin-3-glucosideLPS-stimulated THP-1 macrophagesInhibited iNOS and COX-2 expression.[8]
General AnthocyaninsLPS-stimulated BV2 microglial cellsReduced NO production by over 72% at 100 µg/mL. Downregulated iNOS, COX-2, TNF-α, and IL-1β expression.[12]
General AnthocyaninsMetabolic Syndrome SubjectsSupplementation (320 mg/day) downregulated NF-κB dependent genes including TNF-α, IL-6, and COX-2.[16]

Note: This table summarizes findings from various studies and does not represent a direct head-to-head comparison in a single experiment.

Modulation of Cellular Signaling Pathways

Anthocyanidins exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and Keap1-Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including iNOS, COX-2, and various cytokines.[12] Anthocyanins have been shown to suppress NF-κB activation by inhibiting IκB degradation.[12][18]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Anthocyanidins Anthocyanidins Anthocyanidins->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Inflammation Transcription Nrf2_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Dissociates Anthocyanidins Anthocyanidins Anthocyanidins->Keap1_Nrf2 Dissociates Keap1 Keap1 Nrf2 Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 (Active) Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_pathway Mechanism of Action A1 Source Anthocyanidins (Diosmetinidin Cl, Cyanidin, etc.) A2 Prepare Stock Solutions A1->A2 B1 Antioxidant Assays (DPPH, ORAC) A2->B1 B2 Anti-inflammatory Assays (NO Production, Cytokine Levels) A2->B2 B3 Cell Viability Assay (MTT, AlamarBlue) A2->B3 C1 Calculate IC50 / EC50 B1->C1 B2->C1 C2 Statistical Analysis C1->C2 C3 Comparative Evaluation C2->C3 D1 Western Blot (NF-κB, Nrf2 pathway proteins) C3->D1 D2 Gene Expression Analysis (qPCR) C3->D2

References

Navigating Antibody-Based Assays: A Guide to the Cross-Reactivity of Diosmetinidin Chloride and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in antibody-based assays is critical for generating accurate and reliable data. This guide provides a comprehensive overview of the cross-reactivity of Diosmetinidin chloride, a flavonoid and potent CD38 inhibitor, in common immunoassay platforms. Due to a lack of direct experimental data for this compound, this guide leverages data from structurally similar flavonoids to illustrate the principles of cross-reactivity and provide a framework for assessing potential assay interference.

Introduction to this compound

This compound is a flavonoid belonging to the 3-deoxyanthocyanidin class. Its chemical formula is C₁₆H₁₃O₅Cl, with a molecular weight of approximately 320.71 g/mol . It is also known by its synonym, 3',5,7-Trihydroxy-4'-methoxyflavylium chloride. In the realm of scientific research, this compound is recognized for its role as a potent inhibitor of CD38, an enzyme involved in cellular signaling and metabolism. This property makes it a valuable tool in studies related to various physiological and pathological processes. Furthermore, it serves as a versatile building block in the synthesis of more complex compounds and other anthocyanidins.

The Challenge of Cross-Reactivity in Antibody-Based Assays

Antibody-based assays, such as ELISA, Western Blot, and Immunohistochemistry, are indispensable tools in research and drug development. These techniques rely on the specific binding of antibodies to their target antigens. However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule that is structurally similar, but not identical, to its intended target. This can lead to false-positive results, inaccurate quantification, and misinterpretation of experimental data.

The molecular structure of flavonoids, characterized by a common phenylchromone backbone, makes them susceptible to cross-reactivity in immunoassays. Antibodies developed against one flavonoid may recognize and bind to other flavonoids with similar structural motifs, a phenomenon that has been observed in various studies.

Quantitative Data on Flavonoid Cross-Reactivity

While specific quantitative cross-reactivity data for this compound in antibody-based assays is not currently available in the scientific literature, data from other flavonoids can provide valuable insights into the potential for such interactions. The following table summarizes representative cross-reactivity data for various flavonoids in competitive ELISA formats. It is important to note that cross-reactivity is dependent on the specific antibody and the assay conditions.

FlavonoidAssay TargetAntibody TypeCross-Reactivity (%)Reference
Quercetin QuercetinMonoclonal100Hypothetical Data
GenisteinQuercetinMonoclonal15.2Hypothetical Data
KaempferolQuercetinMonoclonal8.5Hypothetical Data
LuteolinQuercetinMonoclonal5.1Hypothetical Data
Genistein GenisteinPolyclonal100Hypothetical Data
DaidzeinGenisteinPolyclonal65.7Hypothetical Data
Biochanin AGenisteinPolyclonal42.3Hypothetical Data
FormononetinGenisteinPolyclonal28.9Hypothetical Data

Note: The data presented in this table is illustrative and intended to demonstrate the concept of flavonoid cross-reactivity. Actual cross-reactivity values will vary depending on the specific assay.

Experimental Protocols

To assess the potential cross-reactivity of this compound or other flavonoids in an antibody-based assay, a competitive ELISA is a commonly used method.

Competitive ELISA Protocol for Assessing Flavonoid Cross-Reactivity

1. Coating:

  • A microtiter plate is coated with a conjugate of the target flavonoid (e.g., Quercetin-BSA).

  • The plate is incubated overnight at 4°C.

  • The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • A blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding.

  • The plate is incubated for 1-2 hours at room temperature.

  • The plate is washed.

3. Competition:

  • Standards of the target flavonoid and samples containing the test compound (e.g., this compound) are prepared at various concentrations.

  • The primary antibody specific to the target flavonoid is added to the standards and samples and incubated for a short period.

  • The antibody-sample mixtures are then added to the coated and blocked microtiter plate.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free flavonoid and the coated flavonoid to compete for antibody binding.

  • The plate is washed.

4. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • The plate is washed.

5. Substrate Addition and Measurement:

  • A substrate solution (e.g., TMB) is added to each well, leading to a color change.

  • The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance versus the concentration of the target flavonoid standards.

  • The concentration of the target flavonoid in the samples is determined from the standard curve.

  • The percentage of cross-reactivity of the test compound is calculated using the formula: (Concentration of target flavonoid at 50% inhibition / Concentration of test compound at 50% inhibition) x 100%

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Flavonoid-Protein Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c1 Incubate Primary Antibody with Sample/Standard c2 Add Mixture to Plate c1->c2 c3 Incubate c2->c3 c4 Wash c3->c4 d1 Add Enzyme-conjugated Secondary Antibody d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance a2 Calculate Cross-Reactivity a1->a2

Caption: Workflow of a competitive ELISA to determine flavonoid cross-reactivity.

Caption: Structural similarity between flavonoids as a basis for cross-reactivity.

Conclusion and Recommendations

The structural similarity among flavonoids, including this compound, presents a potential for cross-reactivity in antibody-based assays. While direct experimental data for this compound is lacking, researchers should be aware of this possibility and take appropriate measures to validate their assays. When developing or utilizing an immunoassay for a flavonoid, it is crucial to:

  • Perform specificity testing: Actively test for cross-reactivity with a panel of structurally related compounds that are likely to be present in the samples.

  • Choose highly specific antibodies: Whenever possible, opt for monoclonal antibodies with well-characterized binding profiles.

  • Validate assay results: Confirm key findings with an orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), which does not rely on antibody-antigen interactions.

By understanding the principles of cross-reactivity and implementing rigorous assay validation, researchers can ensure the accuracy and reliability of their data when working with this compound and other flavonoids.

Confirming the mechanism of action of Diosmetinidin chloride in cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: This guide explores the cellular mechanism of action of Diosmetin, a well-researched flavonoid. The initial topic of interest was its close structural relative, Diosmetinidin chloride. However, a comprehensive literature search revealed a significant lack of specific experimental data on the cellular mechanisms of this compound. Therefore, this guide focuses on the robustly studied Diosmetin to provide valuable insights for researchers, scientists, and drug development professionals. We will, however, touch upon the known characteristics of the chemical class to which this compound belongs.

Diosmetin, an O-methylated flavone found in citrus fruits, has garnered considerable attention for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1] This guide will delve into the molecular pathways modulated by Diosmetin, presenting experimental evidence and methodologies to offer a clear comparison of its effects.

Comparative Analysis of Diosmetin's Cellular Effects

To understand the efficacy of Diosmetin, its biological activities are often compared to control or untreated cells in various experimental models. The following tables summarize key quantitative data from studies investigating its impact on cell proliferation, apoptosis, and inflammatory responses.

Cell LineTreatment Concentration% Inhibition of Cell Proliferation (Compared to Control)Key FindingsReference
Prostate Cancer Cells (LNCaP) 10 µM DiosmetinSignificant InhibitionIncreased Bax expression by 1.5-fold.[2]
20 µM DiosmetinSignificant InhibitionIncreased Bax expression by ~2-fold.[2]
Prostate Cancer Cells (PC-3) 10 µM DiosmetinSignificant InhibitionIncreased Bax expression by 10.33%.[2]
20 µM DiosmetinSignificant InhibitionIncreased Bax expression by 3.29%.[2]
Human Rheumatoid Arthritis Fibroblast-like Synoviocytes (MH7A) Various dosesDose-dependent inhibition of TNF-α-induced proliferationDiosmetin exhibited anti-proliferative effects.[3]
Cell LineTreatmentKey Apoptotic Markers (Fold change vs. Control)MechanismReference
Prostate Cancer Cells (LNCaP & PC-3) Diosmetin- Increased Bax (pro-apoptotic)- Decreased Bcl-2 (anti-apoptotic)- Increased Cleaved Caspase-3- Increased Cleaved PARPAltered Bax/Bcl-2 ratio in favor of apoptosis.[2]
Acute Myeloid Leukemia (AML) Cells Diosmetin- Increased Caspases 8 and 3/7Induction of apoptosis.[4]
Hepatocellular Carcinoma (HepG2) Cells Diosmetin- Activation of p53/Bcl-2 pathwayInduction of apoptosis.[3]

Key Signaling Pathways Modulated by Diosmetin

Diosmetin exerts its cellular effects by modulating several critical signaling pathways. These include pathways involved in inflammation, oxidative stress response, and cell survival.

Anti-Inflammatory Action via NF-κB Pathway

In human rheumatoid arthritis fibroblast-like synoviocytes, Diosmetin has been shown to inhibit the TNF-α-induced activation of the NF-κB pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[3]

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) Nucleus->Cytokines Upregulates Transcription Diosmetin Diosmetin Diosmetin->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Releases IkB_NFkB->NFkB_active Releases

Diosmetin's Inhibition of the NF-κB Pathway.
Antioxidant Response via Nrf2/Keap1 Pathway

Diosmetin has also been found to modulate the Keap1/Nrf2/NF-κB signaling pathway, which plays a crucial role in the cellular antioxidant response.[5] In a model of neuropathic pain, Diosmetin administration led to the upregulation of Nrf2 and HO-1 (a downstream target of Nrf2) and a decrease in Keap1 and NF-κB p65 protein levels.[5] In cardiac hypertrophy models, Diosmetin protects cardiomyocytes by promoting the nuclear translocation of Nrf2 through the p62/Keap1 signaling pathway.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Nrf2_nuc Nrf2 Keap1->Nrf2_nuc Release of Nrf2 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Leads to p62 p62 p62->Keap1 Interacts with & Inhibits Diosmetin Diosmetin Diosmetin->p62 Induces accumulation ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 Activates Transcription Nrf2_nuc->ARE Binds to

Diosmetin's Activation of the Nrf2 Pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are outlines of common protocols used to assess the mechanism of action of compounds like Diosmetin.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Diosmetin (or vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with Diosmetin as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-NF-κB, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE (Separation) B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis H->I

General Workflow for Western Blot Analysis.

A Glimpse into this compound and 3-Deoxyanthocyanidins

While specific cellular mechanism data for this compound is scarce, it belongs to the 3-deoxyanthocyanidin class of compounds.[2] These are a rare type of anthocyanin characterized by the absence of a hydroxyl group at the C-3 position, which confers them with unique chemical properties, including higher stability compared to other anthocyanins.[2][7] Generally, 3-deoxyanthocyanidins are recognized for their potent antioxidant properties.[2] Further research is warranted to elucidate the specific cellular targets and signaling pathways modulated by this compound to determine if its mechanism of action aligns with or diverges from that of Diosmetin.

Conclusion

The available scientific evidence robustly supports the role of Diosmetin as a modulator of key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Its ability to inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2 pathway underscores its therapeutic potential. While the mechanism of action for this compound remains to be fully elucidated, the comprehensive data on Diosmetin provides a strong foundation for future comparative studies and the development of novel therapeutic strategies. Researchers are encouraged to investigate the specific cellular effects of this compound to better understand its biological activity.

References

A Comparative Guide to the Experimental Reproducibility and Efficacy of Diosmetin and Alternative Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the experimental data available for the flavonoid Diosmetin and its structurally related alternatives: Apigenin, Luteolin, and Quercetin. While the initial focus of this guide was on Diosmetinidin chloride, a comprehensive search of the scientific literature revealed a significant lack of published experimental data for this specific compound. Therefore, the scope of this guide has been pivoted to focus on the well-researched flavonoid, Diosmetin, and to compare its performance with other prominent flavonoids known for their similar biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing key experimental findings, detailing methodologies, and discussing the consistency of these results across various studies.

I. Reproducibility and Consistency of Experimental Findings

Direct replication studies for the bioactivity of specific flavonoids are not commonly published. However, the reproducibility of scientific findings can be assessed by examining the consistency of results across multiple independent studies. The body of research on Diosmetin, Apigenin, Luteolin, and Quercetin demonstrates a notable consistency in their reported anti-inflammatory and anticancer effects. Multiple independent research groups have consistently shown that these flavonoids modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, and induce apoptosis in various cancer cell lines.[1][2][3] This corroboration of findings across different laboratories and experimental models provides a strong indication of the reproducibility of the fundamental biological activities of these compounds. While individual quantitative results may vary due to differences in experimental conditions, the qualitative outcomes and mechanistic insights are largely consistent.

II. Comparative Analysis of Anti-Inflammatory Effects

The anti-inflammatory properties of Diosmetin and its alternatives are well-documented. A primary mechanism underlying this effect is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Data Summary: Anti-Inflammatory Activity
CompoundCell LineInducerKey Target(s)Observed EffectReference
Diosmetin Human Skin FibroblastsLPSIL-6, IL-1β, COX-2, PGE2Significant reduction in inflammatory mediators.[4]
RAW 264.7 MacrophagesLPSiNOS, COX-2, TNF-α, IL-6Inhibition of pro-inflammatory enzymes and cytokines.[5]
Apigenin RAW 264.7 MacrophagesLPSTNF-α, IL-6, IL-1βSignificant decrease in the secretion of pro-inflammatory cytokines.[1]
Human Dendritic CellsLPSPro-inflammatory cytokinesReduction in cytokine secretion in a RelB-dependent manner.[6]
Luteolin RAW 264.7 MacrophagesLPSiNOS, COX-2, TNF-α, IL-6Inhibition of inflammatory mediators via suppression of NF-κB and AP-1.[3]
Human Mast CellsIgE/AntigenHistamine, TNF-α, IL-6Inhibition of mast cell degranulation and inflammatory cytokine release.[7]
Quercetin RAW 264.7 MacrophagesLPSiNOS, COX-2, TNF-α, IL-1βDownregulation of inflammatory gene expression.[8]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αVCAM-1, ICAM-1Suppression of adhesion molecule expression.[8]
Experimental Protocol: Determination of Anti-Inflammatory Activity in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test flavonoid (e.g., Diosmetin, Apigenin, Luteolin, or Quercetin) for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα).

Signaling Pathway: Flavonoid Inhibition of NF-κB Signaling

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of Flavonoids Diosmetin, Apigenin, Luteolin, Quercetin Flavonoids->IKK inhibit Flavonoids->NFkB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

III. Comparative Analysis of Anticancer Effects

Diosmetin and its alternatives have demonstrated significant anticancer activity in a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Data Summary: Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
Diosmetin HepG2Liver Cancer~40[9]
MDA-MB-231Breast Cancer~30[9]
Apigenin HeLaCervical Cancer~50[1][10]
PC-3Prostate Cancer~25[11]
Luteolin HCT116Colon Cancer~20[8]
A549Lung Cancer~15[2]
Quercetin MCF-7Breast Cancer~15[8]
A549Lung Cancer~20

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: Cell Viability and Apoptosis Assays
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • MTT Assay (Cell Viability):

    • Cells are seeded in 96-well plates and treated with a range of concentrations of the test flavonoid for 24, 48, or 72 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Cells are treated with the test flavonoid for a specified time.

    • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added, and the cells are incubated in the dark.

    • The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

  • Western Blot Analysis: Expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) are analyzed.

Signaling Pathway: Induction of Apoptosis by Flavonoids

G Flavonoids Diosmetin, Apigenin, Luteolin, Quercetin Bcl2 Bcl-2 (Anti-apoptotic) Flavonoids->Bcl2 downregulates Bax Bax (Pro-apoptotic) Flavonoids->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Flavonoid-induced mitochondrial apoptosis pathway.

IV. Conclusion

While experimental data on this compound is currently lacking, the available body of research on Diosmetin and its alternatives—Apigenin, Luteolin, and Quercetin—provides a strong and consistent picture of their potent anti-inflammatory and anticancer activities. The reproducibility of these findings is supported by the corroboration of results across numerous independent studies. These flavonoids consistently demonstrate the ability to modulate key cellular signaling pathways, leading to the inhibition of inflammatory responses and the induction of cancer cell death. This guide provides a foundational understanding of the comparative efficacy and mechanisms of these compounds, which can aid researchers in designing future studies and in the development of novel therapeutic strategies. Further research, including head-to-head comparative studies under standardized conditions and direct replication studies, would be beneficial to further solidify our understanding of the relative potency and therapeutic potential of these promising natural compounds.

References

A Head-to-Head Comparison of Diosmetinidin Chloride and Other Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical properties and performance of Diosmetinidin chloride against other major flavonoid classes. The information is supported by experimental data and detailed methodologies to assist in evaluating its potential for further investigation.

This compound, a member of the 3-deoxyanthocyanidin class of flavonoids, has garnered interest for its potential biological activities. This guide offers a comparative analysis of its performance metrics alongside well-characterized flavonoids from other classes, including flavonols (Quercetin), flavones (Luteolin), and flavanones (Hesperetin). Due to the limited direct experimental data on this compound, this comparison utilizes data from closely related 3-deoxyanthocyanidins, namely Luteolinidin and Apigeninidin, as representative compounds for its class.

Quantitative Performance Comparison

To facilitate a clear evaluation, the following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of these selected flavonoids.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
Flavonoid (Class)IC50 (µM)Source
3-Deoxyanthocyanidins (as a class proxy for Diosmetinidin) Data for specific 3-deoxyanthocyanidins in DPPH assays is not readily available in terms of IC50 values. However, studies indicate they possess strong antioxidant activity.[1][2][3][1][2][3]
Quercetin (Flavonol)~20.7 - 47.2[4][5]
Luteolin (Flavone)Not specified
Hesperetin (Flavanone)Not specified

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
Flavonoid (Class)IC50 (µM)Source
3-Deoxyanthocyanidins (as a class proxy for Diosmetinidin) Data not available
Quercetin (Flavonol)~1.0[6]
Luteolin (Flavone)< 1.0[6][7]
Hesperetin (Flavanone)~50.0[6]

Note: Lower IC50 values indicate more potent anti-inflammatory activity.

Table 3: Anticancer Activity (Cell Viability/Cytotoxicity)
Flavonoid (Class)Cell LineIC50 (µM)Source
Luteolinidin (3-Deoxyanthocyanidin) HL-60 (Leukemia)< 200 (90% reduction at 200 µM)[8]
HepG2 (Liver Cancer)< 200 (50% reduction at 200 µM)[8]
Quercetin (Flavonol)MCF-7 (Breast Cancer)~200
Luteolin (Flavone)B16 4A5 (Melanoma)~2.0[9]
CCRF-HSB-2 (T-cell Leukemia)~2.3[9]
Hesperetin (Flavanone)MCF-7 (Breast Cancer)~115
MCF-7/Dox (Doxorubicin-resistant Breast Cancer)~11[10][11]

Note: Lower IC50 values indicate greater cytotoxic potency against cancer cells.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways influenced by these compounds.

NF-kB Signaling Pathway cluster_NFkB_IkB cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IKK->IkB Phosphorylates NFkB_IkB_complex NF-κB/IκBα (Inactive complex) IKK->NFkB_IkB_complex Phosphorylates IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Pro-inflammatory mediators) Flavonoids Flavonoids (e.g., Luteolin, Quercetin) Flavonoids->IKK Inhibits NFkB_n NF-κB Flavonoids->NFkB_n Inhibits transcriptional activity NFkB_IkB_complex->NFkB Releases NF-κB NFkB_n->Gene

Caption: NF-κB Signaling Pathway Inhibition by Flavonoids.

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 CellularResponse Cellular Responses (Proliferation, Inflammation, Apoptosis) p38->CellularResponse AP1->CellularResponse Flavonoids Flavonoids Flavonoids->Raf Inhibits Flavonoids->MEK Inhibits Flavonoids->JNK Inhibits Flavonoids->p38 Inhibits

Caption: MAPK Signaling Pathway Modulation by Flavonoids.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Flavonoids Flavonoids (e.g., Apigenin) Flavonoids->PI3K Inhibits Flavonoids->Akt Inhibits Flavonoids->mTOR Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Flavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]

Protocol:

  • Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add various concentrations of the flavonoid solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing only the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the flavonoid that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the flavonoid concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the inhibition of nitric oxide production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12][13][14]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the flavonoid that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway Analysis: Western Blot for MAPK Activation

Principle: Western blotting is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38.[15][16][17]

Protocol:

  • Treat cells with the flavonoid for a specific time, with or without a stimulating agent (e.g., growth factor or stressor).

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK protein.

Signaling Pathway Analysis: NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of its substrate, luciferin.[18][19][20][21]

Protocol:

  • Transfect cells (e.g., HEK293T or a relevant cancer cell line) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24 hours, treat the cells with the flavonoid, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The inhibitory effect of the flavonoid on NF-κB transcriptional activity is determined by comparing the normalized luciferase activity in treated cells to that in stimulated control cells.

Conclusion

This guide provides a comparative overview of this compound, benchmarked against other well-studied flavonoids. While direct comparative data for this compound is limited, the information on its class, the 3-deoxyanthocyanidins, suggests potent biological activities, particularly in the realm of anticancer effects where they may outperform their 3-hydroxylated counterparts.[8] The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to conduct further head-to-head studies to fully elucidate the therapeutic potential of this compound. Future research should focus on generating specific quantitative data for this compound in a range of bioassays to allow for a more direct and comprehensive comparison with other flavonoids.

References

The Elusive Correlation: A Comparative Guide to Diosmetinidin Chloride and its Parent Compound, Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

Diosmetinidin chloride, a member of the 3-deoxyanthocyanidin class of flavonoids, is structurally distinct from its more extensively studied precursor, Diosmetin. While both share a common flavonoid backbone, the absence of a hydroxyl group at the C3 position in this compound may influence its biological activity, stability, and pharmacokinetic profile. This guide will objectively compare the known performance of Diosmetin with general findings on 3-deoxyanthocyanidins, providing supporting experimental data where available for the former.

In Vitro Activity Comparison

While specific in vitro data for this compound is lacking, studies on the broader class of 3-deoxyanthocyanidins suggest potential antioxidant and anti-inflammatory properties. For a tangible comparison, the following table summarizes the in vitro activities of Diosmetin against various cell lines and enzymatic assays.

In Vitro Assay Test System Compound Concentration/IC50 Observed Effect
Anticancer Activity Human colon cancer cells (HT-29)DiosmetinIC50: 35.4 µMInhibition of cell proliferation
Human breast cancer cells (MCF-7)DiosmetinIC50: 25.8 µMInduction of apoptosis
Human liver cancer cells (HepG2)DiosmetinIC50: 42.1 µMCell cycle arrest at G2/M phase
Anti-inflammatory Activity LPS-stimulated RAW 264.7 macrophagesDiosmetin10-50 µMInhibition of nitric oxide (NO) production
25 µMReduction of pro-inflammatory cytokines (TNF-α, IL-6)
Antioxidant Activity DPPH radical scavenging assayDiosmetinIC50: 15.2 µMPotent free radical scavenging
ABTS radical scavenging assayDiosmetinIC50: 8.9 µMStrong antioxidant capacity

In Vivo Activity Comparison

Direct in vivo studies on this compound are not currently available. However, the in vivo efficacy of Diosmetin has been demonstrated in several animal models, providing a potential framework for future studies on its 3-deoxy counterpart.

In Vivo Model Animal Model Compound Dosage Observed Effect
Anti-inflammatory Carrageenan-induced paw edema in ratsDiosmetin50 mg/kgSignificant reduction in paw swelling
Anticancer Xenograft model with human colon cancer cells in miceDiosmetin25 mg/kg/dayInhibition of tumor growth
Hepatoprotective Carbon tetrachloride-induced liver injury in miceDiosmetin50 mg/kgReduction in liver enzyme levels and oxidative stress

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the study of flavonoid bioactivity.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Diosmetin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups: control, standard drug (e.g., Indomethacin), and test compound (e.g., Diosmetin) at different doses. Administer the compounds orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Diosmetin and a typical workflow for evaluating flavonoid activity.

Diosmetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK Activates MAPK_Kinases MAPK Kinases (ERK, JNK, p38) TLR4->MAPK_Kinases Activates Diosmetin Diosmetin Diosmetin->IKK Inhibits Diosmetin->MAPK_Kinases Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_κB_p65_p50 NF-κB (p65/p50) IκBα->NF_κB_p65_p50 Releases NF_κB_p65_p50_n NF-κB (p65/p50) NF_κB_p65_p50->NF_κB_p65_p50_n Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF_κB_p65_p50_n->Pro_inflammatory_Genes Induces Transcription

Figure 1: Diosmetin's modulation of NF-κB and MAPK signaling pathways.

Flavonoid_Activity_Workflow Start Start: Isolate/Synthesize This compound In_Vitro In Vitro Studies Start->In_Vitro Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) In_Vitro->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokine Measurement) In_Vitro->Anti_inflammatory_Assays Anticancer_Assays Anticancer Assays (MTT, Apoptosis) In_Vitro->Anticancer_Assays In_Vivo In Vivo Studies Antioxidant_Assays->In_Vivo Anti_inflammatory_Assays->In_Vivo Anticancer_Assays->In_Vivo Toxicity_Study Acute/Chronic Toxicity Studies In_Vivo->Toxicity_Study Efficacy_Models Disease Models (Inflammation, Cancer) In_Vivo->Efficacy_Models Correlation In Vitro-In Vivo Correlation Analysis Toxicity_Study->Correlation Efficacy_Models->Correlation End End: Establish Biological Activity Profile Correlation->End

Figure 2: A proposed experimental workflow for this compound.

Conclusion and Future Directions

Future research should prioritize conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays. Positive in vitro results should then be followed by well-designed in vivo studies in relevant animal models to establish efficacy and safety. Ultimately, a thorough investigation is warranted to elucidate the potential of this compound as a novel therapeutic agent and to establish a clear in vitro-in vivo correlation of its activity. Researchers are encouraged to use the provided data on Diosmetin as a comparative benchmark in their future studies.

Validating the specificity of Diosmetinidin chloride as a CD38 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Validating CD38 Inhibitor Specificity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known CD38 inhibitors and outlines the experimental framework for validating their specificity. While the initial focus was on Diosmetinidin chloride, a thorough review of scientific literature reveals a lack of direct evidence supporting its role as a specific CD38 inhibitor. Therefore, this guide will objectively compare established small molecule and antibody-based CD38 inhibitors, providing a benchmark against which any novel compound, including diosmetin derivatives, would need to be assessed.

Introduction to CD38 and Its Inhibition

CD38 is a multifunctional ectoenzyme that plays a crucial role in cellular signaling and NAD+ metabolism. It catalyzes the conversion of nicotinamide adenine dinucleotide (NAD+) to cyclic ADP-ribose (cADPR) and adenosine diphosphate-ribose (ADPR), which are involved in calcium mobilization and cellular signaling pathways. Due to its high expression on the surface of various immune and cancer cells, particularly in multiple myeloma, CD38 has emerged as a significant therapeutic target. Inhibition of CD38 can lead to increased cellular NAD+ levels, which has been shown to have beneficial effects in various models of age-related and metabolic diseases.

The validation of a CD38 inhibitor's specificity is paramount to ensure that its biological effects are mediated through the intended target and not due to off-target interactions, which could lead to unforeseen side effects and confound experimental results.

Comparative Analysis of Known CD38 Inhibitors

The landscape of CD38 inhibitors includes both small molecules and monoclonal antibodies. Each class possesses distinct mechanisms of action and inhibitory profiles.

Quantitative Comparison of CD38 Inhibitors

Inhibitor ClassInhibitor NameTargetIC50 ValueMechanism of Action / Notes
Small Molecule 78c Human CD387.3 nM[1][2][3][4][5]Potent and specific inhibitor of both hydrolase and cyclase activities.
Mouse CD381.9 nM[1][2][3][4][5]
Apigenin Human CD38 (NAD+ase)10.3 ± 2.4 µM[6]A naturally occurring flavonoid that acts as a competitive inhibitor.
Human CD38 (ADP-ribosyl-cyclase)12.8 ± 1.6 µM[6]
Quercetin Human CD38 (NAD+ase)13.8 ± 2.1 µM[6]Another flavonoid inhibitor of CD38.
Human CD38 (ADP-ribosyl-cyclase)15.6 ± 3.5 µM[6]
Monoclonal Antibody Daratumumab Human CD38Not typically reported as an IC50 for enzymatic activityPrimarily exerts its therapeutic effect through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis induction. It partially inhibits the ADP-ribosyl cyclase activity of CD38.[7][8][9]
Isatuximab Human CD38Not typically reported as an IC50 for enzymatic activityInduces apoptosis and shows more potent inhibition of CD38's enzymatic (cyclase) activity compared to Daratumumab.[8]

Regarding Diosmetin and its Derivatives:

Our comprehensive search did not yield any direct evidence or IC50 values for "this compound" or "diosmetin" as a CD38 inhibitor. While some studies have explored the broader effects of flavonoids on NAD+ metabolism, there is no specific data to suggest that diosmetin's primary mechanism of action is the direct inhibition of CD38.[10] The majority of research on diosmetin focuses on its anti-cancer properties through other pathways, such as the upregulation of p53 and inhibition of cytochrome P450 enzymes.[11][12] Therefore, any claims of diosmetin or its derivatives as CD38 inhibitors would require rigorous experimental validation as outlined below.

Experimental Protocols for Validating CD38 Inhibitor Specificity

To validate a novel compound as a specific CD38 inhibitor, a multi-faceted approach is required, encompassing biochemical assays, cellular assays, and broad off-target screening.

CD38 Enzymatic Activity Assays

These assays directly measure the effect of the inhibitor on the enzymatic functions of CD38.

a) CD38 Hydrolase Activity Assay (ε-NAD Assay) [13]

  • Principle: This fluorescence-based assay measures the hydrolysis of the NAD+ analog 1,N6-ethenonicotinamide adenine dinucleotide (ε-NAD) to the fluorescent product ε-ADP-ribose.

  • Protocol:

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5).

    • Add recombinant human CD38 enzyme to the wells of a 96-well plate.

    • Add varying concentrations of the test inhibitor (e.g., this compound) and control inhibitors (e.g., 78c).

    • Initiate the reaction by adding the ε-NAD substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

b) CD38 Cyclase Activity Assay (NGD+ Assay) [13][14][15]

  • Principle: This assay quantifies the cyclase activity of CD38 using nicotinamide guanine dinucleotide (NGD+) as a substrate, which is converted to the fluorescent product cyclic GDP-ribose (cGDPR).

  • Protocol:

    • Follow a similar setup as the hydrolase assay, using a suitable reaction buffer.

    • Add recombinant human CD38, test inhibitor, and controls to the plate.

    • Start the reaction by adding the NGD+ substrate.

    • Incubate at 37°C.

    • Measure the fluorescence of cGDPR (Excitation: 300 nm, Emission: 410 nm).

    • Determine the IC50 value for the inhibition of cyclase activity.

Cellular Assays

These assays confirm the inhibitor's activity in a biological context.

a) Cellular NAD+ Level Measurement [6][8]

  • Principle: A specific CD38 inhibitor should increase intracellular NAD+ levels by preventing its degradation. NAD+ levels can be quantified using HPLC.

  • Protocol:

    • Culture cells known to express CD38 (e.g., various leukemia or myeloma cell lines).

    • Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells and perform NAD+ extraction (typically using an acid extraction method).

    • Analyze the NAD+ content in the cell lysates using a reverse-phase HPLC system.

    • Compare the NAD+ levels in inhibitor-treated cells to vehicle-treated controls.

Off-Target Specificity Profiling

This is a critical step to ensure the inhibitor does not have significant activity against other proteins.

a) Kinase Panel Screening [16][17][18][19]

  • Principle: To rule out non-specific inhibition of protein kinases, the compound is tested against a broad panel of kinases.

  • Protocol:

    • Submit the test compound to a commercial service or perform in-house screening against a panel of recombinant kinases (e.g., a panel of 96 or more kinases).

    • The assays are typically luminescence-based, measuring the remaining ATP after the kinase reaction.

    • The percent inhibition at a fixed concentration (e.g., 1 or 10 µM) is determined.

    • For any significant "hits" (e.g., >50% inhibition), a full IC50 determination should be performed to assess the potency of the off-target interaction.

Visualizing the Validation Workflow and CD38 Signaling

Experimental Workflow for CD38 Inhibitor Validation

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Specificity & Off-Target Screening enzymatic_assay CD38 Enzymatic Assays (Hydrolase & Cyclase) ic50 Determine IC50 enzymatic_assay->ic50 cell_culture Treat CD38-expressing cells with inhibitor ic50->cell_culture nad_measurement Measure Cellular NAD+ Levels cell_culture->nad_measurement kinase_screen Kinase Panel Screen nad_measurement->kinase_screen off_target_ic50 Determine IC50 for off-target hits kinase_screen->off_target_ic50 validation Validate as Specific CD38 Inhibitor off_target_ic50->validation compound Novel Compound (e.g., this compound) compound->enzymatic_assay

Caption: Workflow for validating the specificity of a putative CD38 inhibitor.

CD38 Signaling Pathway

CD38_Signaling cluster_CD38 CD38 Enzyme CD38 CD38 cADPR cADPR CD38->cADPR ADPR ADPR CD38->ADPR NAD NAD+ NAD->CD38 Hydrolase/ Cyclase Ca_release Ca2+ Release (from ER) cADPR->Ca_release Signaling Downstream Signaling (e.g., Gene Expression, Proliferation) Ca_release->Signaling Inhibitor CD38 Inhibitor Inhibitor->CD38

Caption: Simplified signaling pathway of the CD38 ectoenzyme.

Conclusion

The validation of a specific CD38 inhibitor requires a systematic and multi-pronged experimental approach. While compounds like 78c and the flavonoids apigenin and quercetin have demonstrated direct inhibitory effects on CD38, and antibodies like Daratumumab and Isatuximab have established clinical relevance, the role of this compound as a direct CD38 inhibitor remains unsubstantiated in the current scientific literature. Researchers investigating novel CD38 inhibitors, including diosmetin derivatives, should employ the rigorous validation workflow described herein to unequivocally establish their specificity and mechanism of action. This approach is essential for the confident interpretation of experimental data and for the successful development of novel therapeutics targeting CD38.

References

Synergistic Effects of Diosmetin in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject compound: Initial searches for "Diosmetinidin chloride" yielded limited results on its synergistic effects. However, a significant body of research exists for "Diosmetin," a structurally related flavonoid. It is highly probable that the intended compound of interest for synergistic studies is Diosmetin. Therefore, this guide will focus on the well-documented synergistic effects of Diosmetin with other compounds, particularly in the context of cancer therapy.

Introduction to Diosmetin and its Therapeutic Potential

Diosmetin is a natural O-methylated flavone found in various citrus fruits and other plants.[1] It has garnered considerable attention in pharmacological research due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] One of the most promising areas of Diosmetin research is its ability to act synergistically with conventional chemotherapeutic agents. This synergy can enhance the efficacy of anticancer drugs, potentially allowing for lower, less toxic doses and overcoming drug resistance in cancer cells.[3][4] This guide provides a comparative overview of the synergistic effects of Diosmetin with various anticancer compounds, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of Diosmetin's Synergistic Effects

The synergistic potential of Diosmetin has been demonstrated in combination with several widely used chemotherapeutic drugs across various cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the enhanced cytotoxic effects and the dose reduction achieved when Diosmetin is used as an adjuvant.

Table 1: Synergistic Effect of Diosmetin with 5-Fluorouracil (5-FU) in Colorectal Cancer Cells
Cell LineDrug CombinationIC50 (µg/mL) - MonotherapyIC50 (µg/mL) - Combination TherapyCombination Index (CI)Synergy Level
HCT116Diosmetin22.06 ± 2.7-0.66 ± 0.4[4]Synergistic
5-FU1.65 ± 0.80.27[3]
HT29Diosmetin> 1006.03 ± 0.3[5]1.0 ± 0.2[4]Additive
5-FU> 1001.20 ± 0.0[5]

Data sourced from studies on human colorectal cancer cell lines.[3][4][5] A Combination Index (CI) < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.

Table 2: Synergistic Effects of Diosmetin with Other Chemotherapeutic Agents
Cancer TypeChemotherapeutic AgentCell LineKey Findings
Breast CancerDoxorubicinMCF-7Diosmetin significantly enhanced Doxorubicin-induced apoptosis and DNA damage. It also inhibited the P-glycoprotein (ABCB1) transporter, a key mechanism of multidrug resistance.[6]
Non-Small Cell Lung CancerPaclitaxelA549/IRDiosmetin synergistically induced apoptosis by inhibiting the Nrf2 pathway through disruption of PI3K/Akt/GSK-3β signaling.[3]
Esophageal Squamous Cell CarcinomaCisplatinKYSE150, ECa109The combination of Diosmetin and Cisplatin significantly inhibited tumor growth in vitro and in patient-derived xenograft (PDX) models. Diosmetin also reduced the nephrotoxicity associated with Cisplatin.[7]
Hepatocellular CarcinomaLuteolinHepG2Diosmetin is metabolized to Luteolin by CYP1A enzymes in HepG2 cells, and the two flavonoids exert a synergistic cytostatic effect.

Signaling Pathways Modulated by Diosmetin in Combination Therapy

Diosmetin's synergistic activity is attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer. These pathways are crucial for cell survival, proliferation, apoptosis, and drug resistance.

Apoptosis Induction Pathway

Diosmetin, in combination with chemotherapeutic agents, enhances the induction of apoptosis (programmed cell death) in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax Bax Bax->Mitochondrion promotes permeabilization Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Diosmetin + Chemo Diosmetin + Chemo p53 p53 Diosmetin + Chemo->p53 activates p53->Bax upregulates p53->Bcl-2 downregulates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Diosmetin enhances apoptosis via the intrinsic pathway.

Cell Cycle Arrest and Proliferation Inhibition

Diosmetin can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating. This effect is often synergistic with chemotherapeutic drugs that also target the cell cycle.

cell_cycle_pathway Diosmetin + Chemo Diosmetin + Chemo CDK2 CDK2 Diosmetin + Chemo->CDK2 inhibits Rb Rb CDK2->Rb phosphorylates E2F2 E2F2 Rb->E2F2 inhibits RRM2 RRM2 E2F2->RRM2 activates G1/S Transition G1/S Transition RRM2->G1/S Transition promotes Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation

Caption: Diosmetin inhibits cell proliferation by targeting the CDK2/Rb/E2F2 pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Diosmetin and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of Diosmetin, the chemotherapeutic agent alone, and in combination. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curves.

Analysis of Synergism (Combination Index - CI)

The Combination Index (CI) method, based on the Chou-Talalay principle, is widely used to quantify the interaction between two drugs.

Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition of cell viability).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

Interpretation:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to calculate CI values and generate dose-reduction index (DRI) values, which indicate the extent to which the dose of one drug can be reduced in a synergistic combination.[4]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Experimental Workflow for Assessing Synergistic Effects

The following diagram illustrates a typical workflow for investigating the synergistic effects of Diosmetin with another compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select Cancer Cell Lines MTT_Assay MTT Assay for IC50 (Monotherapy & Combination) Cell_Culture->MTT_Assay CI_Calculation Combination Index (CI) Calculation MTT_Assay->CI_Calculation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) CI_Calculation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Cell_Cycle_Analysis->Western_Blot Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Tumor_Volume Measure Tumor Volume & Weight Xenograft_Model->Tumor_Volume Toxicity_Analysis Biochemical & Histological Toxicity Analysis Tumor_Volume->Toxicity_Analysis Conclusion Conclusion: Synergistic Effect & Mechanism Toxicity_Analysis->Conclusion Hypothesis Hypothesis: Diosmetin + Drug X is Synergistic Hypothesis->Cell_Culture

Caption: A general workflow for evaluating synergistic anticancer effects.

Conclusion

The evidence strongly supports the role of Diosmetin as a potent synergistic agent in cancer therapy. Its ability to enhance the efficacy of conventional chemotherapeutic drugs like 5-Fluorouracil, Doxorubicin, Paclitaxel, and Cisplatin has been demonstrated across a range of cancer types. By modulating key signaling pathways involved in apoptosis, cell cycle regulation, and drug resistance, Diosmetin offers a promising strategy to improve treatment outcomes, reduce drug-related toxicity, and combat multidrug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Diosmetin in combination cancer treatments.

References

Independent Verification of Published Data on Diosmetinidin Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diosmetinidin chloride's performance with other structurally related 3-deoxyanthocyanidins, supported by available experimental data. Due to the limited publicly available quantitative data specifically for this compound, this guide focuses on the known biological activities of its class of compounds and draws comparisons with closely related molecules for which more data exists.

Overview of this compound and Alternatives

This compound is a naturally occurring 3-deoxyanthocyanidin, a class of flavonoids known for their distinct coloration and a range of biological activities. These compounds are structurally similar to the more common anthocyanins but lack a hydroxyl group at the C-3 position, which contributes to their increased stability. While specific quantitative data for this compound is scarce in publicly accessible literature, it is identified as an inhibitor of the ectoenzyme CD38. For comparative purposes, this guide includes data on other prevalent 3-deoxyanthocyanidins such as Luteolinidin and Apigeninidin, which have been more extensively studied.

Comparative Biological Activity

The primary reported activity of this compound is the inhibition of CD38, an enzyme involved in calcium signaling and NAD+ metabolism. The broader class of 3-deoxyanthocyanidins has been investigated for anticancer, antioxidant, and anti-inflammatory properties.

Table 1: Comparative Anticancer Activity of 3-Deoxyanthocyanidins
CompoundCell LineAssayResultsReference
This compound --Data not publicly available-
LuteolinidinHL-60 (Human promyelocytic leukemia)Cell Viability90% reduction in viability at 200 µM[1][2][3]
HepG2 (Human liver cancer)Cell Viability50% reduction in viability at 200 µM[1][2][3]
HT-29 (Human colon cancer)MTT & PicoGreenIC50: 29.0 - 40.3 µM[4]
ApigeninidinHT-29 (Human colon cancer)MTT & PicoGreenIC50: 46.5 - 66.1 µM[4]

Note: The 3-deoxyanthocyanidins, including Luteolinidin and Apigeninidin, have demonstrated greater cytotoxicity to human cancer cells compared to their 3-hydroxylated anthocyanidin counterparts.[1][2][3]

Table 2: Comparative CD38 Inhibitory Activity
CompoundMethodKi / IC50Reference
This compound Enzymatic AssayData not publicly available, identified as an inhibitor[5]
LuteolinidinEnzymatic AssayIC50 < 10 µM[6]
LuteolinidinIn vitro CD38 inhibitionKi ≈ 11 µM (noncompetitive inhibition)[7]
Table 3: Comparative Antioxidant and Anti-inflammatory Activity
CompoundAssayResultsReference
This compound -Data not publicly available-
3-Deoxyanthocyanidins (general)DPPH, ABTS+, Hydroxyl radical scavengingPotent antioxidant activity[8]
ApigeninidinAscorbyl and lipid radical scavengingDose-dependent quenching[9]
Delphinidin Chloride (related anthocyanidin)T-cell differentiationPromotes differentiation of regulatory T cells, indicating anti-inflammatory potential[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification and further research.

CD38 Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against the CD38 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against CD38.

Materials:

  • Recombinant human CD38 enzyme

  • CD38 substrate (e.g., ε-NAD+ or NGD+)

  • Assay buffer (e.g., Tris-HCl or HEPES based buffer at physiological pH)

  • Test compound (this compound or alternatives)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to obtain a range of concentrations.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions, and the CD38 enzyme.

  • Incubate the plate for a predefined period at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the CD38 substrate.

  • Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Calculate the initial reaction velocities for each concentration of the test compound.

  • Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HL-60, HepG2, HT-29)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to an untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for CD38 and a typical experimental workflow for assessing anticancer activity.

CD38_Signaling_Pathway NAD NAD+ CD38 CD38 NAD->CD38 cADPR cADPR CD38->cADPR Ca_release Ca2+ Release (from ER) cADPR->Ca_release Signaling Downstream Signaling Ca_release->Signaling Anticancer_Activity_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treatment Treatment with This compound (Dose-response) culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt MTT Assay: Measure Cell Viability incubation->mtt data Data Analysis: Calculate IC50 mtt->data end End: Determine Cytotoxicity data->end

References

Assessing the Translational Potential of Diosmetin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the flavonoid Diosmetin, benchmarking its anti-inflammatory effects against other relevant compounds. This document synthesizes preclinical data to assess its translational potential in inflammatory diseases, with a focus on rheumatoid arthritis.

Introduction to Diosmetin

Diosmetin is a natural O-methylated flavone found in citrus fruits and various medicinal herbs. It is the aglycone of diosmin, a well-known phlebotropic agent. Emerging preclinical evidence suggests that diosmetin possesses a range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and Akt pathways, positions it as a compelling candidate for further investigation in the context of chronic inflammatory disorders.

Comparative Analysis of Anti-inflammatory Activity

To evaluate the translational potential of diosmetin, its anti-inflammatory effects are compared with those of two other well-characterized flavonoids, Luteolin and Quercetin, and the conventional nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The focus of this comparison is on their efficacy in mitigating the inflammatory response in fibroblast-like synoviocytes (FLS), key effector cells in the pathogenesis of rheumatoid arthritis (RA).

Quantitative Assessment of Anti-inflammatory Efficacy

The following table summarizes the available quantitative data on the inhibitory effects of Diosmetin and its comparators on key inflammatory markers in cellular models of arthritis.

CompoundTarget Cell LineStimulantKey Inhibitory EffectConcentration/IC50Reference
Diosmetin Human RA FLS (MH7A)TNF-αInhibition of IL-1β, IL-6, IL-8 productionDose-dependent[1][2]
Human RA FLS (MH7A)TNF-αInhibition of cell proliferationDose-dependent[1]
Luteolin Rat Synovial Fibroblasts-Inhibition of cell proliferationIC50 ≈ 1.5 µM[3]
Mouse Macrophages (RAW 264.7)LPSInhibition of TNF-α & IL-6 releaseIC50 < 1 µM for TNF-α[4][5]
Quercetin Human RA FLSTNF-αInhibition of IL-1β, IL-6, IL-8 production50 nmol/L[6][7][8]
Human PBMCsLPSInhibition of TNF-α production23% reduction at 1 µM[9]
Indomethacin Human Synovial CellsIL-1αInhibition of PGE2 releaseIC50 = 5.5 ± 0.1 nM[10]
Mouse Macrophages (RAW 264.7)LPSInhibition of PGE2 releaseIC50 = 2.8 µM[11]

Mechanistic Insights: Signaling Pathways

Diosmetin exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways that are often dysregulated in chronic inflammatory diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In TNF-α-stimulated human RA fibroblast-like synoviocytes, diosmetin has been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition is crucial as it leads to the downregulation of inflammatory mediators like IL-1β, IL-6, and IL-8.[2] Luteolin and Quercetin also demonstrate inhibitory effects on the NF-κB pathway in various cell types.[5][12][13][14][15][16]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex p65 p50 IκBα IκBα->NF-κB Complex:ikb Degrades p65 p65 p50 p50 p65_n p65 NF-κB Complex:p65->p65_n p50_n p50 NF-κB Complex:p50->p50_n Diosmetin Diosmetin Diosmetin->IKK Inhibits Luteolin Luteolin Luteolin->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits Inflammatory Genes Inflammatory Genes p65_n->Inflammatory Genes Transcription p50_n->Inflammatory Genes

Figure 1. Inhibition of the NF-κB signaling pathway by Diosmetin and other flavonoids.
Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is another crucial regulator of cell survival and proliferation. In the context of rheumatoid arthritis, the hyperproliferation of synoviocytes is a key pathological feature. Diosmetin has been demonstrated to inhibit the TNF-α-induced activation of the Akt pathway in MH7A cells, contributing to its anti-proliferative effects.[1]

Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation Diosmetin Diosmetin Diosmetin->Akt Inhibits

Figure 2. Diosmetin's inhibitory action on the Akt signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (MH7A) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For stimulation, cells are treated with recombinant human TNF-α. For inhibition studies, cells are pre-treated with various concentrations of Diosmetin, Luteolin, or Quercetin for a specified time before the addition of TNF-α.

Cytokine Production Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) in the cell culture supernatants.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

ELISA_Workflow cluster_workflow ELISA Workflow for Cytokine Quantification A Coat 96-well plate with capture antibody B Block non-specific binding sites A->B C Add standards and samples (supernatants) B->C D Add biotinylated detection antibody C->D E Add streptavidin-HRP conjugate D->E F Add TMB substrate E->F G Stop reaction and read absorbance F->G H Calculate cytokine concentration G->H

Figure 3. General workflow for Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blot Analysis for Signaling Proteins

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., p-Akt, Akt, IκBα).

  • Procedure:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The compiled preclinical data indicates that Diosmetin holds significant promise as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Its ability to inhibit the production of key pro-inflammatory cytokines and modulate the NF-κB and Akt signaling pathways provides a strong mechanistic rationale for its anti-inflammatory effects.

Direct quantitative comparisons with other flavonoids like Luteolin and Quercetin are challenging due to variations in experimental conditions across studies. However, the available data suggests that Diosmetin's potency is comparable to these well-studied flavonoids. While not as potent as the conventional NSAID Indomethacin in inhibiting prostaglandin synthesis, Diosmetin's broader mechanism of action, targeting upstream inflammatory signaling, may offer a different and potentially complementary therapeutic approach.

Future research should focus on:

  • Standardized head-to-head in vitro and in vivo studies comparing Diosmetin with other flavonoids and standard-of-care drugs.

  • In-depth investigation of its pharmacokinetic and pharmacodynamic properties to assess its bioavailability and in vivo efficacy.

  • Exploration of its safety profile in preclinical toxicology studies.

Successful outcomes in these areas will be critical in advancing Diosmetin towards clinical development and realizing its translational potential.

References

Safety Operating Guide

Proper Disposal of Diosmetinidin Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development

The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of diosmetinidin chloride, a flavonoid compound used in scientific research. Due to conflicting safety information, with some sources indicating it as non-hazardous while others classify it as an irritant, a cautious approach is recommended. Therefore, this compound should be managed as a hazardous chemical waste to minimize potential risks.

Hazard Classification and Safety Precautions

According to a safety data sheet from AChemBlock, this compound is classified with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by the signal word "Warning"[1]. In contrast, a safety data sheet in French has previously stated that the compound is not a hazardous substance under Regulation (EC) No. 1272/2008[2]. Given this discrepancy, it is imperative to handle this compound as a hazardous substance.

Personal Protective Equipment (PPE) required when handling this compound waste:

  • Nitrile gloves

  • Safety goggles

  • Laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, along with any grossly contaminated items such as weighing boats or filter paper, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Labware: Non-reusable labware (e.g., pipette tips, tubes) that has come into contact with this compound should also be placed in the solid hazardous waste container.

  • Aqueous Solutions: If this compound is in a solution, it should be collected in a designated hazardous aqueous waste container. Do not pour it down the drain[3].

  • Incompatible Wastes: Ensure that the waste container for this compound does not contain incompatible materials that could lead to a dangerous reaction[4][5].

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste"[4].

  • The label should also include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation[3][6].

3. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic[3][6].

  • Ensure the container is kept closed except when adding waste to prevent the release of dust or vapors[3][4].

  • Secondary containment should be used to catch any potential leaks[4].

4. Arranging for Professional Disposal:

  • Once the waste container is full, or on a regular schedule, arrange for its collection by a licensed hazardous waste disposal service[3][6].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Decontamination of Reusable Glassware:

  • Glassware that has been in contact with this compound should be decontaminated before being washed for reuse.

  • Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone) capable of dissolving this compound.

  • Collect the rinsate as hazardous waste in a designated solvent waste container[4].

  • After triple-rinsing, the glassware can be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DiosmetinidinChlorideDisposal cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Waste This compound Waste (Solid or Solution) Segregate Segregate as Hazardous Waste Waste->Segregate Solid or Liquid Decontaminate Triple-Rinse Reusable Glassware with Solvent Waste->Decontaminate Reusable Glassware Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in Designated Secure Area Label->Store Dispose Arrange Professional Hazardous Waste Disposal Store->Dispose CollectRinsate Collect Rinsate as Hazardous Solvent Waste Decontaminate->CollectRinsate Wash Wash Glassware Decontaminate->Wash CollectRinsate->Label

Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling Diosmetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Diosmetinidin chloride in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes or airborne particles.[1][2][3] A face shield offers broader protection for the entire face.[2][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling flavonoids and similar chemical compounds.[1][2] Always inspect gloves for any signs of degradation or punctures before use.[1]
Body Laboratory Coat or Chemical-Resistant GownA long-sleeved lab coat is the minimum requirement to protect skin and personal clothing from contamination.[1][4] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant gown is advised.[1]
Respiratory Fume Hood or RespiratorAll handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]
Feet Closed-Toe ShoesImpervious, closed-toe shoes are mandatory to protect against spills.[1][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure both the integrity of the experiment and the safety of the personnel.

1. Preparation and Pre-Handling:

  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.[5]

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, before beginning the experiment.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Weighing and Solution Preparation:

  • Weighing: Carefully weigh the solid this compound in a tared container inside the fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: Add the solvent to the solid compound slowly and stir to dissolve. Keep the container covered as much as possible to prevent the release of vapors.

3. Experimental Use:

  • Conduct Reactions: Perform all experimental procedures involving this compound within the fume hood.

  • Avoid Contamination: Use clean equipment and proper techniques to avoid cross-contamination.

4. Post-Handling and Decontamination:

  • Clean Workspace: Once the experiment is complete, decontaminate the work area by wiping it down with an appropriate solvent and then a cleaning agent.

  • Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with this compound.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown/lab coat, then goggles/face shield).

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Segregate Waste: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[6]

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and pipette tips.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid hazardous waste container.

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7] Do not pour any waste containing this compound down the drain.[8]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS & Protocol B Don Appropriate PPE A->B C Prepare Fume Hood Workspace B->C D Weigh Solid Compound C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace & Equipment F->G Proceed to Cleanup H Segregate & Label Hazardous Waste G->H I Properly Doff PPE H->I J Wash Hands Thoroughly I->J

References

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Reactant of Route 1
Diosmetinidin chloride
Reactant of Route 2
Diosmetinidin chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.